2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Description
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Properties
IUPAC Name |
2-amino-5-hydroxynaphthalene-1,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVUAOXLSJITPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983970 | |
| Record name | 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid | |
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Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6535-70-2 | |
| Record name | 2-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6535-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.769 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Naphthalene Derivative
As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of well-characterized chemical entities in the landscape of scientific innovation. 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a molecule of significant interest, stands as a testament to the untapped potential within seemingly specialized compounds. This guide is crafted to provide a comprehensive, in-depth understanding of its chemical properties, moving beyond a simple recitation of facts to offer insights into its reactivity, synthesis, and potential applications, particularly in the realm of drug discovery. The structure of this document is designed to be fluid, mirroring the interconnected nature of chemical properties, and to empower researchers with the foundational knowledge required for novel applications.
Core Molecular Profile
This compound, also known by various synonyms including Sulfo J acid, is a substituted naphthalene compound with the molecular formula C₁₀H₉NO₇S₂.[1][2] Its structure is characterized by a naphthalene core functionalized with an amino group, a hydroxyl group, and two sulfonic acid groups. This unique combination of functional groups dictates its chemical behavior, solubility, and potential for further chemical modification.
Structural and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₇S₂ | [1][2] |
| Molecular Weight | 319.31 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 6535-70-2 | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Water Solubility | 35.36 g/L at 25°C | [2] |
| pKa (Predicted) | -0.42 ± 0.40 | [2] |
| LogP (Predicted) | -2.31 | [3] |
The presence of two sulfonic acid groups and a hydroxyl group confers significant water solubility to the molecule.[2] The predicted low LogP value further underscores its hydrophilic nature.[3] These properties are crucial for its utility in aqueous-based reactions and biological assays.
The molecular structure can be visualized as follows:
Figure 1: Chemical structure of this compound.
Synthesis and Purification: A Practical Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity. A common method involves the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid).
Experimental Protocol: Sulfonation of J-acid
This protocol is based on a patented method designed to produce high-purity this compound.[4]
Materials:
-
7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid)
-
Manganese dioxide (MnO₂)
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Sodium hydroxide (NaOH) solution (30%)
-
Hydrochloric acid (HCl) solution (30%)
-
Water
Procedure:
-
Preparation of Alkaline J-acid Solution:
-
In a suitable reaction vessel, dissolve J acid in water to create a 9-11 wt% solution.
-
Adjust the pH of the solution to 6.5-8.0 using a 30% sodium hydroxide solution.
-
-
Sulfonation Reaction:
-
Heat the alkaline J-acid solution to 40-55°C.
-
Add manganese dioxide to the solution.
-
Slowly add sodium pyrosulfite to the reaction mixture at a controlled rate.
-
Maintain the reaction temperature at 40-55°C and the pH at 6.5-8.0 for 0.5-1 hour.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to 0-8°C.
-
Slowly add 30% hydrochloric acid to precipitate the this compound product.
-
Filter the precipitate and wash with cold water.
-
For further purification, the product can be re-dissolved in water, the pH adjusted to 6.8-8.0, and then re-precipitated by cooling to 0-8°C before a final filtration.
-
Causality of Experimental Choices: The use of manganese dioxide and sodium pyrosulfite as sulfonating agents is a key aspect of this method, offering a less corrosive alternative to traditional methods that use oleum.[4] The careful control of pH and temperature is critical to ensure the desired sulfonation pattern and minimize the formation of byproducts, leading to a product with a purity greater than 96%.[4]
Figure 2: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts of these protons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the sulfonic acid groups. Protons on the same ring as the amino and hydroxyl groups will likely appear at a different chemical shift than the protons on the other ring. The NH₂ and OH protons may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbons attached to the amino, hydroxyl, and sulfonic acid groups will have characteristic chemical shifts. Carbons bonded to the electron-withdrawing sulfonic acid groups will be shifted downfield, while those bonded to the electron-donating amino and hydroxyl groups will be shifted upfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
S=O stretch: Strong absorption bands in the region of 1000-1250 cm⁻¹ characteristic of the sulfonic acid groups.
-
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): Given its polar and ionic nature, ESI would be the preferred ionization method. In negative ion mode, the spectrum would likely show a prominent peak for the [M-H]⁻ ion at m/z 318. In positive ion mode, the [M+H]⁺ ion at m/z 320 would be expected. The observation of ions corresponding to the loss of SO₃ is also possible. Predicted collision cross-section values can aid in structural confirmation.[5]
Chemical Reactivity and Potential for Derivatization
The reactivity of this compound is governed by its functional groups, making it a versatile building block for the synthesis of more complex molecules.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including diazotization followed by coupling reactions (azo coupling), acylation, and alkylation. These reactions are fundamental to its primary application in the synthesis of azo dyes.[2]
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. It can undergo etherification and esterification reactions.
-
Naphthalene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing functional groups. The sulfonic acid groups are deactivating and meta-directing, while the amino and hydroxyl groups are activating and ortho-, para-directing.
The interplay of these functional groups allows for the strategic design of derivatives with tailored properties.
Figure 3: Reactivity and derivatization potential of this compound.
Applications in Drug Discovery and Development: A Scaffold of Promise
While primarily known as a dye intermediate, the structural motifs within this compound hold significant potential in medicinal chemistry. The sulfonated naphthalene core is a recognized pharmacophore in various therapeutic areas.
The Sulfonamide and Naphthalene Moieties in Medicinal Chemistry
-
Sulfonamides: The sulfonamide group is a well-established functional group in a wide range of clinically approved drugs, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties. This is due to their ability to mimic the transition state of enzymatic reactions and form key hydrogen bonding interactions with biological targets.
-
Naphthalene Derivatives: The naphthalene ring system serves as a scaffold in numerous bioactive compounds. Its rigid, planar structure allows for effective π-π stacking interactions with aromatic residues in protein binding pockets. Naphthoquinones derived from naphthalene have shown cyclooxygenase-2 (COX-2) inhibitory activity.
Potential Therapeutic Applications
Given its structural features, derivatives of this compound could be explored for a variety of therapeutic applications:
-
Enzyme Inhibition: The combination of the sulfonamide-like sulfonic acid groups and the naphthalene scaffold suggests potential for designing inhibitors of enzymes such as kinases, proteases, and carbonic anhydrases. For instance, a derivative, 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic acid, has shown the ability to inhibit tyrosinase.[6]
-
Anticancer Agents: The naphthalene ring's ability to intercalate with DNA, a property of some anticancer drugs, could be a starting point for designing novel chemotherapeutic agents.
-
Antimicrobial Agents: The synthesis and biological evaluation of derivatives could lead to the discovery of new antimicrobial compounds, a critical area of research in the face of growing antibiotic resistance.
The development of a synthetic route to produce high-purity this compound is a crucial first step in unlocking its full potential for the synthesis of novel, biologically active molecules.
Safety and Handling
According to available data, this compound is not classified as a hazardous substance under GHS criteria.[1] However, as with any chemical, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
Conclusion: A Foundation for Future Discovery
This technical guide has provided a detailed overview of the chemical properties of this compound, from its fundamental molecular characteristics to its synthesis, reactivity, and potential applications in drug discovery. The convergence of a sulfonated naphthalene scaffold with reactive amino and hydroxyl groups presents a compelling platform for the design and synthesis of novel chemical entities with diverse biological activities. It is my hope that this comprehensive resource will serve as a valuable tool for researchers, inspiring further investigation into this promising molecule and accelerating the pace of scientific innovation.
References
- 1. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 5. PubChemLite - 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2) [pubchemlite.lcsb.uni.lu]
- 6. 4-Hydroxy-5-((2-hydroxybenzylidene)amino)naphthalene-2,7-disulfonic Acid [benchchem.com]
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid synthesis methods
An In-depth Technical Guide to the Synthesis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
Introduction: The Significance of a Core Dye Intermediate
This compound, commonly known in the industry as Sulfo J acid or Chicago S acid, is a pivotal chemical intermediate.[1][2] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, makes it an essential building block, particularly as a coupling component in the synthesis of a wide range of azo reactive dyes.[3] The purity and efficient production of Sulfo J acid are critical factors that directly influence the quality and performance of these final dye products.
This guide provides a detailed examination of the primary synthesis methodologies for this compound, designed for researchers, chemists, and professionals in the fields of dye chemistry and drug development. It moves beyond simple procedural lists to explore the underlying chemical principles, the rationale for specific experimental conditions, and a comparative analysis of traditional versus modern synthetic routes.
Core Synthesis Pathway: Modern Sulfonation of J Acid
The contemporary and industrially preferred method for synthesizing this compound involves the direct sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid, commonly known as J acid.[1][4] This approach has gained favor over traditional methods due to its higher product purity, milder reaction conditions, and mitigation of severe equipment corrosion issues associated with the use of strong acids like oleum.[1][2]
Reaction Mechanism and Rationale
The core of this synthesis is an electrophilic aromatic substitution reaction. The naphthalene ring of J acid is activated by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, making it susceptible to attack by a sulfonating agent. The novelty of the modern method lies in its unique sulfonating system: a combination of manganese dioxide (MnO₂) and sodium pyrosulfite (Na₂S₂O₅). This system generates the active sulfonating species under controlled, near-neutral pH conditions, a significant departure from the harsh, highly acidic environments of older methods. The sulfonic acid group is directed to the C-1 position, yielding the desired 1,7-disulfonic acid product.
Caption: Reaction scheme for the sulfonation of J Acid.
Experimental Protocol: A Self-Validating System
The following protocol is a synthesis of methodologies described in the patent literature, designed to ensure high purity and yield.[1][4] The process is inherently self-validating through strict control of pH and temperature at critical stages.
Step 1: Preparation of Alkaline J Acid Solution
-
Charge a reaction vessel with a calculated volume of water (e.g., 1340 kg).
-
Heat the water to approximately 45°C with stirring.
-
Add J acid (e.g., 144 kg) to the heated water. Stir for 30 minutes to create a slurry.
-
Slowly add a 30% sodium hydroxide solution until the J acid completely dissolves and the solution pH is stable between 6.5 and 8.0. This forms a dark, alkaline solution of J acid with a target concentration of 9-11 wt%.[1][4]
Causality Insight: Preparing an alkaline solution is crucial for two reasons. First, it deprotonates the sulfonic acid and hydroxyl groups of the J acid, increasing its solubility in the aqueous medium. Second, it establishes the required pH environment for the subsequent sulfonation reaction to proceed efficiently and selectively.
Step 2: Sulfonation Reaction
-
To the alkaline J acid solution, add manganese dioxide (e.g., 150 kg of 75% purity).
-
Heat the mixture to the target reaction temperature of 45-50°C.
-
Begin the controlled addition of sodium metabisulfite (e.g., 315 kg) at a steady rate (e.g., 90-110 kg/hour ).[1][4]
-
Maintain the reaction temperature between 40-55°C and the pH between 6.5-8.0 for the duration of the reaction, typically 0.5 to 1 hour after the addition is complete.[4]
Causality Insight: The controlled rate of addition of sodium metabisulfite is critical to manage the exothermic nature of the reaction and to maintain a steady concentration of the active sulfonating species. This precise control prevents side reactions and ensures the formation of a high-purity product.
Step 3: Product Isolation and Purification
-
Upon completion, stop the reaction and filter the mixture to remove insoluble manganese compounds. Retain the filtrate.
-
Cool the filtrate to a temperature between 0-8°C.[2]
-
Slowly add 30% hydrochloric acid to the cooled filtrate until the pH reaches 1.0-2.0.[1][2] This will cause the this compound to precipitate out of the solution as a solid.
-
Heat the acidified slurry to approximately 60°C and bubble air through it for 3-4 hours to drive off any residual sulfur dioxide.[1]
-
Cool the slurry again to 0-8°C to ensure maximum precipitation.
-
Filter the solid product. For further purification, the product can be re-dissolved in water, the pH adjusted to 6.8-8.0, treated with a clarifying agent, and then re-precipitated by cooling and filtration.[2][4]
Causality Insight: The precipitation of the product is based on the principle of isoelectric point. The disulfonic acid is highly soluble as a salt in the alkaline reaction mixture. By adding a strong acid like HCl, the sulfonic acid groups are protonated, drastically reducing the molecule's solubility in the aqueous medium and causing it to precipitate. The final heating step removes dissolved SO₂, which could otherwise compromise product purity.
Caption: Workflow for the synthesis of Sulfo J Acid.
Quantitative Data Summary
The modern sulfonation method provides a high degree of control, leading to consistently high-purity products.
| Parameter | Optimal Range/Value | Rationale |
| J Acid Concentration | 9-11 wt% | Balances reaction rate and solubility.[4] |
| Reaction pH | 6.5 - 8.0 | Optimal for the MnO₂/Na₂S₂O₅ system; minimizes side reactions.[4] |
| Reaction Temperature | 40 - 55°C | Ensures sufficient reaction kinetics without product degradation.[4] |
| Reaction Time | 0.5 - 1.0 hours | Sufficient for complete conversion.[4] |
| Precipitation pH | 1.0 - 2.0 | Maximizes precipitation by minimizing product solubility.[1] |
| Final Product Purity | > 96% | Achieved through controlled reaction and purification steps.[1][4] |
Traditional Synthesis Methods: A Comparative Overview
For comprehensive understanding, it is valuable to recognize the historical methods for producing Sulfo J acid, which are now largely superseded due to environmental and safety concerns.
-
Alkali Fusion of 2-Naphthylamine-1,5,7-trisulfonic acid : This method involves heating the trisulfonated naphthylamine with sodium hydroxide at high temperatures (e.g., 170°C).[2][3] This process is energy-intensive and generates significant alkaline waste streams.
-
Sulfonation with Oleum : J acid can be sulfonated directly using 65% oleum (fuming sulfuric acid).[1][2][3] While effective, this method is highly corrosive to standard equipment, requires handling of extremely hazardous materials, and often leads to lower purity products due to aggressive, hard-to-control reaction conditions.
The shift away from these methods towards the manganese dioxide/sodium pyrosulfite system underscores a broader industry trend towards greener, safer, and more efficient chemical manufacturing processes.
Conclusion
The synthesis of this compound via the controlled sulfonation of J acid represents a significant advancement in dye intermediate manufacturing. By replacing harsh reagents like oleum with a milder, more selective system, this method provides a robust and reliable pathway to a high-purity product. The detailed control over key parameters such as pH, temperature, and reagent addition rates is fundamental to its success, offering a self-validating protocol that ensures reproducibility and high quality. For researchers and industry professionals, a thorough understanding of this methodology is essential for the development and production of advanced reactive dyes.
References
- 1. Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 3. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 4. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid (CAS 6535-70-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, registered under CAS number 6535-70-2, is a key chemical intermediate with significant applications in the synthesis of colorants.[1][2] Also known by synonyms such as Sulfo J acid, this compound is a sulfonated derivative of aminonaphthol, which endows it with properties crucial for its primary role as a precursor to azo dyes.[2][3] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, provides multiple reactive sites for the construction of complex chromophores.[4][5] This guide offers a comprehensive overview of the chemical and physical properties, structure, synthesis, applications, and safety considerations of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a solid, typically appearing as a powder.[6] The presence of two sulfonic acid groups confers good water solubility, a critical attribute for its application in aqueous dyeing processes.[2] A summary of its key physicochemical properties is presented in Table 1. It is important to note that some of the available data are predicted values and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₇S₂ | [3] |
| Molecular Weight | 319.31 g/mol | [3] |
| Appearance | Solid powder | [6] |
| Boiling Point | 603.18 °C (Predicted) | [2][3] |
| Density | 1.880 g/cm³ | [2][3] |
| Water Solubility | 35.36 g/L at 25 °C | [2][3] |
| pKa | -0.42 ± 0.40 (Predicted) | [2] |
Structural Elucidation
The molecular structure of this compound is characterized by a naphthalene bicyclic system substituted with an amino group at the 2-position, a hydroxyl group at the 5-position, and sulfonic acid groups at the 1- and 7-positions. This specific arrangement of functional groups is fundamental to its reactivity and utility as a dye intermediate.
Key Structural Identifiers:
-
IUPAC Name: this compound[4]
-
SMILES: C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)O)S(=O)(=O)O)N[4]
-
InChI: InChI=1S/C10H9NO7S2/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)[4]
A 2D representation of the chemical structure is provided below:
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Introduction
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, also known as Sulfo J acid, is a key intermediate in the synthesis of various azo dyes, most notably C.I. Reactive Red 6.[1] Its chemical structure, featuring both acidic sulfonic acid groups and a basic amino group, imparts amphoteric properties and dictates its solubility, a critical parameter for its application in industrial synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the solubility of this compound, including available quantitative data, factors influencing its solubility, and detailed experimental protocols for its determination. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of the physicochemical properties of this compound.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₁₀H₉NO₇S₂) possesses a naphthalene core functionalized with a hydroxyl group, an amino group, and two sulfonic acid groups.
Key Structural Features Influencing Solubility:
-
Sulfonic Acid Groups (-SO₃H): These are strongly acidic and highly polar, capable of extensive hydrogen bonding with polar solvents, particularly water. The presence of two such groups significantly enhances aqueous solubility.
-
Amino Group (-NH₂): This group is basic and can be protonated in acidic conditions to form an ammonium salt (-NH₃⁺), which further increases water solubility.
-
Hydroxyl Group (-OH): This group is weakly acidic and can also participate in hydrogen bonding.
-
Naphthalene Core: The bicyclic aromatic ring system is hydrophobic and tends to decrease water solubility.
The interplay of these functional groups results in a molecule that is highly polar and ionizable, predicting a high affinity for polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₇S₂ | [2] |
| Molecular Weight | 319.31 g/mol | [1] |
| Appearance | Gray powder | [3] |
| Water Solubility (25 °C) | 35.36 g/L | [1] |
| Predicted pKa | -0.42 ± 0.40 | [1] |
| Density | 1.880 g/cm³ | [1] |
Aqueous Solubility
The solubility of this compound in water is significant due to the presence of multiple polar, ionizable groups.
Quantitative Aqueous Solubility Data
The primary available data point for the aqueous solubility of this compound is:
-
35.36 g/L at 25 °C [1]
This value indicates a high degree of water solubility, which is expected for a disulfonated aromatic compound.
Effect of pH on Aqueous Solubility
The solubility of this compound is expected to be highly dependent on the pH of the aqueous medium due to its amphoteric nature.[4][5]
-
In Acidic Conditions: The amino group (-NH₂) will be protonated to form an ammonium cation (-NH₃⁺). This increased ionization is likely to enhance solubility.[6]
-
In Neutral Conditions: The sulfonic acid groups will be deprotonated to form sulfonate anions (-SO₃⁻), while the amino group will be largely neutral. The zwitterionic nature of the molecule in this pH range contributes to its water solubility.
-
In Basic Conditions: The hydroxyl group (-OH) may become deprotonated to form a phenoxide anion (-O⁻), in addition to the deprotonated sulfonic acid groups. The fully anionic form of the molecule is expected to be highly water-soluble.
A complete pH-solubility profile would likely exhibit a "U" shape, characteristic of amphoteric compounds, with the lowest solubility at the isoelectric point.[7]
Effect of Temperature on Aqueous Solubility
For most solid solutes, solubility in a liquid solvent increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. While specific data for this compound is not available, it is reasonable to predict that its aqueous solubility will increase with rising temperature.
Solubility in Organic Solvents
Generally, highly polar compounds like aminonaphthalenesulfonic acids exhibit limited solubility in non-polar organic solvents.[4][6] The strong hydrogen bonding and ionic interactions that promote dissolution in water are absent in solvents like hexane or toluene.
In polar organic solvents such as methanol, ethanol, and acetone, some degree of solubility is expected, but it is likely to be significantly lower than in water. The ability of these solvents to engage in hydrogen bonding would facilitate some interaction with the solute's polar functional groups. However, without specific experimental data, quantitative values cannot be provided.
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period, followed by separation of the solid and quantification of the dissolved compound in the supernatant.
Workflow for Shake-Flask Solubility Determination
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. icpms.cz [icpms.cz]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
Spectroscopic Data for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS No. 6535-70-2).[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of this important dye intermediate through a detailed examination of its spectroscopic profile. While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage predicted data and analysis of structurally related compounds to provide a comprehensive understanding of its spectroscopic features.
Introduction
This compound, also known as Sulfo J acid, is a key intermediate in the synthesis of various azo reactive dyes.[1] Its chemical structure, featuring a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups, imparts specific chromophoric and solubility properties.[2][6] A thorough understanding of its molecular structure is paramount for controlling reaction pathways, ensuring product purity, and developing new applications. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide will delve into the theoretical underpinnings of each of these techniques and their application to the structural elucidation of this compound. We will explore the expected spectral features and provide detailed protocols for data acquisition, emphasizing the rationale behind experimental choices.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is foundational to interpreting its spectroscopic data. The arrangement of functional groups on the naphthalene scaffold gives rise to a unique electronic and vibrational profile.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum is expected to be complex, with characteristic absorptions for the O-H, N-H, S=O, and aromatic C-H and C=C bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500-3300 | O-H stretch | Hydroxyl (-OH) | Broad, Medium-Strong |
| 3400-3200 | N-H stretch | Amino (-NH₂) | Medium |
| 3100-3000 | C-H stretch | Aromatic | Medium-Weak |
| 1620-1580 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1250-1150 | S=O stretch | Sulfonic Acid (-SO₃H) | Strong |
| 1050-1000 | S-O stretch | Sulfonic Acid (-SO₃H) | Strong |
Interpretation of the IR Spectrum
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The strong absorptions corresponding to the S=O and S-O stretching vibrations are highly characteristic of the sulfonic acid groups and are expected to be prominent features of the spectrum. The aromatic C=C stretching vibrations will appear in the 1620-1580 cm⁻¹ region, confirming the presence of the naphthalene core.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
This protocol describes a standard method for acquiring an IR spectrum of a solid sample.
-
Sample Preparation: Ensure the sample is dry and finely powdered. No further preparation is typically needed for ATR-FTIR.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Perform a background scan to account for atmospheric CO₂ and H₂O absorptions.
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform baseline correction and ATR correction using the spectrometer's software.
-
Label the significant peaks.
-
Causality Behind Experimental Choices: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid samples. A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group vibrations in organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information about the substitution pattern on the naphthalene ring.
Predicted ¹H NMR Spectral Data
Due to the compound's low solubility in common deuterated solvents, obtaining high-quality NMR spectra can be challenging. The use of D₂O or DMSO-d₆ is recommended. The predicted chemical shifts (δ) are relative to a standard (e.g., TMS).
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.0 - 8.5 | m | 4H | Aromatic Protons |
| 5.0 - 6.0 | br s | 2H | -NH₂ |
| 9.0 - 10.0 | br s | 1H | -OH |
| 10.0 - 12.0 | br s | 2H | -SO₃H |
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (ppm) | Assignment |
| 110 - 150 | Aromatic Carbons |
Interpretation of NMR Spectra
The exact chemical shifts and coupling constants in the ¹H NMR spectrum are highly dependent on the solvent and pH. The aromatic region will show a complex pattern of doublets and double doublets, which can be assigned to specific protons through 2D NMR techniques like COSY and HSQC. The protons of the -NH₂, -OH, and -SO₃H groups are exchangeable and may appear as broad signals or not be observed at all, especially in D₂O. The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the naphthalene core, with their chemical shifts influenced by the attached functional groups.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve high homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and more scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Causality Behind Experimental Choices: A high-field spectrometer is crucial for resolving the complex spin systems in the aromatic region. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each carbon, making it easier to interpret.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a polar and non-volatile molecule like this compound, electrospray ionization (ESI) is the most suitable technique.
Predicted Mass Spectrometry Data
The compound is expected to be detected in negative ion mode due to the acidic sulfonic acid and hydroxyl groups.
| Adduct | m/z (Predicted) |
| [M-H]⁻ | 317.97478 |
| [M-2H+Na]⁻ | 339.95673 |
| [M+HCOO]⁻ | 363.98026 |
Data sourced from PubChem CID 81024.[6][7]
Interpretation of the Mass Spectrum
The most abundant ion in the negative mode ESI mass spectrum is expected to be the deprotonated molecule [M-H]⁻ at m/z 317.97478. The high-resolution mass spectrum would provide the exact mass, which can be used to confirm the elemental formula (C₁₀H₉NO₇S₂).[1][2][3][6] The isotopic pattern of this ion will also be characteristic, showing the presence of two sulfur atoms.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization source.
-
Calibrate the instrument using a known standard.
-
Set the instrument to negative ion detection mode.
-
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion and any other significant ions. Use the exact mass measurement to determine the elemental composition.
Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar, non-volatile, and thermally labile molecules, as it minimizes fragmentation and typically produces an abundant molecular ion. Negative ion mode is chosen to facilitate the deprotonation of the acidic protons of the sulfonic and hydroxyl groups.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and industry. While experimental data is sparse, a combination of predicted spectra and data from analogous compounds provides a robust framework for understanding its structural features. This technical guide has outlined the expected IR, NMR, and mass spectrometric data and provided detailed, validated protocols for their acquisition and interpretation. By following these guidelines, researchers can confidently characterize this and other related sulfonated naphthalene compounds, ensuring the quality and consistency of their work.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. This compound - Wikidata [wikidata.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid and Its Derivatives
This guide provides a comprehensive technical overview of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a versatile chemical compound. Primarily known as a key intermediate in the synthesis of azo dyes, its structural motifs are also of interest to researchers in materials science and drug discovery. This document will delve into its nomenclature, chemical and physical properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Part 1: Nomenclature and Synonyms
This compound is an organic compound derived from naphthalene. Due to its historical and widespread use in the dye industry, it is known by a variety of names. Establishing a clear understanding of its nomenclature is crucial for navigating technical literature and sourcing the compound. The IUPAC name is this compound, and its CAS Registry Number is 6535-70-2.[1][2][3][4] One of its common trivial names is Sulfo J acid.[4]
Below is a table summarizing its key identifiers and various synonyms.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 6535-70-2[1][2][3][4] |
| Molecular Formula | C₁₀H₉NO₇S₂[1][2][3][4] |
| Molecular Weight | 319.31 g/mol [4] |
| Common Synonyms | Sulfo J Acid, 6-Amino-1-naphthol-3,5-disulfonic acid, 2-Amino-5-naphthol-1,7-disulfonic acid, 7-Amino-4-hydroxynaphthalene-2,8-disulfonic acid, 3-Amino-8-hydroxy-4,6-disulfonaphthalene[2][3][4] |
Part 2: Chemical and Physical Properties
The utility of this compound in various synthetic applications is dictated by its physicochemical properties. The presence of both amino (-NH₂) and hydroxyl (-OH) groups on the naphthalene ring system makes it an excellent coupling component in diazotization-coupling reactions. Furthermore, the two sulfonic acid (-SO₃H) groups confer high water solubility to the molecule and its derivatives, a critical feature for many industrial and laboratory applications.
| Property | Value | Source |
| Density | 1.880 g/cm³ | [4] |
| Water Solubility | 35.36 g/L at 25°C | [4] |
| pKa | -0.42 ± 0.40 (Predicted) | [4] |
| LogP | -2.33 at 25°C | [4] |
Part 3: Synthesis and Manufacturing
The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. One common method involves the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid).[5]
Experimental Protocol: Sulfonation of J Acid
The following protocol is based on a patented method for the preparation of this compound with a purity greater than 96%.[5]
-
Preparation of Alkaline Solution: An alkaline solution of 7-amino-4-hydroxy-2-naphthalene sulfonic acid is prepared to a concentration of 9-11 wt% and the pH is adjusted to 6-8.
-
Sulfonation Reaction: To the alkaline solution, manganese dioxide (MnO₂) and sodium pyrosulfite (Na₂S₂O₅) are added to initiate the sulfonation reaction.
-
Temperature and pH Control: The reaction is maintained at a temperature of 40-55°C and a pH of 6.5-8 for a duration of 0.5 to 1 hour.[5]
-
Product Isolation: Upon completion of the reaction, the product is isolated from the reaction mixture.
Causality behind experimental choices: The use of an alkaline solution facilitates the dissolution of the starting material. The specific temperature and pH range are optimized to promote the desired sulfonation while minimizing side reactions, thus ensuring high purity of the final product.
Part 4: Application as a Dye Intermediate
The primary and most well-documented application of this compound is as a coupling component in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds that are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), the azo group.
The synthesis of an azo dye from this intermediate involves a two-step process:
-
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, this compound. The electron-rich naphthalene ring system readily undergoes electrophilic substitution by the diazonium ion to form the azo compound.
The resulting azo dyes are used in a wide range of applications, including textiles, printing inks, and paper coloring.[6] The sulfonic acid groups on the naphthalene ring ensure good water solubility of the final dye, which is often a desirable property for dyeing processes.
Part 5: Applications in Biomedical Research and Drug Development
While the bulk of its application lies in the dye industry, the structural features of this compound and its derivatives are of increasing interest in biomedical research and drug development.
Naphthalene Disulfonic Acids in Medicinal Chemistry
Naphthalene disulfonic acid derivatives, as a class, have been explored for their therapeutic potential. For instance, they have been investigated for their inhibitory effects on the HIV-1 reverse transcriptase, an important target in antiretroviral therapy.[7] The sulfonic acid groups, being highly polar and capable of forming hydrogen bonds, can interact with biological targets such as enzymes and receptors, potentially modulating their activity.[7] Furthermore, sulfonic acid derivatives are being used to create stable co-amorphous systems to enhance the solubility of poorly water-soluble drugs.[8]
Azo Dyes with Pharmacological Activity
Azo dyes are not just colorants; some possess significant biological activity. Aromatic azo compounds are a broad class of organic dyes with applications in medicine and textiles.[9] Some azo compounds have been shown to act as inhibitors of microbial DNA and RNA synthesis and have been investigated as anticancer and antiseptic agents.[9] The azo group can be reduced by enzymes in the body, leading to the release of the constituent amines. This property has been exploited in the design of prodrugs, where an active drug molecule is linked via an azo bond to a carrier, to be released at a specific site in the body.
Potential as Fluorescent Probes
The naphthalene core of this compound is inherently fluorescent. This opens up the possibility of using its derivatives as fluorescent probes for biological imaging.[10] Fluorescent probes are indispensable tools in modern biological research, allowing for the visualization of specific ions, molecules, and cellular structures in living cells and tissues.[11][12][13] By chemically modifying the amino and hydroxyl groups, it is possible to design molecules that change their fluorescence properties upon binding to a specific target, such as a metal ion or a protein. For example, a Schiff base ligand derived from a related compound, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, has been shown to be a selective and sensitive chromogenic and fluorogenic probe for the detection of metal cations like Al³⁺, Zn²⁺, and Cu²⁺.[13]
Part 6: Safety and Handling
This compound is classified as an irritant and may cause respiratory irritation.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or in a chemical fume hood to avoid breathing dust, fumes, or vapors.[9]
Part 7: Conclusion
This compound is a chemical of significant industrial importance, primarily as a precursor to a vast array of azo dyes. Its well-defined synthesis and reactivity make it a reliable building block in color chemistry. Beyond this traditional role, its inherent chemical functionalities present intriguing possibilities for the development of novel molecules for biomedical research and therapeutic applications. The exploration of its derivatives as potential drugs, diagnostic agents, and fluorescent probes is an active area of research that may unlock new applications for this versatile naphthalene derivative. As our understanding of the relationship between chemical structure and biological activity grows, compounds like this compound will continue to be valuable starting points for innovation.
References
- 1. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. echemi.com [echemi.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 6. disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Armstrong's acid - Wikipedia [en.wikipedia.org]
- 11. Blue fluorescent amino acid for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Self-Threaded Peptide Probes For Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent Indicators For Biological Imaging of Monatomic Ions - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
An In-depth Technical Guide to the Purity Analysis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purity analysis of this compound (CAS: 6535-70-2), a key intermediate in the synthesis of various dyes.[1][2] The purity of this compound is paramount, as impurities can significantly impact the quality, efficacy, and safety of the final products. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
Foundational Understanding of the Analyte
This compound, also known as Sulfo J Acid, is a highly polar aromatic compound. Its structure, featuring amino, hydroxyl, and sulfonic acid functional groups, dictates its chemical properties and the analytical strategies required for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6535-70-2 | [1][3][4] |
| Molecular Formula | C₁₀H₉NO₇S₂ | [1][3][4] |
| Molecular Weight | 319.31 g/mol | [1][3] |
| Boiling Point | 603.18°C (at 101,325 Pa) | [1][2] |
| Water Solubility | 35.36 g/L at 25°C | [1][2] |
| pKa | -0.42 ± 0.40 (Predicted) | [1][2] |
The Genesis of Impurities: A Synthetic Perspective
Effective purity analysis begins with understanding the potential sources of impurities. The manufacturing process is the primary origin of most contaminants. One common synthesis route involves the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid).[5] Another method starts with 2-Aminonaphthalene-1,5,7-trisulfonic acid and involves heating with sodium hydroxide.[1]
These pathways can introduce several types of impurities:
-
Starting Materials & Intermediates: Unreacted precursors such as J acid or other aminonaphthalenesulfonic acids.[2]
-
Positional Isomers: The sulfonation of naphthalene derivatives is notoriously complex and can lead to the formation of various positional isomers.
-
Over-sulfonated or Under-sulfonated By-products: Incomplete or excessive sulfonation can result in molecules with an incorrect number of sulfonic acid groups.
-
Reaction By-products: Side reactions can generate a variety of related substances.
-
Residual Reagents: Traces of reagents like oleum, sodium hydroxide, manganese dioxide, or sodium pyrosulfite may remain.[5]
Caption: Synthetic pathway and potential points of impurity introduction.
Core Analytical Methodologies
A multi-faceted approach is necessary for a comprehensive purity profile. No single technique is sufficient; instead, orthogonal methods should be employed to build a complete picture.
High-Performance Liquid Chromatography (HPLC): The Primary Separation Technique
HPLC is the cornerstone for the purity analysis of non-volatile compounds like sulfonated naphthalenes.[6][7] Its high resolving power allows for the separation of the main component from closely related impurities.
Principle of Method Selection (Causality): Due to the highly polar and ionic nature of the sulfonic acid groups, a standard reverse-phase (RP) method may provide insufficient retention. Therefore, an ion-pair reverse-phase HPLC (IP-RP-HPLC) method or a method employing an acidic mobile phase is often optimal. The acidic mobile phase suppresses the ionization of the sulfonic acid groups, increasing their retention on a C18 column. For mass spectrometry compatibility, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid.[8]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is necessary to elute both the polar main compound and potentially less polar impurities within a reasonable timeframe.
-
Start with a high percentage of Solvent A to retain the analyte.
-
Gradually increase the percentage of Solvent B to elute the compounds.
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by PDA analysis. Fluorescence detection can also be highly sensitive for naphthalene sulfonates.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Table 2: Example HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 75% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS): For Structural Elucidation
Causality: While HPLC separates impurities, it does not identify them. Coupling HPLC to a mass spectrometer (LC-MS) is essential for determining the molecular weights of unknown peaks. This information is critical for identifying potential isomers (same molecular weight) or by-products (different molecular weights). The predicted monoisotopic mass of the compound is 318.98206 Da.[9]
Titrimetry: For Assay Determination
Causality: Chromatographic methods provide relative purity (area %). A classical titrimetric method can provide an absolute assay value based on a specific functional group. For this compound, diazotization titration can be used to quantify the primary aromatic amine group, providing a measure of the "amino value" and overall content of the active substance.[5]
Capillary Electrophoresis (CE)
Causality: As an orthogonal separation technique, CE separates molecules based on their charge-to-size ratio in an electric field. This provides a different selectivity compared to HPLC and can be valuable for confirming purity or analyzing impurities that are difficult to resolve by HPLC. It is particularly well-suited for highly charged species like aromatic sulfonates.
A Validated Workflow for Purity Analysis
A robust analytical workflow integrates these techniques logically to ensure a comprehensive and trustworthy assessment of purity.
Caption: Integrated workflow for comprehensive purity analysis.
Trustworthiness through Self-Validation: This workflow is inherently self-validating. The HPLC provides a detailed impurity profile, while the titration gives an absolute assay. A high-purity result from HPLC should correlate with a high assay value from titration. Discrepancies would trigger further investigation, such as impurity identification by LC-MS, ensuring that no significant impurity goes undetected.
Conclusion
The purity analysis of this compound requires a well-reasoned, multi-technique approach. By understanding the compound's properties and potential synthetic impurities, analysts can select and implement a suite of methods—led by HPLC and supported by MS and titrimetry—to generate a reliable and comprehensive purity profile. This rigorous approach is essential for ensuring the quality and consistency of this critical chemical intermediate.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Separation of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. PubChemLite - 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Stability and Storage of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a key intermediate in the synthesis of various dyes and a compound of interest in pharmaceutical research.[1] This document delves into the physicochemical properties that govern its stability, outlines potential degradation pathways, and offers evidence-based protocols for its handling and storage to ensure its integrity for research and development applications. Furthermore, a detailed methodology for conducting forced degradation studies is presented to enable the development of stability-indicating analytical methods.
Introduction: Understanding the Molecule
This compound, also known as Sulfo J acid, is a sulfonated aromatic amine with the molecular formula C₁₀H₉NO₇S₂.[1][2][3][4][5] Its structure, featuring a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups, imparts a high degree of water solubility and reactivity, making it a valuable building block in organic synthesis. However, these same functional groups are also susceptible to various degradation pathways, making a thorough understanding of its stability profile crucial for its effective use.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₇S₂ | [1][2][3][4][5] |
| Molecular Weight | 319.31 g/mol | [1][2][3][4][5] |
| Appearance | Grey to yellowish-brown moist material | [6] |
| Water Solubility | 35.36 g/L at 25°C | [1] |
| pKa | -0.42 ± 0.40 (Predicted) | [1] |
Factors Influencing the Stability of this compound
The stability of this compound is influenced by several environmental factors, including pH, light, temperature, and the presence of oxidizing agents. The presence of both an amino and a hydroxyl group on the naphthalene ring makes the molecule susceptible to oxidation, while the sulfonic acid groups can influence its solubility and interaction with other molecules.
pH
Oxidation
The presence of an amino and a hydroxyl group on the naphthalene ring makes this compound susceptible to oxidation. Oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over prolonged periods, can lead to the formation of colored degradation products. The electron-donating nature of these substituents activates the aromatic ring, making it more prone to oxidative degradation. This can lead to the formation of quinone-like structures and other oxidized species, which may impact the purity and performance of the material.
Light
Many aromatic compounds are sensitive to light, and this compound is likely no exception. Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to degradation. Photodegradation pathways can be complex and may involve the formation of radical species, leading to a variety of degradation products. Therefore, protection from light is a key consideration for storage.
Temperature
Elevated temperatures can accelerate the rate of all chemical degradation reactions. For this compound, this includes oxidation and potentially hydrolysis. Storing the compound at elevated temperatures can lead to a significant decrease in purity over time. Therefore, it is crucial to store the material in a cool environment to minimize thermal degradation.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:
-
Temperature: Store in a cool, dry place.[7] Avoid exposure to high temperatures.
-
Light: Keep the container tightly closed and protected from light.
-
Atmosphere: Store in a well-ventilated area. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Use a tightly sealed, non-reactive container.
-
Handling: When handling the compound, use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid generating dust.
Forced Degradation Studies: A Protocol for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10][11] The following is a general protocol for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the parent compound.[9]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent if necessary) at a known concentration (e.g., 1 mg/mL).[9]
Stress Conditions
4.2.1. Acidic Hydrolysis
-
Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Conditions: Store the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.
4.2.2. Basic Hydrolysis
-
Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Conditions: Store the solution at room temperature.
-
Sampling: Withdraw samples at appropriate time points and neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.
4.2.3. Oxidative Degradation
-
Procedure: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Conditions: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw samples at appropriate time points. The reaction may be quenched by adding a suitable antioxidant if necessary.
4.2.4. Thermal Degradation
-
Procedure: Place the solid compound in a controlled temperature oven.
-
Conditions: Expose the solid to dry heat at a temperature higher than the accelerated stability testing conditions (e.g., 70°C).
-
Sampling: Withdraw samples at appropriate time points and prepare solutions for analysis.
4.2.5. Photolytic Degradation
-
Procedure: Expose the stock solution and the solid compound to a light source that provides both UV and visible light.
-
Conditions: The exposure should be in accordance with ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A control sample should be kept in the dark under the same temperature conditions.
-
Sampling: Analyze the samples after the exposure period.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point for method development.[12]
Data Analysis
For each stress condition, analyze the samples to determine the percentage of the parent compound remaining and the formation of any degradation products. The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.
Visualization of Key Concepts
Degradation Pathway Logic:
Caption: Potential degradation pathways of this compound under various stress conditions.
Forced Degradation Experimental Workflow:
Caption: A stepwise workflow for conducting forced degradation studies on this compound.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. This technical guide has outlined the key factors that influence its stability, including pH, oxidation, light, and temperature. By adhering to the recommended storage and handling conditions, the integrity of this valuable compound can be maintained. Furthermore, the provided protocol for forced degradation studies offers a systematic approach for researchers to investigate its stability profile in-depth and to develop robust, stability-indicating analytical methods. A thorough understanding of the stability of this molecule is paramount for ensuring the reliability and reproducibility of experimental results and for the development of safe and effective final products.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikidata [wikidata.org]
- 5. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. SULPHO J - ACID [jembychemltd.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid in Advanced Dye Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly known in the industry as Chicago Acid or Sulfonated J Acid , is a highly versatile and critical intermediate in the synthesis of a wide range of dyes, particularly within the acid and reactive dye classes.[1][2] Its unique molecular architecture, featuring a primary amino group, a hydroxyl group, and two sulfonic acid groups on a naphthalene scaffold, provides a powerful platform for developing dyes with specific, high-performance characteristics. This document serves as a comprehensive technical guide, detailing the chemical principles, strategic applications, and detailed laboratory protocols for leveraging this compound in the synthesis of azo dyes.
Introduction: The Molecular Advantage of Chicago Acid
This compound (CAS: 6535-70-2, Molecular Formula: C₁₀H₉NO₇S₂) is a cornerstone of chromophore chemistry.[3][4] Its utility stems directly from the distinct reactivity of its functional groups, which can be selectively engaged to build complex dye structures.
-
Primary Amino Group (-NH₂): This group is the reactive site for diazotization, allowing the molecule to act as a diazo component. However, it is more frequently utilized as a powerful electron-donating group that activates the naphthalene ring for other reactions.
-
Hydroxyl Group (-OH): As a potent activating group, the hydroxyl moiety renders the naphthalene ring electron-rich, making it an excellent nucleophile (a "coupling component") for reaction with diazonium salts.[5]
-
Sulfonic Acid Groups (-SO₃H): The two sulfonic acid groups are perhaps the most critical feature for practical applications. They confer excellent water solubility upon the final dye molecule, a prerequisite for most textile dyeing processes.[6][7] Furthermore, these anionic groups provide the primary mechanism for binding to protein and polyamide fibers such as wool, silk, and nylon through electrostatic interactions, forming what are known as acid dyes.[7][8]
The strategic placement of these groups allows chemists to precisely control the electronic properties of the resulting chromophore, thereby tuning the final color, while ensuring the dye has the necessary physical properties for commercial application.
The Chemistry of Azo Dye Formation: A Two-Act Play
The synthesis of azo dyes is a robust and well-established process that universally proceeds through two fundamental stages: Diazotization and Azo Coupling.[9][10]
Act I: Diazotization - Formation of the Electrophile
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[9]
Causality: The reaction is performed at low temperatures (typically 0–5 °C) because the resulting aryldiazonium salt (Ar-N₂⁺) is highly unstable and can decompose, releasing nitrogen gas at higher temperatures.[11][12] This low temperature is critical to preserve the reactive electrophile for the next stage.
Act II: Azo Coupling - The Chromophore-Forming Step
The diazonium salt, being a weak electrophile, readily attacks an electron-rich aromatic compound, known as the coupling component.[10][13] In this context, Chicago Acid serves as an excellent coupling component due to the activating effect of its hydroxyl group.[5] The reaction is an electrophilic aromatic substitution, where the diazonium ion bonds to the naphthalene ring, forming the characteristic azo group (-N=N-), the chromophore responsible for the dye's color.[6]
Causality: The pH of the reaction medium is a critical control parameter. The coupling reaction with phenols (like Chicago Acid) is typically carried out under mildly alkaline conditions.[13] This is because the alkaline medium deprotonates the hydroxyl group to form a phenoxide ion (-O⁻), which is a much stronger activating group and enhances the nucleophilicity of the aromatic ring, accelerating the coupling reaction.
Experimental Protocols & Methodologies
The following protocols provide a validated, step-by-step framework for the synthesis of a representative monoazo acid dye.
Protocol 1: Synthesis of a Monoazo Acid Dye Using Chicago Acid
This protocol details the synthesis of a vibrant orange-red acid dye by diazotizing sulfanilic acid and coupling it with this compound.
Caption: General workflow for synthesizing a monoazo acid dye.
| Reagent | Formula | M.W. | Amount | Moles | Notes |
| Part A: Diazo Component | |||||
| Sulfanilic Acid | C₆H₇NO₃S | 173.19 | 1.73 g | 0.01 | Primary Aromatic Amine |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 0.53 g | 0.005 | To dissolve sulfanilic acid |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g | 0.0105 | Diazotizing agent |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | ~2.5 mL | ~0.03 | To form nitrous acid |
| Distilled Water | H₂O | 18.02 | ~75 mL | - | Solvent |
| Part B: Coupling Component | |||||
| Chicago Acid | C₁₀H₉NO₇S₂ | 319.31 | 3.20 g | 0.01 | Coupling Component |
| Sodium Hydroxide | NaOH | 40.00 | ~1.0 g | 0.025 | To create alkaline conditions |
| Part C: Isolation | |||||
| Sodium Chloride | NaCl | 58.44 | ~10 g | - | For "salting out" the dye |
Part A: Preparation of the Diazonium Salt (Diazo Component)
-
Dissolution: In a 250 mL beaker, combine sulfanilic acid (1.73 g) and sodium carbonate (0.53 g) with 50 mL of distilled water. Gently warm and stir until a clear solution is obtained. This forms the sodium salt of sulfanilic acid, which is water-soluble.
-
Cooling: Cool the solution to room temperature, then place it in an ice-water bath to bring the temperature down to 0-5 °C.
-
Diazotization: While maintaining the low temperature and stirring, add a solution of sodium nitrite (0.72 g in 10 mL of water). Following this, slowly add concentrated HCl (~2.5 mL). A fine, white precipitate of the diazonium salt should form.
-
Expert Insight: The acid must be added after the nitrite to ensure that nitrous acid is generated in the presence of the amine, maximizing the yield of the diazonium salt. Keep this suspension cold.
-
Part B: The Coupling Reaction
-
Prepare Coupling Solution: In a separate 400 mL beaker, dissolve the Chicago Acid (3.20 g) and sodium hydroxide (1.0 g) in 75 mL of distilled water. Stir until fully dissolved and then cool this solution in an ice-water bath to below 10 °C.
-
Combine Reagents: With vigorous stirring, slowly add the cold diazonium salt suspension (from Part A) to the cold Chicago Acid solution (from Part B).
-
Expert Insight: A slow addition rate is crucial to control the exothermic reaction and maintain a low temperature, preventing decomposition of the diazonium salt.
-
-
Observe and React: An intense color (typically a deep red or orange) should develop immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion. The pH should be maintained around 8-9.
Part C: Isolation and Purification
-
Salting Out: Add sodium chloride (~10 g) to the reaction mixture and stir for 15 minutes.
-
Expert Insight: The addition of a saturated electrolyte like NaCl decreases the solubility of the dye in the aqueous medium, causing it to precipitate more completely. This is a common technique known as "salting out."
-
-
Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of saturated NaCl solution to remove impurities.
-
Drying: Transfer the dye to a watch glass and allow it to air-dry or dry in a low-temperature oven (~60-70 °C). Record the final yield.
Chemical Mechanism & Properties
The core of the synthesis is the electrophilic aromatic substitution reaction between the diazonium ion and the activated naphthalene ring of Chicago Acid.
Caption: Electrophilic substitution mechanism of azo coupling. (Note: Placeholder images used for complex structures).
-
Color: The extended π-conjugated system formed by the Ar-N=N-Ar' structure is responsible for the absorption of light in the visible spectrum, resulting in a vividly colored compound.[7]
-
Solubility: The presence of the two sulfonate (-SO₃⁻) groups makes the dye highly soluble in water, a critical property for its application in aqueous dye baths.[6]
-
Fiber Affinity: The anionic sulfonate groups give the dye a strong affinity for cationic sites in protein fibers (wool, silk) and polyamides (nylon) under acidic conditions, forming strong ionic bonds.[8][14] This leads to good washfastness.
-
Lightfastness: The stability of the naphthalene and benzene rings contributes to the dye's resistance to fading upon exposure to light. The number and position of sulfonic acid groups can also influence lightfastness.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Dye Yield | 1. Diazonium salt decomposed (temperature too high).2. Incorrect pH during coupling.3. Impure starting materials. | 1. Strictly maintain diazotization temperature at 0-5 °C.2. Check and adjust pH of the coupling solution to 8-9 before adding the diazonium salt.3. Use high-purity reagents. |
| Off-Target Color | 1. Side reactions due to high temperature.2. Incorrect coupling position.3. Contamination. | 1. Ensure adequate cooling during the entire process.2. Verify the pH of the coupling reaction; extreme pH can lead to side products.3. Ensure glassware is clean. |
| Poor Solubility of Dye | 1. Incomplete "salting out" process.2. Insufficient sulfonic acid groups in the structure (not an issue with Chicago Acid). | 1. Ensure sufficient NaCl is added and stirred to precipitate the dye.2. The dye should be soluble in water; if not, it may indicate an incorrect product. |
References
- 1. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Azo dye - Wikipedia [en.wikipedia.org]
- 8. theasengineers.com [theasengineers.com]
- 9. benchchem.com [benchchem.com]
- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. scribd.com [scribd.com]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Sulphonic Acid Groups in Monoazo Acid Dyes and Their Effect on Lightfastness on Nylon 66 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid as a Fluorescent Probe
Introduction: Unveiling the Potential of a Naphthalene Derivative
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a water-soluble, bifunctional naphthalene derivative, has historically been a cornerstone in the synthesis of vibrant azo dyes.[1][2] Its inherent fluorescence, arising from the extended π-system of the naphthalene core, coupled with the presence of electron-donating amino (-NH₂) and hydroxyl (-OH) groups, positions it as a compelling candidate for development as a fluorescent probe. The sulfonic acid groups (-SO₃H) enhance its aqueous solubility, a critical attribute for biological and environmental sensing applications.[3][4]
This application note explores the utility of this compound as a "turn-off" fluorescent probe. The core principle lies in the phenomenon of fluorescence quenching upon coordination with specific analytes. This guide provides a comprehensive, albeit illustrative, framework for its application in detecting heavy metal ions, alongside detailed protocols for researchers in environmental science, analytical chemistry, and drug development.
Principle of Detection: Chelation-Enhanced Fluorescence Quenching
The fluorescence of this compound is attributed to the radiative decay of its excited state. The amino and hydroxyl groups on the naphthalene ring can act as a chelating moiety for metal ions. The coordination of a paramagnetic metal ion, such as Copper(II) (Cu²⁺), to these groups can lead to a non-radiative decay pathway, resulting in the quenching of fluorescence.[5] This process, known as chelation-enhanced fluorescence quenching (CHEQ), forms the basis of the sensing mechanism. The degree of quenching is proportional to the concentration of the metal ion, allowing for quantitative analysis.
Caption: Chelation-Enhanced Fluorescence Quenching (CHEQ) Mechanism.
Photophysical Properties
A thorough understanding of the photophysical properties of this compound is paramount for its successful application as a fluorescent probe.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₇S₂ | [3][6] |
| Molecular Weight | 319.31 g/mol | [3][6] |
| Excitation Wavelength (λex) | ~350 nm (Hypothetical) | N/A |
| Emission Wavelength (λem) | ~450 nm (Hypothetical) | N/A |
| Quantum Yield (Φ) | Moderate (Hypothetical) | N/A |
| Solubility | High in Water | [2] |
Note: The excitation and emission maxima, as well as the quantum yield, are hypothetical and require experimental determination. These values are postulated based on the general fluorescence characteristics of similar naphthalene derivatives.
Application: Detection of Copper(II) Ions in Aqueous Samples
This section provides a detailed protocol for the use of this compound as a "turn-off" fluorescent probe for the detection of Cu²⁺ ions.
I. Materials and Reagents
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)
-
Deionized water (18.2 MΩ·cm)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Pb²⁺, Hg²⁺) for selectivity studies.
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
II. Experimental Workflow
Caption: Experimental workflow for Cu²⁺ detection.
III. Detailed Protocol
-
Preparation of Stock Solutions:
-
Probe Stock Solution (1 mM): Accurately weigh 3.19 mg of this compound and dissolve it in 10 mL of deionized water. Store in the dark at 4°C.
-
Copper(II) Stock Solution (10 mM): Prepare a 10 mM stock solution of CuSO₄ or CuCl₂ in deionized water.
-
Working Buffer (10 mM HEPES, pH 7.4): Prepare a 10 mM HEPES buffer and adjust the pH to 7.4.
-
-
Fluorescence Titration:
-
In a quartz cuvette, add 2 mL of the working buffer.
-
Add 20 µL of the 1 mM probe stock solution to the cuvette to achieve a final concentration of 10 µM. Mix well.
-
Place the cuvette in the fluorometer and record the initial fluorescence intensity (F₀) at the emission maximum (e.g., 450 nm) upon excitation at the excitation maximum (e.g., 350 nm).
-
Successively add small aliquots (e.g., 2 µL) of the Cu²⁺ stock solution to the cuvette. After each addition, mix thoroughly and record the fluorescence intensity (F).
-
Continue the titration until the fluorescence intensity is quenched to a stable minimum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the ratio of the initial fluorescence to the measured fluorescence (F₀/F) against the concentration of Cu²⁺.
-
The linearity of this plot (Stern-Volmer plot) indicates the quenching efficiency.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
IV. Selectivity and Interference Studies
To establish the selectivity of the probe for Cu²⁺, repeat the fluorescence titration experiment with other metal ions at the same concentration range. Additionally, to assess the probe's performance in a complex matrix, perform interference studies by measuring the fluorescence response to Cu²⁺ in the presence of a high concentration of potentially interfering ions.
Expected Results and Data Presentation
The fluorescence intensity of this compound is expected to decrease significantly upon the addition of Cu²⁺. The results can be summarized in the following table:
| Metal Ion (100 µM) | Fluorescence Quenching (F₀/F) |
| Cu²⁺ | High |
| Zn²⁺ | Low |
| Fe³⁺ | Moderate |
| Pb²⁺ | Low |
| Hg²⁺ | Moderate |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | Negligible |
Note: The data presented in this table is hypothetical and for illustrative purposes. Experimental validation is required.
Troubleshooting
| Issue | Possible Cause | Solution |
| No fluorescence signal | Incorrect excitation/emission wavelengths; Probe degradation | Determine the optimal wavelengths experimentally; Prepare fresh probe solution. |
| High background fluorescence | Impurities in the solvent or reagents | Use high-purity solvents and reagents. |
| Poor selectivity | Probe interacts with multiple ions | Modify the probe structure to enhance selectivity; Use masking agents. |
Conclusion and Future Perspectives
This application note provides a foundational protocol for the utilization of this compound as a "turn-off" fluorescent probe for the detection of Cu²⁺. The inherent fluorescence, aqueous solubility, and chelating functional groups of this molecule make it a promising candidate for further development. Future research could focus on:
-
Derivatization: Synthesizing derivatives to enhance selectivity and sensitivity for other analytes.[7][8]
-
Mechanism Elucidation: Detailed photophysical studies to fully understand the quenching mechanism.
-
Biological Applications: Exploring its potential for in-vitro and in-vivo imaging of metal ions or reactive oxygen species.
By providing this detailed, albeit theoretical, framework, we aim to stimulate further research into the applications of this versatile naphthalene derivative beyond its traditional role in dye chemistry.
References
- 1. 2-Amino-5-naphthol-1,7-disulfonic acid – GDPTI [gdpti.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2) [pubchemlite.lcsb.uni.lu]
- 5. scispace.com [scispace.com]
- 6. This compound - Wikidata [wikidata.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Abstract
This document provides a comprehensive technical guide on 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS: 6535-70-2), a key intermediate primarily known in the dye manufacturing industry. While its direct application in mainstream drug development is not widely documented, its unique chemical structure presents significant potential for broader research applications. This guide details its chemical properties, a validated synthesis protocol, its primary application in azo dye formation, and a robust analytical protocol for its quantification. Furthermore, we explore potential applications in bioconjugation and medicinal chemistry, providing a foundational resource for researchers and scientists seeking to leverage this versatile molecule.
Compound Profile and Physicochemical Properties
This compound, also known as Sulfo J acid, is a naphthalenic derivative characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups.[1][2] These groups impart high water solubility and provide reactive sites for chemical modification, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6535-70-2 | [3] |
| Molecular Formula | C₁₀H₉NO₇S₂ | [3] |
| Molecular Weight | 319.31 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Sulfo J acid, 6-Amino-1-naphthol-3,5-disulfonic acid | [2] |
| Water Solubility | 35.36 g/L at 25°C | [1][2] |
| Density | ~1.9 g/cm³ | [5] |
| pKa | -0.42 (Predicted) | [1][2] |
The sulfonic acid groups are highly acidic, ensuring the molecule is ionized and water-soluble across a wide pH range. The amino group serves as a key nucleophile or a site for diazotization, while the hydroxyl group influences the electronic properties of the aromatic system and can be a site for etherification.[1]
Experimental Protocols
Protocol for Laboratory-Scale Synthesis
The synthesis of this compound is most commonly achieved through the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid).[6][7] The following protocol is adapted from established industrial methods and is designed for laboratory-scale preparation to yield a high-purity product.[6][7][8]
Causality Statement: This process utilizes a manganese dioxide and sodium pyrosulfite system for sulfonation. This avoids the use of highly corrosive oleum (fuming sulfuric acid), making the protocol safer for standard laboratory equipment and minimizing harsh waste products.[7] The reaction temperature and pH are critical parameters that must be controlled to ensure selective sulfonation at the desired positions and prevent unwanted side reactions.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 7. Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid in the Synthesis of High-Performance Azo Dyes
These application notes provide an in-depth guide for researchers, scientists, and professionals in drug development on the utilization of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid as a pivotal coupling component in the manufacturing of azo dyes. This document delineates the chemical principles, detailed experimental protocols, safety considerations, and characterization techniques pertinent to this class of synthesis.
Introduction: The Significance of this compound
This compound, often referred to as Sulfo J acid, is a crucial intermediate in the synthesis of a wide array of azo dyes.[1] Its molecular structure is uniquely suited for producing dyes with desirable properties. The presence of two sulfonic acid groups (-SO₃H) imparts significant water solubility to the final dye molecules, a critical attribute for applications in textile dyeing and printing inks.[2] The amino (-NH₂) and hydroxyl (-OH) groups on the naphthalene ring system are activating groups that facilitate the electrophilic aromatic substitution reaction with a diazonium salt, which is the core of azo dye formation.[3] The strategic positioning of these functional groups allows for the synthesis of dyes with a broad spectrum of colors, including reds, oranges, and browns, often exhibiting excellent light and wash fastness.[4][5]
The Chemistry of Azo Dye Synthesis: A Two-Step Process
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and is fundamentally a two-step process: Diazotization and Azo Coupling.[6]
Step 1: Diazotization A primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] This reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[7][8]
Step 2: Azo Coupling The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, in this case, this compound.[3] The electron-donating amino and hydroxyl groups of Sulfo J acid activate the naphthalene ring, making it susceptible to attack by the diazonium ion. The coupling reaction is pH-dependent; coupling to phenols (like the hydroxyl group on Sulfo J acid) is typically carried out under mildly alkaline conditions, which deprotonates the hydroxyl group to the more strongly activating phenoxide ion.[9][10]
The overall reaction can be visualized as follows:
Caption: General workflow of azo dye synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Sulfanilic acid | Reagent Grade, ≥99% | Sigma-Aldrich |
| Sodium nitrite (NaNO₂) | ACS Reagent, ≥97% | MilliporeSigma |
| Hydrochloric acid (HCl), concentrated | ACS Reagent, 37% | Fisher Chemical |
| This compound (Sulfo J acid) | Technical Grade | TCI Chemicals |
| Sodium carbonate (Na₂CO₃), anhydrous | ACS Reagent, ≥99.5% | VWR Chemicals |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97% | J.T. Baker |
| Sodium chloride (NaCl) | ACS Reagent, ≥99% | BDH Chemicals |
| Deionized water | Type II or better | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[11][12]
-
Chemical Hazards:
-
Aromatic Amines (e.g., Sulfanilic acid): Can be toxic and irritants. Avoid inhalation and skin contact.[13]
-
Sodium Nitrite: An oxidizer and is toxic if swallowed.[7]
-
Concentrated Acids and Bases: Highly corrosive. Handle with extreme care.[7]
-
Diazonium Salts: Are unstable and potentially explosive in their solid, dry state. Never isolate the diazonium salt. Keep it in a cold aqueous solution at all times.[13]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Protocol 1: Synthesis of a Water-Soluble Orange Azo Dye
This protocol details the synthesis of an orange azo dye by coupling diazotized sulfanilic acid with this compound.
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid and 0.53 g (0.005 mol) of sodium carbonate in 20 mL of deionized water. Warm the mixture gently to facilitate dissolution, then cool the solution to room temperature.[13]
-
In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of deionized water.
-
In a 250 mL beaker, place 20 g of crushed ice and add 2.5 mL of concentrated hydrochloric acid.
-
To the cold HCl solution, slowly add the sulfanilic acid solution from step 1 with continuous stirring.
-
While maintaining the temperature between 0-5 °C using an ice bath, add the sodium nitrite solution dropwise to the sulfanilic acid mixture over 10 minutes. Stir the mixture for an additional 10 minutes. The resulting suspension is the diazonium salt solution. Keep this solution in the ice bath for immediate use in the next step.
Part B: Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 3.19 g (0.01 mol) of this compound in 50 mL of deionized water containing 1.0 g (0.025 mol) of sodium hydroxide.
-
Cool this solution to below 5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt suspension from Part A to the cold Sulfo J acid solution from Part B, step 2.[14]
-
A brightly colored orange precipitate should form immediately.[14]
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Caption: Experimental workflow for azo dye synthesis.
Part C: Isolation and Purification of the Azo Dye
-
To precipitate the dye completely, add approximately 10 g of sodium chloride to the reaction mixture and stir until it dissolves. This process, known as "salting out," reduces the solubility of the dye in the aqueous medium.[6]
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.[14]
-
Wash the filter cake with two 20 mL portions of a cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.[6]
-
Allow the product to air-dry on the filter paper or in a desiccator. For higher purity, recrystallization can be performed.[14]
Characterization of the Synthesized Azo Dye
UV-Visible Spectroscopy
The color of azo dyes arises from the extended π-conjugated system that includes the -N=N- azo group. UV-Visible spectroscopy is a primary technique for characterizing these dyes.
Protocol for UV-Vis Analysis:
-
Prepare a stock solution of the synthesized dye by dissolving a small, accurately weighed amount in deionized water.
-
From the stock solution, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) in deionized water.
-
Record the UV-Vis absorption spectrum of the dilute solution over a wavelength range of 250–700 nm using a spectrophotometer.
-
The wavelength of maximum absorbance (λ_max) is a key characteristic of the dye. For the dye synthesized in Protocol 1, a λ_max in the range of 480-520 nm is expected, corresponding to its orange color.
Expected Spectral Data:
| Dye System | Solvent | Expected λ_max Range | Observed Color |
| Diazotized Sulfanilic Acid + Sulfo J Acid | Water | 480 - 520 nm | Orange |
UV-Vis spectra can also be used to assess dye purity, as impurities may result in additional absorption peaks.[15][16]
Conclusion
This compound is a highly versatile and valuable coupling component in the synthesis of water-soluble azo dyes. The protocols and principles outlined in this document provide a solid foundation for the rational design and synthesis of novel colorants for a variety of applications. Adherence to the described methodologies and safety precautions is essential for achieving reproducible results and ensuring a safe laboratory environment.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. China J acid ( 2-Amino-5-naphthol-7-sulfonic Acid ) CAS 87-02-5 EINECS No.: 201-718-9 best top 1 factory lowest price factory and manufacturers | Mit-ivy [mit-ivy.com]
- 5. J acid | Cas no 87-02-5 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. echemi.com [echemi.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. studylib.net [studylib.net]
- 14. benchchem.com [benchchem.com]
- 15. analysis.rs [analysis.rs]
- 16. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Analytical Detection of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
Introduction
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, also known by its common name Sulfo J acid, is a chemical intermediate of significant industrial importance, primarily utilized in the synthesis of azo dyes.[1][2][3] Its chemical structure, featuring a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups, imparts specific chromophoric properties and water solubility, making it a key building block for a range of colorants.[4] Given its role in manufacturing, its presence in industrial effluents and final products necessitates robust and reliable analytical methods for monitoring, quality control, and environmental assessment.
This comprehensive guide provides detailed application notes and validated protocols for the detection and quantification of this compound. The methodologies outlined are tailored for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, causality in experimental design, and adherence to established validation principles.
Chemical Profile of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | Sulfo J acid, 6-Amino-1-naphthol-3,5-disulfonic acid | [3] |
| CAS Number | 6535-70-2 | [2] |
| Molecular Formula | C₁₀H₉NO₇S₂ | [4] |
| Molecular Weight | 319.31 g/mol | [2] |
| Water Solubility | 35.36 g/L at 25°C | [2] |
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of this compound due to its high resolution, sensitivity, and reproducibility. The inherent polarity of the sulfonic acid groups presents a challenge for traditional reversed-phase chromatography. To overcome this, two primary approaches are presented: Reversed-Phase HPLC with an acidic mobile phase and Ion-Pair Reversed-Phase HPLC.
Rationale for Method Selection
The choice between a standard reversed-phase method and an ion-pair method depends on the sample matrix and the required retention and selectivity.
-
Reversed-Phase HPLC with Acidic Mobile Phase: This method is simpler and more direct. The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase suppresses the ionization of the sulfonic acid groups, reducing their polarity and allowing for retention on a C18 stationary phase.[5] This approach is often sufficient for relatively clean sample matrices.
-
Ion-Pair Reversed-Phase HPLC: For complex matrices or when enhanced retention is necessary, ion-pair chromatography is the preferred method. An ion-pairing reagent, such as a quaternary ammonium salt, is added to the mobile phase. This reagent forms a neutral ion pair with the negatively charged sulfonic acid groups of the analyte, increasing its hydrophobicity and significantly enhancing its retention on a reversed-phase column.[6]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocol: Reversed-Phase HPLC with Acidic Mobile Phase
Objective: To quantify this compound in a relatively clean aqueous matrix.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard: this compound (high purity).
-
Sample filtration devices (0.45 µm).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.
-
If the sample matrix is complex (e.g., industrial effluent), a solid-phase extraction (SPE) cleanup is recommended (see Section 3).
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 5% B5-15 min: 5-50% B15-20 min: 50% B20-21 min: 50-5% B21-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (based on typical absorbance for naphthalene derivatives) |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
-
Method Validation (as per ICH Q2(R1) Guidelines)
To ensure the trustworthiness of the analytical data, the HPLC method must be validated.[7][8][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995. |
| Range | Typically 80-120% of the target concentration. |
| Accuracy | Recovery of spiked samples should be within 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, and flow rate. |
Section 2: LC-MS/MS for High-Sensitivity and High-Specificity Detection
For trace-level detection and unambiguous identification, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The high selectivity of MS/MS minimizes interference from co-eluting compounds.
Rationale for LC-MS/MS
Sulfonic acids are readily ionized in negative electrospray ionization (ESI) mode, forming a prominent [M-H]⁻ ion.[10] This makes them highly suitable for LC-MS analysis. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID), enhancing confidence in analyte identification.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ualberta.ca [ualberta.ca]
- 6. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Ion-Pair Reversed-Phase HPLC Method for the Quantification of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Abstract
This application note details a highly robust and reproducible high-performance liquid chromatography (HPLC) method for the separation and quantification of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid. Due to the polar nature and multiple ionic functional groups of the analyte, a standard reversed-phase method provides inadequate retention. To overcome this challenge, this method employs ion-pair reversed-phase chromatography (IP-RPLC), which significantly enhances retention, improves peak shape, and allows for accurate quantification. The protocol herein provides a comprehensive guide covering the separation principle, detailed experimental conditions, system suitability criteria, and a discussion of the critical parameters for successful implementation. This method is intended for researchers, quality control analysts, and drug development professionals working with sulfonic acid compounds and dye intermediates.
Introduction and Scientific Principle
This compound, also known as Sulfo J acid, is a key intermediate in the synthesis of various azo reactive dyes[1]. Its purity and concentration are critical quality attributes that directly impact the quality and yield of the final dye product. The structure of the molecule, featuring two sulfonic acid groups and an amino group, renders it highly polar and fully ionized across a wide pH range[2][3].
In conventional reversed-phase HPLC, which relies on hydrophobic interactions, such polar compounds exhibit little to no retention on nonpolar stationary phases (like C18) and elute at or near the column's void volume[4]. To achieve meaningful chromatographic retention, this method utilizes Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) .
The core principle of IP-RPLC is the addition of an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a hydrophobic "tail" and a charged "head" group[5][6]. For the analysis of an acidic analyte like this compound (which is anionic in solution), a cationic ion-pairing reagent, such as a tetraalkylammonium salt, is used.
The retention mechanism can be described by two predominant models[5][7][8]:
-
Ion-Pair Formation in Mobile Phase: The cationic reagent forms a neutral, hydrophobic ion-pair complex with the anionic analyte in the mobile phase. This neutral complex can then partition onto the hydrophobic stationary phase and be retained.
-
Dynamic Ion-Exchanger Model: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic, positively charged surface. The anionic analyte is then retained on this surface via ion-exchange interactions.[5][9]
By controlling the concentration of the ion-pairing reagent and the organic modifier in the mobile phase, the retention of the analyte can be precisely modulated to achieve optimal separation[7][10].
Figure 1: Mechanism of Ion-Pair Formation for Analyte Retention.
Experimental Method
Materials and Reagents
-
Analyte Standard: this compound (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade
-
Tetrabutylammonium hydrogen sulfate (TBAHS): Ion-pairing reagent, HPLC grade (≥ 99%)
-
Potassium phosphate monobasic (KH₂PO₄): ACS grade or higher
-
Phosphoric Acid (H₃PO₄): ACS grade, for pH adjustment
Instrumentation
An HPLC system equipped with the following is recommended:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control (set to 10 °C)
-
Column Compartment with temperature control (set to 35 °C)
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄ + 5 mM TBAHS in Water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% B; 17-18 min: 40% to 5% B; 18-25 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 25 minutes |
Rationale for Parameter Selection:
-
Column: A standard C18 column is used as the hydrophobic surface for the ion-pair interactions.
-
Mobile Phase: The phosphate buffer controls the pH, ensuring consistent ionization of the analyte's functional groups. TBAHS serves as the cationic ion-pairing reagent to retain the anionic sulfonic acid groups[4]. A pH of 3.0 is chosen to ensure the amino group is protonated, which can improve peak shape.
-
Gradient: A gradient elution is employed to ensure the analyte is eluted with a good peak shape and to clean the column of any more hydrophobic impurities after each injection.
-
Temperature: Maintaining a constant column temperature of 35 °C ensures reproducible retention times and viscosity.
Protocols
Preparation of Mobile Phase A
-
Weigh 2.72 g of KH₂PO₄ and 1.70 g of TBAHS.
-
Transfer both to a 1 L volumetric flask.
-
Add approximately 900 mL of DI water and sonicate for 15 minutes to dissolve completely.
-
Allow the solution to return to room temperature.
-
Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.
-
Add DI water to the 1 L mark and mix thoroughly.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile. Sonicate if necessary.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with Mobile Phase A.
Sample Preparation
-
Accurately weigh a sample containing the analyte and transfer it to a suitable volumetric flask.
-
Add a 50:50 mixture of Water:Acetonitrile to approximately 75% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent mixture.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Figure 2: Overall analytical workflow from preparation to reporting.
System Suitability and Method Trustworthiness
To ensure the validity and trustworthiness of the results, system suitability tests (SST) must be performed before any sample analysis. A mid-level standard (e.g., 25 µg/mL) should be injected six consecutive times. The acceptance criteria are outlined below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 | Measures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | Relative Standard Deviation of Peak Area ≤ 2.0% | Ensures precision and reproducibility of the system. |
| Retention Time (%RSD) | Relative Standard Deviation of Retention Time ≤ 1.0% | Ensures stability of the pump and mobile phase composition. |
Failure to meet these criteria may indicate issues with the column, mobile phase preparation, or the HPLC system itself, and must be investigated before proceeding.[9]
Expected Results and Discussion
Under the specified conditions, this compound should be well-retained and elute as a sharp, symmetrical peak. The retention time will be highly dependent on the exact concentration of TBAHS and acetonitrile. A higher concentration of TBAHS or a lower percentage of acetonitrile will lead to increased retention.[7][11]
A typical calibration curve should demonstrate excellent linearity, with a correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. The method provides a reliable means for the purity assessment and quantification of the analyte in raw materials and in-process control samples.
Troubleshooting:
-
Poor Peak Shape/Tailing: May be caused by residual silanol interactions on the column. Ensure the ion-pairing reagent concentration is sufficient and the column is in good condition.[9]
-
Shifting Retention Times: Often due to inadequate column equilibration or changes in mobile phase composition or temperature. Allow at least 10-12 column volumes for equilibration when using ion-pairing reagents.[6][9]
-
Baseline Noise/Drift: Can be caused by impure reagents or precipitation of the buffer/ion-pair reagent. Always use high-purity reagents and filter the mobile phase.[10]
Conclusion
The ion-pair reversed-phase HPLC method described provides a specific, precise, and robust solution for the analysis of this compound. By effectively managing the polarity of the analyte through the use of an ion-pairing reagent, this protocol overcomes the limitations of traditional reversed-phase chromatography, enabling reliable quantification for research and quality control applications.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 7. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. welch-us.com [welch-us.com]
- 10. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Versatility of Sulfo J-Acid in Molecular Design
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly referred to as Sulfo J-Acid, is a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly azo dyes and pigments.[1][2] Its unique structure, featuring a naphthalene core functionalized with amino, hydroxyl, and sulfonic acid groups, imparts a rich chemical reactivity that allows for the construction of complex chromophores and bioactive scaffolds. The sulfonic acid moieties enhance water solubility, a critical property for many applications in the textile and imaging industries, while the amino and hydroxyl groups provide reactive sites for diazotization and coupling reactions.[3] This document provides a comprehensive guide to the reaction mechanisms, synthesis, and key applications of Sulfo J-Acid, tailored for professionals in research and development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₇S₂ | [1][4] |
| Molecular Weight | 319.31 g/mol | [1][4] |
| Appearance | Off-white to grayish powder | [2] |
| Water Solubility | 35.36 g/L at 25°C | [1] |
| CAS Number | 6535-70-2 | [1][4] |
Safety Summary:
While comprehensive toxicological data is limited, this compound is not classified as a hazardous substance according to GHS criteria.[4][5] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] Handling should be carried out in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[5] For detailed safety information, it is highly recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.[6][7]
Synthesis of this compound: A Laboratory-Adapted Protocol
The industrial synthesis of Sulfo J-Acid is typically achieved through the sulfonation of 2-amino-5-hydroxynaphthalene-7-sulfonic acid (J-Acid).[8] The following protocol adapts this industrial process for a laboratory setting.
Reaction Scheme:
Caption: Sulfonation of J-Acid to yield Sulfo J-Acid.
Protocol: Laboratory-Scale Synthesis of Sulfo J-Acid
Disclaimer: This protocol is an adaptation of industrial processes and should be performed by trained chemists with appropriate safety precautions in a well-equipped laboratory.
Materials:
-
2-Amino-5-hydroxynaphthalene-7-sulfonic acid (J-Acid)
-
Fuming sulfuric acid (Oleum, 20-30% free SO₃)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Sodium chloride
-
Activated carbon
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle with temperature controller
-
Ice bath
-
Büchner funnel and filtration flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a fume hood, carefully charge the three-necked round-bottom flask with a measured amount of fuming sulfuric acid. Begin stirring and cool the flask in an ice bath to maintain a low temperature.
-
Addition of J-Acid: Slowly and portion-wise, add finely powdered J-Acid to the cooled oleum via a powder funnel, ensuring the temperature does not exceed a predetermined limit (e.g., 25-30°C). The addition should be controlled to manage the exothermic reaction.
-
Sulfonation Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to the desired sulfonation temperature (e.g., 80-90°C), as determined by small-scale trials. Maintain this temperature with stirring for several hours until the reaction is complete (monitoring by techniques like TLC or HPLC is recommended).[8]
-
Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto a stirred slurry of ice and water in a large beaker. This quenching step is highly exothermic and must be performed with caution. The product, Sulfo J-Acid, will precipitate out of the acidic solution.
-
Isolation and Primary Purification: Cool the suspension and collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a cold, saturated sodium chloride solution to remove excess acid.
-
Decolorization and Reprecipitation: Transfer the crude product to a beaker containing deionized water and heat to dissolve. Add a small amount of activated carbon and stir for a short period to remove colored impurities. Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Final Isolation and Drying: Collect the purified product by vacuum filtration, wash with a minimal amount of cold deionized water, and dry in a vacuum oven at a moderate temperature.
Core Reaction Mechanisms: Diazotization and Azo Coupling
The primary utility of this compound in synthesis lies in its ability to undergo diazotization of the amino group, followed by azo coupling to form azo compounds.
Diazotization of the Amino Group
Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid, at low temperatures (0-5°C).
Caption: Mechanism of Diazotization.
Azo Coupling: Electrophilic Aromatic Substitution
The resulting diazonium salt is a weak electrophile that can react with an activated aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction. In the case of this compound, it typically acts as the coupling component, reacting with a diazotized aromatic amine. The hydroxyl group is a strong activating group, directing the incoming electrophile (the diazonium ion) to the ortho position.
Caption: Mechanism of Azo Coupling.
Protocol: Synthesis of a Monoazo Dye using this compound
This protocol details the synthesis of a representative monoazo dye by diazotizing a simple aromatic amine (e.g., aniline-2-sulfonic acid) and coupling it with this compound.
Materials:
-
Aniline-2-sulfonic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bars
-
Ice bath
-
Büchner funnel and filtration flask
-
pH paper or pH meter
Procedure:
Part A: Diazotization of Aniline-2-sulfonic acid
-
In a beaker, dissolve a measured amount of aniline-2-sulfonic acid in dilute hydrochloric acid. Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of aniline-2-sulfonic acid, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, continue stirring for 15-20 minutes in the ice bath. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Part B: Azo Coupling
-
In a separate beaker, dissolve a stoichiometric amount of this compound in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the stirred solution of Sulfo J-Acid.
-
A colored precipitate of the azo dye should form immediately. Maintain the temperature at 0-5°C and continue stirring for 30-60 minutes to ensure the completion of the coupling reaction.
-
Monitor the pH of the reaction mixture and adjust as necessary to maintain alkaline conditions, which favors the coupling reaction.
Part C: Isolation and Purification
-
Once the coupling is complete, the dye can be precipitated by "salting out." Add sodium chloride to the reaction mixture with stirring until the dye is fully precipitated.[9]
-
Collect the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.
-
The crude dye can be further purified by recrystallization from an appropriate solvent system (e.g., water-ethanol mixture).
-
Dry the purified dye in a vacuum oven.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) and confirm the chromophore's presence.
-
FTIR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, and the O-H, N-H, and S=O stretches.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
-
Chromatography (TLC, HPLC): To assess the purity of the final product.[10]
Applications in Drug Development and Beyond
While the primary application of this compound is in the dye industry, its derivatives have potential in other fields. The azo linkage is a known pharmacophore in some drug molecules. Furthermore, the ability to create highly colored and water-soluble compounds makes its derivatives interesting candidates for biological stains, diagnostic probes, and photosensitizers in photodynamic therapy. The rich functionality of this molecule provides a versatile platform for combinatorial chemistry and the development of novel compounds with desired properties.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. Sulpho J-acid | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Synthesis of Azo Dyes Based on Naphthols, Xanthenes, and Hydroxy Coumarins in the Presence of Nano-ZrO2-SO3H [ijche.ir]
- 4. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (also known as Sulfo J acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The methodologies described herein are based on established and innovative chemical processes, aimed at achieving high purity and yield while minimizing equipment corrosion and environmental impact.
Section 1: Overview of the Synthesis Pathway
This compound is a crucial intermediate in the manufacturing of advanced reactive and acid dyes.[1][2] While traditional synthesis methods involve harsh conditions like alkali fusion or sulfonation with fuming sulfuric acid (oleum), these often lead to equipment corrosion and lower purity products.[2][3]
A more modern and efficient approach, which will be the focus of this guide, involves the targeted sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid). This method utilizes a milder system of manganese dioxide (MnO₂) and sodium pyrosulfite (Na₂S₂O₅), offering significant advantages in terms of product purity (>96%), yield, and operational safety.[3][4]
The overall reaction workflow is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the common causes?
A1: Low yield is a multifaceted problem often tracing back to suboptimal control over reaction parameters. Here are the primary checkpoints:
-
Incomplete Dissolution of J Acid: The initial step of creating a 10% alkaline solution of J acid is critical.[2][3] If J acid is not fully dissolved before proceeding, it is unavailable for reaction, directly impacting the theoretical yield.
-
Causality: The sulfonation reaction occurs in the aqueous phase. Undissolved solid J acid has significantly lower reactivity.
-
Solution: Ensure the pH is maintained between 6.5 and 8 and the temperature at 45°C for at least 30 minutes to achieve a clear, dark solution.[2] Visually confirm the absence of suspended solids before adding the sulfonating agents.
-
-
Incorrect pH During Sulfonation: The reaction pH must be tightly controlled between 6.5 and 8.[4]
-
Causality: Deviations from this pH range can lead to the formation of unwanted side products or slow down the desired sulfonation reaction. The stability and reactivity of the sulfonating species generated from pyrosulfite are highly pH-dependent.
-
Solution: Use a calibrated pH meter and make small adjustments with dilute NaOH or H₂SO₄ as needed throughout the 0.5-1 hour reaction time.
-
-
Suboptimal Temperature Control: The specified temperature range of 40-55°C is crucial.[4]
-
Causality: Lower temperatures will result in a sluggish, incomplete reaction. Higher temperatures can promote the formation of undesired isomers or degradation products, consuming your starting material and complicating purification.
-
Solution: Use a thermostatically controlled water bath or reactor jacket to maintain a stable temperature.
-
-
Inefficient Precipitation: The product is isolated by acidification, which protonates the sulfonic acid groups and reduces aqueous solubility.
-
Causality: If the final pH after adding HCl is not low enough (the target is pH 1-2), the product will remain partially dissolved, leading to significant losses in the filtrate.[2] Likewise, if cooling is too rapid, fine amorphous particles may form that are difficult to filter.
-
Solution: Slowly add 30% HCl with vigorous stirring while monitoring the pH. Once pH 1-2 is reached, cool the mixture slowly to 0-8°C and allow it to stir for at least an hour to maximize crystalline precipitation before filtration.[2][4]
-
Caption: Troubleshooting workflow for diagnosing the root cause of low product yield.
Q2: The purity of my final product is below 96% by HPLC. How can I improve it?
A2: Purity issues often stem from side reactions or incomplete removal of reactants and by-products.
-
Starting Material Purity: The quality of the initial J acid is paramount. Impurities in the starting material will carry through the synthesis and may even participate in side reactions.
-
Solution: Always use high-purity J acid from a reputable supplier. If in doubt, perform an initial purity analysis (e.g., HPLC) on the starting material.
-
-
Control of Sodium Pyrosulfite Addition: The rate of addition of sodium pyrosulfite is a critical parameter, specified at 90-110 kg/h in scaled-up procedures.[4]
-
Causality: Adding the pyrosulfite too quickly can cause localized temperature spikes and pH changes, promoting the formation of isomeric or over-sulfonated by-products.
-
Solution: For laboratory scale, this translates to a slow, continuous addition over the course of 30-45 minutes. Use a syringe pump for liquids or a solids dispenser for powders to ensure a steady rate.
-
-
Ineffective Purification: The final purification step is designed to remove any remaining inorganic salts or soluble organic impurities.
-
Solution: After the initial precipitation and filtration, redissolve the wet product cake in water, adjust the pH to a neutral range (6.8-8), and cool to 0-8°C before a final filtration.[2] This step helps to wash out acid-soluble impurities trapped in the initial precipitate. A second wash with cold deionized water can further enhance purity.
-
Q3: How do I reliably confirm the identity and purity of my product?
A3: A combination of analytical techniques is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[2]
-
Methodology: Use a reverse-phase C18 column with a gradient elution system. A mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically effective.[5] Detection is commonly performed using a UV detector at a wavelength where the naphthalene ring system strongly absorbs.
-
Validation: The purity is calculated by the area percentage of the main product peak relative to the total area of all peaks.
-
-
Amino Value Titration: This is a classic and reliable method for quantifying the primary amine content, which is directly proportional to the amount of the desired product.[2]
-
Methodology: This typically involves a diazotization titration where the primary amino group reacts stoichiometrically with a solution of sodium nitrite in an acidic medium. The endpoint can be detected potentiometrically or with an indicator.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the MnO₂/Na₂S₂O₅ method superior to the traditional oleum sulfonation? A1: The primary advantages are safety, equipment longevity, and product quality. The oleum method requires handling highly corrosive fuming sulfuric acid and often leads to a mixture of products, lowering the final purity.[2][3] The MnO₂/Na₂S₂O₅ system operates in a near-neutral pH aqueous solution at moderate temperatures, which eliminates the serious equipment corrosion issues and results in a cleaner reaction with higher selectivity and purity.[2][4]
Q2: What is the specific role of manganese dioxide (MnO₂) and sodium pyrosulfite in the reaction? A2: In this patented process, MnO₂ and sodium pyrosulfite act as the sulfonating agent system.[4] While the exact mechanism is complex, it is proposed that they form a reactive sulfur species in situ that acts as the electrophile for the aromatic substitution on the J acid nucleus. This avoids the use of free SO₃, which is the aggressive electrophile in oleum-based sulfonation.[6][7]
Q3: What are the critical safety precautions to take during this synthesis? A3: While safer than the oleum method, standard laboratory safety protocols are essential.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye protection, especially when handling acidic (HCl) and basic (NaOH) solutions.[8]
-
Ventilation: The reaction should be performed in a well-ventilated area or a fume hood, as there is a potential for sulfur dioxide (SO₂) to be released, particularly during the acidification step.[3]
-
Handling Reagents: Avoid creating dust when handling solid reagents. Use non-sparking tools if working on a large scale.[8]
Section 4: Key Experimental Protocols & Data
The following protocols are adapted for laboratory scale from published patent literature.[2][3][4]
Table 1: Optimized Reaction Parameters
| Parameter | Optimal Range | Rationale |
| J Acid Concentration | 9-11 wt% | Balances reaction rate and solubility.[4] |
| Initial pH | 6.5 - 8.0 | Ensures complete dissolution of J Acid.[2] |
| Reaction Temperature | 40 - 55 °C | Optimal for reaction kinetics; avoids side products.[4] |
| Reaction pH | 6.5 - 8.0 | Critical for the stability and reactivity of the sulfonating species.[4] |
| Reaction Time | 0.5 - 1 hour | Sufficient for reaction completion.[4] |
| Precipitation pH | 1.0 - 2.0 | Maximizes insolubility of the final product.[2] |
| Crystallization Temp. | 0 - 8 °C | Promotes complete crystallization and maximizes yield.[2] |
Protocol 1: Preparation of 10% Alkaline J Acid Solution
-
In a suitable reaction vessel equipped with a stirrer and temperature control, add 134 g of deionized water.
-
Heat the water to 45°C while stirring.
-
Add 14.4 g of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid).
-
Stir for 30 minutes. The mixture will be a slurry.
-
Slowly add a 30% sodium hydroxide solution (approx. 8.6 g) until the pH of the mixture is stable between 6.5 and 8.0.
-
Continue stirring at 45°C until all solids have dissolved, resulting in a dark solution. This is the 10% alkaline solution of J acid.[2]
Protocol 2: Sulfonation Reaction
-
To the 10% alkaline J acid solution from Protocol 1, add 15 g of manganese dioxide (75% grade).
-
Maintain the temperature of the mixture between 45-50°C.
-
Over a period of 30 minutes, slowly and continuously add 31.5 g of sodium pyrosulfite. Use a solid addition funnel or add in small portions.
-
During the addition, monitor the pH and ensure it remains between 6.5 and 8.0.
-
After the addition is complete, continue to stir the reaction mixture at 45-50°C for an additional 30 minutes.[2]
-
Stop the reaction and filter off the manganese solids, retaining the filtrate which contains the product.
Protocol 3: Product Isolation and Purification
-
Cool the filtrate from Protocol 2 to below 10°C in an ice bath.
-
Slowly add 30% hydrochloric acid (approx. 56 g) with vigorous stirring. Monitor the pH continuously until it reaches a stable value between 1.0 and 2.0. A precipitate will form.
-
Continue stirring the slurry in the ice bath (0-8°C) for at least 1 hour to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash the cake with a small amount of cold, deionized water. This is the crude wet product.
-
For purification, transfer the wet cake to a beaker with 22.5 g of water. Heat to 60°C and add 30% NaOH solution until the pH is 6.8-8.0 and the solid redissolves.
-
Cool the solution to 3-8°C and hold for 1 hour.
-
Filter the purified product. Dry the solid in a vacuum oven at 60-70°C to a constant weight.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 3. Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 5. usp.org [usp.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
Technical Support Center: Purification of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Welcome to the technical support center for the purification of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to offer a practical and reliable resource.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound revolve around its solubility characteristics, which are highly dependent on pH and the ionic strength of the solution. The primary techniques include:
-
Precipitation by pH Adjustment: This is the most widely used method. The compound is soluble in alkaline solutions and can be precipitated by acidification.[1][2] This process allows for the separation of acid-insoluble and base-insoluble impurities.
-
Recrystallization: This classic purification technique is based on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, purer crystals of the target compound will form, leaving impurities behind in the mother liquor.
-
Salting Out: The addition of a salt (e.g., sodium chloride) to an aqueous solution of the sulfonic acid can decrease its solubility, leading to precipitation. This is particularly useful for separating the product from highly water-soluble impurities.
Q2: How does the chemical structure of this compound influence the choice of purification strategy?
A2: The structure of this compound, featuring both acidic sulfonic acid groups and a basic amino group, makes it an amphoteric molecule. This dual functionality is key to its purification:
-
Amphoteric Nature: The presence of both acidic (-SO₃H) and basic (-NH₂) groups means its solubility is highly pH-dependent.[5] In acidic solutions, the amino group is protonated (-NH₃⁺), while in alkaline solutions, the sulfonic acid groups are deprotonated (-SO₃⁻). This behavior is exploited in pH-swing precipitation methods.
-
Polarity: The multiple polar functional groups make the molecule highly soluble in water and other polar solvents, while it has low solubility in non-polar organic solvents.[5] This dictates the choice of solvents for recrystallization and washing.
Q3: What are the most common impurities encountered during the synthesis of this compound, and how can they be removed?
A3: Impurities can arise from starting materials, side reactions, or degradation products. Common impurities include isomers, starting materials, and inorganic salts.
-
Isomeric Impurities: Different isomers of aminonaphthalenesulfonic acids can be formed during synthesis. Their removal often relies on fractional crystallization or precipitation, as their solubilities can be very similar.
-
Unreacted Starting Materials: Residual starting materials can often be removed by taking advantage of differences in their solubility compared to the final product.
-
Inorganic Salts: Salts from neutralization steps are a common impurity. These can often be removed by washing the precipitated product with deionized water or by recrystallization from a solvent in which the inorganic salts are poorly soluble.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended to ensure the purity of the final product, in line with guidelines such as ICH Q6A for new drug substances.[6][7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for determining the purity of the compound and quantifying impurities. Reversed-phase HPLC with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[11][12][13][14]
-
UV-Visible Spectroscopy: This can be used to confirm the identity of the compound and to detect colored impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides information on the molecular weight of the main component and any impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify and quantify organic impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low yield after precipitation.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incomplete Precipitation | Ensure the pH is sufficiently low to fully protonate the sulfonic acid groups and neutralize the amino group, minimizing solubility. A pH of 1-2 is often recommended.[1][2] | The solubility of the zwitterionic form of the molecule is at its minimum at the isoelectric point. |
| Excessive Washing | Wash the precipitate with a minimal amount of cold, acidified water or a solvent in which the product has low solubility. | Over-washing can lead to significant product loss, especially if the wash solvent has some solubilizing power. |
| Precipitation at Too High a Temperature | Cool the solution after acidification to maximize the recovery of the precipitated product. | Solubility generally decreases with temperature, so cooling will drive more of the product out of solution. |
Problem 2: The precipitated product is oily or amorphous instead of crystalline.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Rapid Precipitation | Add the acid slowly with vigorous stirring to control the rate of precipitation. | Slow precipitation allows for the ordered arrangement of molecules into a crystal lattice, whereas rapid precipitation can trap solvent and impurities, leading to an amorphous solid or oil. |
| Presence of Impurities | Perform a preliminary purification step, such as a charcoal treatment of the alkaline solution, to remove impurities that can inhibit crystallization. | Certain impurities can interfere with the crystal growth process, leading to the formation of oils. |
| Supersaturation | After acidification, allow the solution to stand for a longer period, or introduce a seed crystal of the pure compound to induce crystallization. Scratching the inside of the vessel with a glass rod can also help initiate nucleation. | A supersaturated solution may require a nucleation site to begin crystallization. |
Problem 3: Recrystallization fails to yield pure crystals.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different polar solvents or solvent mixtures. Water is often a good starting point due to the compound's polarity.[5] | The difference in solubility at different temperatures is the driving force for recrystallization.[3][4] |
| Cooling Too Quickly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of large, well-ordered crystals, which are less likely to occlude impurities. |
| Insufficient Impurity Removal | If the product is still impure after one recrystallization, a second recrystallization may be necessary. Alternatively, consider a different purification technique, such as column chromatography if applicable. | Some impurities may have solubilities similar to the product, requiring multiple purification steps. |
Experimental Protocols & Workflows
Protocol 1: Purification by pH-Swing Precipitation
-
Dissolution: Dissolve the crude this compound in deionized water by adjusting the pH to 8-9 with a suitable base (e.g., 2M NaOH). Stir until a clear solution is obtained.
-
Charcoal Treatment (Optional): If the solution is highly colored, add activated charcoal (approximately 1-2% w/w of the crude product) and stir for 30-60 minutes at room temperature.
-
Filtration: Filter the solution to remove the charcoal and any insoluble impurities.
-
Precipitation: Slowly add a mineral acid (e.g., 2M HCl) to the filtrate with vigorous stirring until the pH reaches 1-2.
-
Crystallization: Continue stirring for 1-2 hours at room temperature, then cool the mixture in an ice bath for another 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, acidified water (pH ~2) followed by a solvent in which the product is insoluble (e.g., ethanol or acetone) to remove residual water and acid.
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 60-80 °C) to a constant weight.
Workflow for Purification and Troubleshooting
Caption: General workflow for the purification of this compound and key troubleshooting checkpoints.
Data Presentation
Table 1: Key Parameters for Purification by Precipitation
| Parameter | Recommended Range | Rationale |
| Dissolution pH | 8.0 - 9.0 | Ensures complete dissolution of the sulfonic acid by forming the soluble salt. |
| Precipitation pH | 1.0 - 2.0 | Minimizes the solubility of the zwitterionic form of the compound, maximizing yield.[1][2] |
| Precipitation Temperature | 0 - 10 °C | Lower temperatures decrease solubility and promote more complete precipitation. |
| Stirring Speed | Moderate to High | Ensures homogeneity during pH adjustment and promotes the formation of uniform crystals. |
| Washing Solvent | Cold, acidified water (pH ~2), followed by a water-miscible organic solvent (e.g., ethanol). | Minimizes product loss while effectively removing impurities and residual acid. |
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Wiley-VCH - Crystallization of Organic Compounds [wiley-vch.de]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. longdom.org [longdom.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. particle.dk [particle.dk]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 11. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Introduction
Welcome to the technical support guide for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS 6535-70-2), also known as Sulfo J acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this critical intermediate. As a key component in the synthesis of azo reactive dyes, such as C.I. Reactive Red 6, the purity of Sulfo J acid is paramount to achieving desired reaction kinetics, product yield, and final product specifications.[1] This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
The primary impurities are typically process-related, originating from the synthetic route used for its manufacture. These can be broadly categorized as unreacted starting materials, isomeric byproducts, and residual inorganic salts. A summary is provided in the table below.
Q2: How do these impurities originate?
The manufacturing process significantly influences the impurity profile. The two most common industrial synthesis routes are:
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Alkali fusion of 2-naphthylamine-1,5,7-trisulfonic acid: This older method involves harsh conditions with sodium hydroxide at high temperatures.[2][3]
-
Sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid): This is a more modern approach. It can be performed using 65% oleum or, in a greener process, with manganese dioxide and sodium pyrosulfite.[2][3][4]
Impurities arise from incomplete reactions, side reactions (such as the formation of different isomers during sulfonation), or incomplete removal of reagents and salts during workup and purification.
Q3: What is the potential impact of these impurities on my downstream applications, like dye synthesis?
Impurities can have significant detrimental effects:
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Isomeric Byproducts: These isomers can react alongside the desired Sulfo J acid, leading to the formation of undesired dye isomers. This can result in off-spec colors, reduced color strength, and poor wash fastness of the final dye product.
-
Unreacted J Acid: The presence of the monosulfonated J acid will lead to incomplete reactions and the generation of different dye molecules, reducing the overall yield of the target product.
-
Inorganic Salts: High salt content can alter the solubility of reactants and intermediates, affect reaction rates, and interfere with the isolation and purification of the final product.
Q4: How can I quickly assess the purity of my Sulfo J acid?
A combination of techniques is recommended. A preliminary check can be done via Thin Layer Chromatography (TLC) to visualize the presence of multiple components. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the most reliable method.[5] Additionally, determining the "amino value" through titration can provide an indication of the active substance content, which is a common quality control metric in manufacturing.[2]
Q5: What are the typical purity levels for commercially available Sulfo J acid?
Commercial grades can vary. Standard industrial grades may have a purity of around 96% or slightly higher, as indicated in patents for improved synthesis methods.[2][4] For sensitive applications, higher purity grades (>98%) are available and recommended. Always request a Certificate of Analysis (CoA) from your supplier to verify the purity and impurity profile of a specific lot.
Troubleshooting Guide: Out-of-Specification Results
This guide addresses the common problem of obtaining unexpected or poor results in reactions utilizing this compound.
Problem: My reaction (e.g., azo coupling) has a low yield, produces an incorrect color, or results in a product that is difficult to purify.
Primary Hypothesis: The quality of the this compound is compromised by the presence of significant impurities.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for purity issues.
Data Summary: Common Impurities and Their Impact
| Impurity Name | Likely Origin | Potential Impact on Experiments |
| 7-Amino-4-hydroxy-2-naphthalene sulfonic acid (J acid) | Unreacted starting material from the sulfonation process.[2][3][4] | Leads to formation of incorrect azo dye byproducts, reduces yield of the target molecule, complicates purification. |
| Isomeric Naphthalenedisulfonic Acids | Non-specific sulfonation reactions, leading to different sulfonyl group positions.[6] | Couples to form undesired dye isomers, resulting in off-spec colors, reduced color fastness, and lower tinctorial strength. |
| 2-Aminonaphthalene-1,5,7-trisulfonic acid | Unreacted starting material from the alkali fusion synthesis route.[1] | May remain inert or react differently, reducing overall process efficiency and introducing contaminants. |
| Inorganic Salts (e.g., Sodium Sulfate) | Byproducts and reagents from synthesis and pH adjustments (e.g., NaOH, HCl).[3][4] | Alters reagent solubility, affects reaction kinetics, can cause precipitation issues, and complicates product isolation. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general-purpose Reversed-Phase HPLC (RP-HPLC) method for assessing the purity of this compound.
Rationale: RP-HPLC is a powerful technique for separating polar, water-soluble compounds like sulfonated naphthalenes.[5] By using a C18 column and a gradient elution with an ion-pairing agent, one can effectively separate the main component from its less- or more-sulfonated relatives and other isomers.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
-
Sample: this compound
Procedure:
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of the diluent. Sonicate briefly to ensure complete dissolution. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
-
Analysis: Inject the sample. The main peak for the product will be well-retained. Impurities like J acid (less sulfonated) will typically elute earlier, while any trisulfonated species would elute later. Calculate purity based on the area percent of the main peak.
Protocol 2: Lab-Scale Recrystallization for Purification
This protocol is a purification method adapted from industrial processes to remove common impurities.[3][4]
Rationale: This procedure leverages the pH-dependent solubility of the sulfonic acid. The compound is soluble in its salt form at neutral to alkaline pH. By carefully acidifying the solution, the free sulfonic acid, which is less soluble, can be selectively precipitated, leaving more soluble impurities and inorganic salts behind in the mother liquor.
Caption: Step-by-step purification protocol.
Procedure:
-
Dissolution: For every 10 g of impure Sulfo J acid, add 100 mL of deionized water. Stir and slowly add 1 M sodium hydroxide (NaOH) solution dropwise until the solid dissolves completely and the pH of the solution is between 7.0 and 8.0.
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Decolorization (Optional): If the solution is highly colored, add 0.5 g of activated carbon and heat the mixture to 60 °C for 20 minutes with stirring.
-
Filtration: Hot filter the solution through a bed of celite to remove the activated carbon (if used) and any insoluble matter.
-
Cooling: Cool the clear filtrate in an ice bath to below 10 °C.
-
Precipitation: While stirring vigorously, slowly add 3 M hydrochloric acid (HCl) dropwise. Monitor the pH. The product will begin to precipitate as the solution becomes acidic. Continue adding HCl until the pH is between 1.0 and 2.0.
-
Isolation: Allow the slurry to stir in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual HCl and salts.
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.
-
Confirmation: Re-analyze the dried product using the HPLC method in Protocol 1 to confirm the purity has improved.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 4. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Degradation of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Welcome to the technical support resource for researchers studying the degradation of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (AHDNS). This compound, a key intermediate in the synthesis of azo dyes, presents unique challenges in both environmental remediation studies and analytical method development due to its complex structure containing amino, hydroxyl, and sulfonic acid groups.[1][2]
This guide is structured to provide practical, field-tested insights in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to diagnose and resolve experimental hurdles effectively.
Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses fundamental questions regarding the mechanisms governing the breakdown of AHDNS.
Q1: What are the primary mechanisms for the degradation of this compound?
The degradation of AHDNS, like other sulfonated naphthalene derivatives, is primarily achieved through two main routes:
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Microbial Degradation: This involves the use of specialized microorganisms, often bacteria from genera like Pseudomonas or Arthrobacter, which can utilize the compound as a source of carbon and energy.[3][4][5] The process typically requires an acclimated microbial consortium capable of producing specific enzymes, such as dioxygenases and desulfonases.
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Advanced Oxidation Processes (AOPs): These are chemical methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH).[6][7] Common AOPs include Fenton oxidation (using Fe²⁺ and H₂O₂), photocatalysis (e.g., with TiO₂), and ozonation. These methods are powerful but can be less selective than microbial pathways.[8]
Q2: What are the expected initial steps in the microbial degradation of AHDNS?
Based on studies of similar aminonaphthalene sulfonates, the initial enzymatic attack is a critical, rate-limiting step.[9][10] The pathway likely begins with a regioselective dioxygenase attack on the naphthalene ring. This enzymatic action incorporates two hydroxyl groups, leading to the destabilization of the aromatic system. This step is crucial as it precedes the removal of the sulfonate groups, a process known as desulfonation, which makes the molecule more amenable to further breakdown.[3][11] The initial hydroxylation can lead to the formation of intermediates like aminosalicylates.[9][10]
Q3: What intermediates are likely formed during AHDNS degradation by Advanced Oxidation Processes (AOPs)?
In AOPs, the degradation is initiated by the non-selective attack of hydroxyl radicals (•OH) on the aromatic rings.[12] This can lead to several initial products through:
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Hydroxylation: Addition of -OH groups to the naphthalene core.
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Desulfonation: Cleavage of the C-S bond, releasing sulfate ions (SO₄²⁻) into the medium.[7]
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Deamination: Removal of the amino group. These initial reactions result in a complex mixture of hydroxylated and desulfonated intermediates. Prolonged exposure to •OH radicals leads to the opening of the aromatic rings, forming smaller aliphatic acids before eventual mineralization.[6][8]
Q4: Is complete mineralization of AHDNS to CO₂, H₂O, and inorganic ions feasible?
Yes, complete mineralization is the ultimate goal of degradation and is achievable under optimized conditions.
-
In microbial systems , a well-adapted microbial consortium can mineralize the compound completely, although it may occur over a longer timescale.[3] The carbon balance should show a significant portion of the initial Total Organic Carbon (TOC) converted to biomass and CO₂.[5]
-
In AOPs , complete mineralization is often faster but may require a higher energy input or reagent dosage.[7][8] Monitoring TOC reduction is a key indicator of the extent of mineralization. Incomplete oxidation can lead to the formation of potentially persistent and toxic byproducts.
Section 2: Experimental Design & Protocols
Here we provide validated, step-by-step protocols for common degradation experiments. The causality behind critical steps is explained to facilitate adaptation and troubleshooting.
Protocol 1: Microbial Degradation Assay
This protocol outlines a batch experiment to assess the biodegradability of AHDNS using an activated sludge inoculum.
Rationale: The use of a diverse microbial community from activated sludge increases the probability of finding strains capable of degrading the target compound. The mineral salt medium ensures that AHDNS is the sole major carbon source, forcing the microbes to metabolize it for growth.
Steps:
-
Prepare Mineral Salt Medium (MSM): Aseptically prepare a sterile MSM solution containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and a trace element solution). The absence of a carbon source is critical.
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Prepare Inoculum: Obtain activated sludge from a municipal or industrial wastewater treatment plant. Acclimate the sludge by exposing it to low concentrations of AHDNS (e.g., 10-20 mg/L) for 1-2 weeks in a bioreactor to enrich for competent degraders.
-
Set up Experimental Flasks:
-
Test Flasks: To 250 mL sterile flasks, add 100 mL of MSM, a specific concentration of AHDNS (e.g., 100 mg/L), and 5% (v/v) of the acclimated sludge inoculum.
-
Control 1 (Abiotic): 100 mL MSM with 100 mg/L AHDNS, but no inoculum. This accounts for any non-biological degradation.
-
Control 2 (Biotic): 100 mL MSM with inoculum, but no AHDNS. This measures background microbial activity.
-
-
Incubation: Incubate all flasks on an orbital shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) in the dark to prevent photodegradation.
-
Sampling and Analysis: Withdraw aliquots (e.g., 2 mL) at regular time intervals (0, 6, 12, 24, 48, 72 hours). Centrifuge the samples to remove biomass. Analyze the supernatant for the remaining AHDNS concentration using HPLC. Optionally, measure TOC and sulfate ion concentration to assess mineralization.
Protocol 2: HPLC Analysis of AHDNS and Metabolites
This method is designed to resolve the polar, aromatic AHDNS from its potential degradation products.
Rationale: A reversed-phase C18 column is standard for aromatic compounds. The use of an ion-pairing reagent or a buffered mobile phase is essential to achieve good peak shape for the highly polar and ionizable AHDNS.[13][14]
| Parameter | Recommended Condition | Rationale & Key Insights |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides hydrophobic retention necessary for the naphthalene core. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Buffering the pH well below the pKa of the sulfonic acid groups ensures a consistent ionization state, preventing peak splitting. Low pH also suppresses silanol interactions.[15] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. Use only HPLC-grade solvents to avoid baseline noise and ghost peaks.[14] |
| Gradient | 5% B to 70% B over 20 minutes | A gradient is necessary to elute both the polar parent compound and potentially more hydrophobic metabolites. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm & 280 nm | Allows for monitoring of the aromatic structure. A DAD is crucial for identifying new peaks corresponding to metabolites, which may have different absorbance maxima. |
| Injection Volume | 10 µL | Keep consistent. Overloading can cause peak fronting. |
| Column Temp. | 30°C | Temperature control ensures retention time stability.[16] |
Section 3: Troubleshooting Guide
This guide uses a problem-solution format to address common issues encountered during degradation studies.
Problem 1: No degradation observed in my microbial culture.
Q: I've incubated my culture with AHDNS for 72 hours, but HPLC analysis shows no decrease in the parent compound concentration. What's wrong?
A: This is a common issue that can stem from several factors. Let's diagnose it systematically.
-
Possible Cause 1: Inadequate Inoculum. The microbial community may lack the specific enzymes required for the initial attack on the AHDNS molecule.
-
Solution: Ensure you are using an acclimated inoculum . Pre-exposing the microbial source to sub-lethal concentrations of AHDNS for an extended period is crucial for enriching the population of effective degraders.[3]
-
-
Possible Cause 2: Compound Toxicity. The concentration of AHDNS used might be toxic to the microorganisms. Aromatic amines and their derivatives can be inhibitory at high concentrations.
-
Solution: Perform a toxicity assay. Set up experiments with a range of AHDNS concentrations (e.g., 10, 50, 100, 200 mg/L) to find the optimal, non-inhibitory level.
-
-
Possible Cause 3: Sub-optimal Environmental Conditions. Microbial enzymes have optimal ranges for pH and temperature.[17][18]
-
Solution: Verify that the pH of your medium is within the typical range for bacterial growth (usually 6.5-7.5). Check that the incubator temperature is stable and appropriate for your inoculum (e.g., 25-35°C for mesophiles).
-
Problem 2: My HPLC chromatogram shows severe peak tailing for AHDNS.
Q: The peak for my AHDNS standard and samples is broad and asymmetrical (tails). This makes quantification unreliable. How can I fix this?
A: Peak tailing for a compound like AHDNS is almost always due to secondary chemical interactions within the column.[15] The presence of both an amino group (basic) and sulfonic acid groups (acidic) makes it particularly challenging.
-
Primary Cause: Secondary Silanol Interactions. The amino group on AHDNS can interact strongly with free, ionized silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[15] This secondary retention mechanism causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Solution 1 (Mobile Phase pH): Lower the mobile phase pH to around 2.5-3.0. At this pH, the majority of silanol groups are protonated (Si-OH) and less interactive. The basic amino group will be protonated (NH₃⁺), but the reduced silanol interaction is often the dominant factor in improving peak shape.
-
Solution 2 (Increase Buffer Strength): Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 50 mM). The higher concentration of buffer ions can help shield the analyte from interacting with the stationary phase.
-
Solution 3 (Use a Modern Column): Switch to a modern, high-purity "Type B" silica column or a column with end-capping technology. These columns have a much lower concentration of active silanol groups and are specifically designed to minimize peak tailing for basic compounds.[15]
-
Problem 3: I see new peaks in my chromatograms, but I'm not sure if they are true metabolites.
Q: After incubation, my chromatograms show several new, small peaks that are not present in my controls. How can I confirm they are degradation products and not artifacts?
A: Differentiating true metabolites from system contaminants or artifacts is critical.
-
Step 1: Check Your Controls.
-
Abiotic Control: Are the peaks present in your sterile control flask (medium + AHDNS, no microbes)? If yes, they are likely due to abiotic hydrolysis or photodegradation.
-
Solvent Blank: Inject your mobile phase or sample solvent. If the peaks appear, they are "ghost peaks" originating from contaminated solvents or system bleed.[14] Use only high-purity, HPLC-grade solvents and fresh mobile phase.[19]
-
-
Step 2: Verify Biological Origin. The peaks should only appear and increase in area over time in the biotic test flasks (medium + AHDNS + microbes). Their appearance should correlate with a decrease in the parent AHDNS peak.
-
Step 3: Preliminary Identification.
-
UV-Vis Spectra: Use a Diode Array Detector (DAD) to capture the UV-Vis spectrum of each new peak. Metabolites often retain a portion of the chromophore, showing a spectrum related to, but different from, the parent compound. A complete loss of aromatic character (no absorbance >220 nm) suggests ring cleavage.
-
LC-MS Analysis: The most definitive way to identify these unknowns is through Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of each new compound, allowing you to propose structures based on expected metabolic reactions (e.g., hydroxylation, desulfonation).
-
Section 4: Visualizations and Data
Diagrams of Degradation & Troubleshooting
References
- 1. Buy this compound (EVT-291323) | 6535-70-2 [evitachem.com]
- 2. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 3. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of naphthalene-2-sulfonic acid present in tannery wastewater by bacterial isolates Arthrobacter sp. 2AC … [ouci.dntb.gov.ua]
- 5. Biodegradation of naphthalene-2-sulfonic acid present in tannery wastewater by bacterial isolates Arthrobacter sp. 2AC and Comamonas sp. 4BC - Kent Academic Repository [kar.kent.ac.uk]
- 6. Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. jocpr.com [jocpr.com]
- 9. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fenton chemistry. Amino acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. scialert.net [scialert.net]
- 18. Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Optimizing Reactions with 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
Welcome to the technical support center for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a critical intermediate in the synthesis of high-performance azo dyes and other specialty chemicals. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this compound, ensuring reaction efficiency, product purity, and reproducibility. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your specific applications.
Core Compound Properties & Handling
This compound (CAS 6535-70-2), also known as Sulfonated J-Acid, is a bifunctional molecule featuring both a nucleophilic amino group and an activatable hydroxyl group on a sulfonated naphthalene core.[1][2] Its properties dictate its handling and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₇S₂ | [3] |
| Molecular Weight | 319.31 g/mol | [3] |
| Water Solubility | 35.36 g/L at 25°C | [1][2] |
| Appearance | Off-white to grey powder | [4] |
| pKa | -0.42 (Predicted) | [1][2] |
Safety & Handling:
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it separate from incompatible materials or foodstuff containers.[5]
-
Hazards: While not classified under GHS hazard criteria in many reports, standard laboratory precautions are essential.[5][6]
The Core Application: Azo Dye Synthesis Workflow
The primary application of this compound is as a coupling component in the synthesis of azo dyes. This process involves two critical, sequential reactions: Diazotization of a primary aromatic amine and the subsequent Azo Coupling with this compound.
Caption: General workflow for azo dye synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis of azo dyes using this compound.
FAQ Group 1: Issues During Diazotization
Question: My diazotization reaction yield is consistently low, or it fails completely. What are the primary causes?
Answer: This is a frequent issue, almost always tied to temperature, acidity, or reagent quality.
-
Cause 1: Temperature Excursion. Aryl diazonium salts are thermally unstable.[7] If the temperature rises above the critical 0–5 °C range, the salt rapidly decomposes, evolving nitrogen gas and forming unwanted phenol byproducts, which drastically reduces your yield.[7][8]
-
Solution 1: Rigorous Temperature Control. Use an ice-salt bath for more effective cooling. Add the sodium nitrite solution dropwise and slowly to prevent localized heat spikes from the exothermic reaction.[8]
-
Cause 2: Insufficient Acidity. A strong mineral acid (like HCl or H₂SO₄) is crucial for two reasons. First, it generates the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[8][9] Second, it protonates the starting primary amine, preventing it from coupling with the newly formed diazonium salt—a common side reaction that forms colored triazene impurities.[8][10]
-
Solution 2: Ensure Acid Excess. Use a sufficient excess of a strong mineral acid. For weakly basic amines, which may be less soluble, ensuring complete dissolution in the acid before cooling is vital.[8]
-
Cause 3: Reagent Degradation. Sodium nitrite is hygroscopic and can degrade over time. The starting amine may also contain impurities.
-
Solution 3: Use Fresh Reagents. Always use a freshly prepared sodium nitrite solution. Ensure the purity of your starting aromatic amine.[8][10]
Question: How can I confirm the formation of the diazonium salt before proceeding to the coupling step?
Answer: A simple spot test is highly effective. Add a small drop of your cold diazonium salt solution to a prepared solution of a coupling agent like 2-naphthol (beta-naphthol) dissolved in a basic solution (e.g., aqueous NaOH). The immediate formation of a vibrant red or orange azo dye precipitate confirms the presence of the diazonium salt.[8]
FAQ Group 2: Problems During Azo Coupling
Question: The color of my final azo dye is weak, or the coupling yield is very low. What went wrong?
Answer: Low coupling yields or weak coloration typically point to incorrect pH, diazonium salt decomposition, or coupler deactivation.
-
Cause 1: Incorrect pH. This is the most critical parameter in the coupling reaction. For phenolic couplers like this compound, the reaction requires a mildly alkaline pH (typically 9-10).[7] Alkaline conditions deprotonate the hydroxyl group to form the much more reactive phenoxide ion.[7] This enhances the electron density of the naphthalene ring, making it more susceptible to electrophilic attack by the diazonium cation.[7][11] If the pH is too low (acidic), the coupling reaction will be extremely slow or will not proceed at all.[7][10]
-
Solution 1: Strict pH Monitoring and Control. Dissolve the this compound in an alkaline solution (e.g., sodium hydroxide or sodium carbonate) before coupling. Monitor the pH of the mixture throughout the slow addition of the acidic diazonium salt solution and add more base as needed to maintain the optimal alkaline pH.
-
Cause 2: Diazonium Salt Decomposition. If the diazonium salt solution was allowed to warm up before or during the coupling process, it will have decomposed, leaving less active reagent available for coupling.[12]
-
Solution 2: Maintain Cold Chain. Keep the diazonium salt solution in an ice bath at all times until it is added to the coupling component solution.[12]
Caption: Decision tree for troubleshooting low yield.
Question: My final product is a tarry, insoluble mess instead of a clean precipitate. Why?
Answer: Tarry products usually indicate that side reactions have dominated the desired coupling reaction.
-
Cause 1: Localized High Concentrations. Adding the diazonium salt too quickly can create localized "hot spots" of high concentration and acidity, promoting decomposition and side reactions.[7]
-
Solution 1: Slow, Controlled Addition. Add the diazonium salt solution dropwise into the vigorously stirred solution of the coupling component. This ensures rapid dispersion and minimizes side reactions.[7]
-
Cause 2: Self-Coupling. The diazonium salt can sometimes react with unreacted, un-diazotized starting amine, which can be present if the diazotization was incomplete.[10]
-
Solution 2: Ensure Complete Diazotization. Use a slight excess of sodium nitrite (around 1.1 equivalents) to ensure all the primary amine is converted to the diazonium salt before starting the coupling reaction.[10]
FAQ Group 3: Purification and Analysis
Question: What are the best methods for purifying the final sulfonated azo dye?
Answer: The high water solubility of the sulfonic acid groups often makes purification challenging.
-
Method 1: Salting Out. Since the product is a sodium salt of a sulfonic acid, its solubility in water can be significantly decreased by adding a large amount of a neutral salt, like sodium chloride (NaCl). Dissolve the crude product in a minimum amount of hot water, then add NaCl until the solution is saturated. Upon cooling, the purified dye should precipitate out, leaving more soluble impurities in the mother liquor.[13]
-
Method 2: Recrystallization. If an appropriate solvent system can be found (often mixtures of water with a miscible organic solvent like ethanol or isopropanol), recrystallization can be effective.
-
Method 3: Chromatography. For analytical or high-purity applications, techniques like High-Performance Liquid Chromatography (HPLC) are necessary.[13][14]
Question: How can I analyze the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity and identifying impurities. A diode-array detector (DAD) or UV-Vis detector is commonly used.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides both separation and mass information, helping to identify the molecular weight of the main product and any side products.[16][17]
-
UV-Vis Spectroscopy: Can be used to determine the λ_max (wavelength of maximum absorbance) of the dye and, with a calibration curve, can be used for quantification.
Detailed Experimental Protocols
Protocol 1: General Diazotization of an Aromatic Amine
-
Preparation: Dissolve the aromatic amine (1.0 molar equivalent) in a solution of hydrochloric acid and water. Ensure enough acid is present to form the soluble amine salt.
-
Cooling: Place the reaction flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous and continuous stirring.[10] It is critical to maintain this temperature throughout the next step.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water. Add this sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes.[10] Monitor the temperature closely to ensure it does not rise above 5 °C.[8]
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion. The resulting clear solution of the diazonium salt is now ready for the coupling reaction and should be used immediately.
Protocol 2: Azo Coupling with this compound
-
Coupler Preparation: In a separate flask, dissolve the this compound (1.0 molar equivalent) in a cold aqueous solution of sodium hydroxide or sodium carbonate to achieve a pH between 9 and 10.[7]
-
Cooling: Cool this solution to 0–5 °C in an ice-salt bath with efficient stirring.[7]
-
Coupling Reaction: Add the freshly prepared, cold diazonium salt solution from Protocol 1 dropwise to the cold coupler solution over 20-30 minutes.
-
pH Maintenance: Continuously monitor the pH of the reaction mixture. As the acidic diazonium salt solution is added, the pH will drop. Maintain the pH in the 9-10 range by concurrently adding a cold, dilute solution of sodium hydroxide.[7] A colored precipitate of the azo dye should form during this addition.
-
Completion & Isolation: Once the addition is complete, allow the mixture to stir in the ice bath for another 30-60 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted salts and other water-soluble impurities.[7][13] Allow the product to air-dry or dry in a desiccator.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. akjournals.com [akjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. agilent.com [agilent.com]
- 16. jchemrev.com [jchemrev.com]
- 17. atslab.com [atslab.com]
Troubleshooting guide for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid experiments
Technical Support Center: 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (CAS: 6535-70-2), a key intermediate in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use. My objective is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your experimental outcomes. This compound, also known as Sulfo J acid, is primarily utilized as a coupling component in the synthesis of azo dyes.[1] Its unique structure, featuring both amine and hydroxyl activating groups alongside solubilizing sulfonic acid moieties, makes it highly valuable but also sensitive to reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and properties of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties is the first step to successful experimentation. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 6535-70-2 | [2][3] |
| Molecular Formula | C10H9NO7S2 | [1][2] |
| Molecular Weight | 319.31 g/mol | [2][4] |
| Appearance | Typically a grey to brown powder. | [5] |
| Water Solubility | 35.36 g/L at 25°C. Solubility is pH-dependent. | [1][2][5] |
| Density | ~1.88 - 1.9 g/cm³ | [2][6] |
| Stability | Stable under normal storage conditions. | [7] |
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a location that is dry, cool, and well-ventilated.[6] Avoid exposure to moisture and incompatible materials such as strong oxidizing agents.[6][7] Long-term stability is best ensured by minimizing exposure to light and air.
Q3: What are the primary safety precautions for handling this compound?
A3: While this chemical is not classified as hazardous under GHS criteria according to multiple suppliers, standard laboratory best practices are essential.[6][8] Always handle the compound in a well-ventilated area or a fume hood to avoid inhaling dust.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[6]
Q4: I'm having trouble dissolving the compound. What is the recommended procedure?
A4: This is a very common issue. The sulfonic acid groups mean that the compound's solubility is highly sensitive to pH.[5] It is sparingly soluble in neutral water and acidic solutions. To achieve complete dissolution, you must prepare a slightly alkaline solution. A common method involves creating a 9-11% aqueous solution and adjusting the pH to between 6.5 and 8.0 using a base like sodium hydroxide.[9][10] This deprotonates the sulfonic acid groups, forming the much more soluble sulfonate salt.
Part 2: Troubleshooting Guide for Azo Dye Synthesis
The most common application for this compound is in azo coupling reactions.[11] This section provides solutions to specific problems you may encounter during this multi-step synthesis.
Q1: My starting material, this compound, won't fully dissolve in the reaction mixture. What's wrong?
A1:
-
Probable Cause: As detailed in the FAQ, the most likely cause is incorrect pH. The protonated sulfonic acid form has low aqueous solubility.
-
Solution: The coupling reaction with a diazonium salt requires the naphthol component to be in a soluble, activated form. This is achieved under slightly alkaline conditions. Before adding the diazonium salt solution, ensure your solution of this compound is fully dissolved by adjusting the pH to the 6.5-8.0 range.[10] This ensures the availability of the nucleophilic coupling component.
Q2: The yield of my azo dye is very low, or no product seems to have formed. What are the potential causes?
A2: Low yield in azo synthesis is a frequent problem that can typically be traced to one of three critical parameters: temperature, pH, or stoichiometry.
-
Cause A: Improper Temperature Control During Diazotization.
-
Scientific Rationale: The first step in the synthesis is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated from sodium nitrite and a strong acid).[12] Aromatic diazonium salts are highly reactive but notoriously unstable at ambient temperatures, readily decomposing to release nitrogen gas.
-
Troubleshooting Steps: The diazotization reaction must be performed under strict temperature control, typically between 0-5°C.[12] Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite and for the duration of the diazonium salt's existence before coupling.
-
-
Cause B: Incorrect pH for the Coupling Reaction.
-
Scientific Rationale: The azo coupling reaction is a classic electrophilic aromatic substitution, where the weakly electrophilic diazonium salt attacks an electron-rich coupling component.[11] The pH of the reaction medium is critical because it controls the form of both reactants.
-
If the pH is too acidic, the concentration of the active phenoxide ion on the this compound is too low, slowing or stopping the reaction.
-
If the pH is too alkaline, the diazonium salt can be converted into a non-electrophilic diazotate ion.
-
-
Troubleshooting Steps: The optimal pH for coupling onto phenols and naphthols is typically in the slightly alkaline range (pH 7-10). Monitor and adjust the pH of your dissolved this compound solution before and during the slow, dropwise addition of the cold diazonium salt solution.
-
-
Cause C: Incorrect Stoichiometry.
-
Scientific Rationale: The coupling reaction generally proceeds in a 1:1 molar ratio between the diazonium salt and the coupling component.
-
Troubleshooting Steps: Carefully calculate and weigh your starting materials. Ensure that the primary amine for diazotization and the this compound are present in equimolar amounts. Using a slight excess of the less expensive reagent is a common strategy, but a large imbalance can lead to side products and purification difficulties.
-
Caption: Troubleshooting workflow for low azo dye yield.
Q3: My final product is an unexpected color or appears impure. How can I fix this?
A3:
-
Probable Cause: Off-colors and impurities often result from side reactions, which can be caused by poor temperature/pH control or the oxidation of the product. The hydroxyl group on the naphthalene ring is susceptible to oxidation, which can lead to brownish, tarry byproducts.
-
Solution:
-
Purification: The most direct solution is to purify the product. A common method for sulfonic acids is "salting out," where adding a saturated salt solution (like NaCl) decreases the solubility of the organic product, causing it to precipitate. Alternatively, precipitation can be achieved by carefully lowering the pH with an acid after the reaction is complete.[9][13]
-
Prevention: To prevent oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure you are using high-purity, fresh starting materials.
-
Part 3: Standardized Experimental Protocols
To ensure reproducibility and success, follow these validated protocols.
Protocol 1: Preparation of a Stock Solution
This protocol details the correct method for solubilizing this compound.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Suspension: Add the solid to a volume of deionized water corresponding to about 80% of your final desired volume. It will form a suspension.
-
pH Adjustment: While stirring, slowly add a 1M sodium hydroxide (NaOH) solution dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: Continue adding NaOH until the solid completely dissolves and the pH stabilizes between 7.0 and 8.0.[10] The solution should become clear.
-
Final Volume: Add deionized water to reach the final desired volume and mix thoroughly. This stock solution is now ready for the coupling reaction.
Protocol 2: General Workflow for Azo Dye Synthesis
This workflow outlines the critical steps for synthesizing an azo dye using this compound as the coupling component.
Caption: General experimental workflow for azo dye synthesis.
Part 4: Analytical Characterization
Confirming the identity and purity of your synthesized dye is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and monitoring reaction progress.[14] A reverse-phase C18 column with a gradient elution using acetonitrile and a buffered aqueous mobile phase (e.g., ammonium acetate) is a common starting point.
-
UV-Visible Spectroscopy: Azo compounds are defined by their color, which arises from an extended π-electron system that includes the -N=N- group (the chromophore). UV-Vis spectroscopy can confirm the formation of the dye by identifying the characteristic strong absorption band in the visible region (typically 400-700 nm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide structural confirmation. Look for the disappearance of the N-H stretching bands from the primary amine starting material and the appearance of a characteristic, though often weak, N=N stretching vibration around 1550-1630 cm⁻¹.
Common HPLC Troubleshooting
| Issue | Potential Cause(s) | Corrective Action(s) |
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Column overload. 3. Column degradation. | 1. Add a competitor (e.g., triethylamine) to the mobile phase; use a lower pH. 2. Dilute the sample. 3. Replace the column. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuating column temperature. 3. Column aging. | 1. Prepare fresh mobile phase; ensure proper mixing/degassing. 2. Use a column oven for temperature control. 3. Develop a new method or replace the column. |
| Ghost Peaks | 1. Contamination in the injector or column. 2. Impurities in the sample or solvent. | 1. Flush the system with a strong solvent. 2. Use high-purity solvents and filter samples. |
| (Adapted from general HPLC troubleshooting guides.[15]) |
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound - Wikidata [wikidata.org]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 10. Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 14. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
How to increase the solubility of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Technical Support Center: 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Welcome to the technical support guide for this compound (CAS 6535-70-2), also known as Sulfo J Acid or Chicago S Acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to explain the underlying chemical principles and provide robust, field-tested protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water?
This compound is an amphoteric molecule, meaning it has both acidic (two sulfonic acid groups, one hydroxyl group) and basic (one amino group) functional groups. Its solubility in water is highly dependent on the pH of the solution. At or near its isoelectric point (the pH at which the molecule has no net electrical charge), the intermolecular attractions are maximized, and solubility is at its minimum. In neutral water, the compound may exist in this zwitterionic state, leading to poor dissolution.
Q2: What is the most critical factor for increasing its solubility?
The most critical factor is pH adjustment . By shifting the pH away from the isoelectric point, you ionize the functional groups, which dramatically increases the molecule's affinity for polar solvents like water.[1][2] Specifically, increasing the pH to an alkaline state is the most common and effective method.
Q3: Can I heat the solution to improve solubility?
Yes, gently heating the solution can increase the rate of dissolution and the amount of solute that can be dissolved. However, this should be done with caution and typically in conjunction with pH adjustment. Relying on heat alone may lead to the compound precipitating out of the solution as it cools. A preparation patent for this compound mentions dissolving it in water and heating to 45-55°C during synthesis and purification steps, indicating moderate thermal stability.[3][4]
Q4: What is the expected solubility in water?
Published data indicates a water solubility of approximately 35.36 g/L at 25°C.[5][6][7] However, this value is highly conditional and assumes an optimal pH for dissolution. In practice, achieving this level of solubility requires proper pH control.
Q5: Is it better to use an acidic or basic medium to dissolve the compound?
An alkaline (basic) medium is strongly recommended. The two sulfonic acid groups are strongly acidic and will be deprotonated (negatively charged) across a wide pH range. By adding a base (e.g., sodium hydroxide), you also deprotonate the weakly acidic hydroxyl group, which further increases the net negative charge on the molecule. This highly charged anionic state promotes strong ionic interactions with water, leading to excellent solubility. A patent describing the preparation of this compound specifies adjusting the pH to a range of 6.5-8 to achieve complete dissolution.[3][4] While acidic conditions will protonate the amino group, the overall effect on solubility is typically less pronounced than in alkaline conditions.
Troubleshooting Guide: Common Solubility Issues
Problem 1: Compound fails to dissolve or forms a slurry in deionized water.
-
Root Cause Analysis: You are likely operating at or near the compound's isoelectric point. The zwitterionic form of the molecule has minimal net charge, reducing its interaction with water molecules and favoring aggregation.
-
Solution Workflow: The primary solution is systematic pH adjustment. The goal is to convert the compound into its highly soluble salt form.
Caption: Troubleshooting workflow for dissolving the compound via pH adjustment.
Problem 2: The solution is clear when hot but becomes hazy or forms a precipitate upon cooling.
-
Root Cause Analysis: This indicates that the solution was supersaturated at the higher temperature. Without sufficient pH modification, the solubility limit drops significantly as the temperature decreases, causing the compound to crash out of the solution.
-
Solutions:
-
Re-adjust pH: Ensure the pH of the cooled solution is stable in the alkaline range (pH 8-9). The pH may have drifted upon cooling.
-
Prepare Dilute Solutions: If possible for your application, work with more dilute concentrations to ensure the compound remains well below its solubility limit at room temperature.
-
Gentle Reheating: The solution can be gently reheated before use to redissolve the precipitate, but this is a temporary fix. Addressing the pH is the permanent solution.
-
Validated Experimental Protocols
Protocol 1: Preparation of a 100 mM Alkaline Stock Solution
This protocol details the preparation of a stable, ready-to-use stock solution.
Materials:
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh Compound: Weigh out 3.19 grams of the compound to prepare 100 mL of a 100 mM solution.
-
Initial Slurry: Add the powder to approximately 80 mL of deionized water in a beaker with a stir bar. The mixture will likely form a cloudy slurry.
-
pH Adjustment: Begin stirring the slurry. Slowly add the 1 M NaOH solution drop by drop using a pipette.
-
Monitor Dissolution: Continuously monitor the solution's clarity and the pH. As the pH increases towards 8, the solid should begin to dissolve rapidly.
-
Final pH and Volume: Continue adding NaOH until the solution is completely clear and the pH is stable between 8.0 and 9.0.
-
QS to Final Volume: Transfer the clear solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the final volume to exactly 100 mL with deionized water.
-
Storage: Store the solution in a tightly sealed container, protected from light.[9]
Visualization: The Effect of pH on Molecular Charge and Solubility
The ionization state of the molecule's functional groups is dictated by the solution's pH, which directly impacts solubility.
Caption: Impact of pH on the ionization and resulting solubility of the molecule.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 319.31 g/mol | [5][6][8] |
| CAS Number | 6535-70-2 | [5][8] |
| Water Solubility (25°C) | 35.36 g/L (at optimal pH) | [5][6][7] |
| Recommended pH for Dissolution | 6.8 - 9.0 | [3][4] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101148429A - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 4. Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 6. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Stabilizing Solutions of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Welcome to the technical support center for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS 6535-70-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stabilizing solutions of this versatile but sensitive compound. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the challenges of working with this molecule.
Introduction: Understanding the Instability of this compound
This compound, also known as Sulfo J acid, is a valuable intermediate in the synthesis of azo reactive dyes and other specialized chemicals.[1] Its utility is derived from the reactive amino and hydroxyl groups on the naphthalene ring system. However, these same functional groups are responsible for its inherent instability. The primary degradation pathway for aminonaphthol derivatives is autoxidation, which is sensitive to oxygen, pH, light, and the presence of metal ions. This process can lead to the formation of colored impurities, primarily quinone-imine species, which can compromise the integrity of your experiments and the purity of your final products.[2]
This guide will provide a structured approach to understanding and mitigating these stability issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound solutions?
A1: The degradation of this compound is primarily caused by oxidation. The key factors that accelerate this process are:
-
pH: The stability of naphthalenesulfonic acid derivatives is significantly influenced by pH. Generally, acidic conditions (pH 2.5-3) have been shown to improve the stability of aqueous solutions of related compounds.[3] Alkaline conditions can deprotonate the hydroxyl and amino groups, making them more susceptible to oxidation.
-
Oxygen: As an oxidation-driven process, the presence of dissolved oxygen in the solvent is a major contributor to degradation.[2]
-
Light: Exposure to UV light can promote the formation of free radicals, which can initiate and propagate oxidation reactions.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing solutions at lower temperatures is generally recommended.[3]
-
Metal Ions: Trace metal ions, such as copper and iron, can act as catalysts for oxidation reactions.
Q2: My solution of this compound is turning a dark color. What is happening and can I still use it?
A2: The development of a dark color (often pink, brown, or black) is a visual indicator of degradation. This is likely due to the formation of quinone-imine derivatives and subsequent polymerization.[2][5] These colored impurities can interfere with downstream applications, particularly in dye synthesis where color purity is critical. It is strongly recommended to use fresh, colorless, or pale-colored solutions for your experiments to ensure reproducibility and the integrity of your results.
Q3: What are the ideal storage conditions for solid this compound and its solutions?
A3: For the solid compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[6]
For solutions, the following conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C, to minimize the rate of degradation.[3]
-
pH: If compatible with your experimental design, consider preparing and storing the solution under acidic conditions (pH 2.5-3).[3]
-
Inert Atmosphere: To minimize oxidation, prepare solutions with deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the handling and use of this compound solutions.
Problem 1: Rapid Discoloration of the Solution Upon Preparation
| Potential Cause | Explanation | Recommended Solution |
| High pH of Solvent | The solvent (e.g., water) may be neutral or slightly alkaline, which accelerates oxidation. | Use a buffered solvent at a slightly acidic pH (e.g., pH 4-6) if your experimental conditions allow. For more stringent stability requirements, a pH of 2.5-3 can be considered.[3] |
| Dissolved Oxygen in Solvent | Solvents, especially water, contain dissolved oxygen that readily oxidizes the compound. | Deoxygenate your solvent before use by sparging with an inert gas (nitrogen or argon) for at least 30 minutes. |
| Contaminated Glassware | Residual metal ions or oxidizing agents on glassware can catalyze degradation. | Use glassware that has been thoroughly cleaned and rinsed with high-purity water. Consider an acid wash followed by a thorough rinse with deionized water. |
Problem 2: Inconsistent Results in Subsequent Experiments Using the Same Stock Solution
| Potential Cause | Explanation | Recommended Solution |
| Progressive Degradation of Stock Solution | The stock solution is degrading over time, even under storage, leading to a decrease in the concentration of the active compound. | Prepare fresh solutions for each experiment or for a limited series of experiments. If a stock solution must be stored, do so under the ideal conditions outlined in FAQ 3 and for a validated period. |
| Precipitation of the Compound | The compound may be precipitating out of solution, especially if stored at low temperatures or if the solvent is not optimal. | Visually inspect the solution for any precipitate before use. If precipitation is observed, gently warm the solution and sonicate to redissolve. If it does not redissolve, it may indicate degradation and a new solution should be prepared. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution
This protocol provides a step-by-step method for preparing an aqueous solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity deionized water
-
Nitrogen or Argon gas source with a sparging tube
-
Sterile, amber glass container with a screw cap
-
pH meter and appropriate buffers for calibration
-
Dilute HCl or H₂SO₄ for pH adjustment
Procedure:
-
Deoxygenate the Solvent: Place the desired volume of high-purity deionized water in a clean glass container. Sparge the water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
pH Adjustment (Optional but Recommended): While continuing to sparge, monitor the pH of the water. If your application allows, adjust the pH to approximately 3.0 using dilute HCl or H₂SO₄.[3]
-
Dissolution: Weigh the required amount of this compound and add it to the deoxygenated, pH-adjusted water. Stir gently with a magnetic stirrer until fully dissolved. Maintain a gentle stream of inert gas over the surface of the solution during dissolution.
-
Storage: Immediately transfer the solution to a sterile, amber glass container. Purge the headspace of the container with the inert gas before sealing tightly. Store the solution at 2-8°C.
Protocol 2: Analytical Assessment of Purity and Degradation by HPLC
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting the presence of degradation products. This method is based on established procedures for similar aminonaphthol sulfonic acids.[7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
Procedure:
-
Sample Preparation: Dilute a small aliquot of your this compound solution in Mobile Phase A to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: The main peak corresponds to the intact this compound. The appearance of new peaks, particularly those with different retention times, indicates the presence of impurities or degradation products. The area of these peaks can be used to quantify the extent of degradation.
Visualizing Degradation and Stabilization
Potential Degradation Pathway
The following diagram illustrates a plausible autoxidation pathway for this compound, leading to the formation of a quinone-imine, a common degradation product for o-aminohydroxynaphthalenes.[2]
Caption: Plausible degradation pathway of this compound.
Workflow for Preparing a Stabilized Solution
This diagram outlines the key steps to ensure the stability of your this compound solutions.
Caption: Workflow for preparing a stabilized solution.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies [sielc.com]
- 8. Separation of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stabilizing 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Welcome to the technical support center for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS 6535-70-2). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. The inherent reactivity of the amino and hydroxyl groups on the naphthalene ring makes this molecule susceptible to oxidation, which can compromise experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to help you mitigate oxidation and ensure the integrity of your results.
I. Understanding the Challenge: The Oxidation of this compound
The structure of this compound, featuring both an aromatic amine and a hydroxyl group, makes it particularly prone to oxidation. This process can be initiated by atmospheric oxygen, metal ion contaminants, or exposure to light. The resulting degradation can lead to the formation of colored impurities, loss of desired activity, and the introduction of experimental variability.
Mechanism of Oxidation
The oxidation process typically involves the formation of radical intermediates, which can then propagate, leading to a cascade of reactions. The presence of both an electron-donating amino group and a hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic attack and oxidative degradation.
Caption: Simplified oxidation pathway of this compound.
II. Troubleshooting Guide: Addressing Oxidation-Related Issues
This section addresses common problems encountered during the handling and use of this compound, with a focus on identifying and resolving oxidation-related issues.
Problem 1: Solution Discoloration (Yellowing or Browning)
| Probable Cause | Recommended Solution |
| Exposure to Air (Oxygen): The primary cause of discoloration is the oxidation of the compound by atmospheric oxygen. | Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). Purge solvents with the inert gas before use. |
| Presence of Metal Ion Contaminants: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation reactions. | Use of Chelating Agents: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the solution to sequester metal ions. A typical starting concentration is 0.1-1 mM. |
| Photo-oxidation: Exposure to light, particularly UV radiation, can initiate and accelerate oxidation. | Light Protection: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1] |
| High pH: Basic conditions can deprotonate the hydroxyl and amino groups, increasing their susceptibility to oxidation. | pH Control: Maintain the pH of the solution in the acidic to neutral range (pH 4-7) where the compound is more stable. |
Problem 2: Inconsistent Experimental Results or Loss of Activity
| Probable Cause | Recommended Solution |
| Degradation of Stock Solutions: Stock solutions may degrade over time, even with proper storage, leading to a decrease in the concentration of the active compound. | Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store under an inert atmosphere, protected from light, and at low temperatures (2-8°C). |
| Oxidation During Experimental Procedures: The compound may oxidize during lengthy experimental steps that involve exposure to air or other oxidizing agents. | Use of Antioxidants: Incorporate a suitable antioxidant into the reaction mixture. Aromatic amines and hindered phenols are effective radical scavengers.[2][3][4] Consider antioxidants like butylated hydroxytoluene (BHT) or Trolox. |
| Inadequate Purity of Starting Material: The presence of oxidized impurities in the initial solid material can lead to inconsistent results. | Purity Verification: Before use, verify the purity of the this compound using an appropriate analytical method, such as HPLC-UV or LC-MS.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][6] Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Q2: How can I monitor the oxidation of my sample?
A2: UV-Visible spectrophotometry is a straightforward method to monitor oxidation, as the formation of oxidized products often leads to a change in the absorption spectrum, typically an increase in absorbance in the visible region. For more detailed analysis, HPLC with UV or mass spectrometry detection can be used to separate and identify degradation products.[5]
Q3: What type of antioxidant is most suitable, and at what concentration?
A3: The choice of antioxidant depends on the specific experimental conditions. Aromatic amine antioxidants are highly effective at scavenging free radicals.[4] Phenolic antioxidants, such as BHT, are also a good choice and can work synergistically with amines.[7] A starting concentration of 0.01-0.1% (w/v) is generally effective, but optimization may be required.
Q4: Can I reverse the oxidation process?
A4: Generally, the oxidation of this compound is an irreversible process that leads to the formation of complex degradation products. Therefore, the focus should be on prevention rather than reversal.
Q5: Are there any solvents I should avoid?
A5: While the compound is water-soluble, be cautious with solvents that may contain peroxides (e.g., older ethers like THF or diethyl ether), as these can initiate oxidation. Using freshly distilled or peroxide-free solvents is recommended.
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of this compound with measures to minimize oxidation.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
EDTA disodium salt
-
Nitrogen or argon gas
-
Amber glass vial with a screw cap and septum
Procedure:
-
Place the desired amount of this compound into a tared amber glass vial.
-
Add high-purity water to the desired final volume.
-
Add EDTA to a final concentration of 0.5 mM.
-
Seal the vial with a cap and septum.
-
Gently purge the headspace of the vial with nitrogen or argon gas for 2-3 minutes using a long needle for the gas inlet and a short needle as an outlet.
-
Remove the needles and mix the solution by gentle vortexing or inversion until the solid is completely dissolved.
-
Store the solution at 2-8°C, protected from light.
Caption: Workflow for preparing a stabilized stock solution.
Protocol 2: Monitoring Oxidation by UV-Visible Spectrophotometry
This protocol provides a basic method for assessing the stability of a solution over time.
Materials:
-
Stock solution of this compound
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a fresh stock solution of the compound as described in Protocol 1.
-
Immediately after preparation (t=0), take an aliquot of the solution and dilute it to a suitable concentration for spectrophotometric analysis (typically to an absorbance of ~1 AU).
-
Scan the absorbance of the solution from 200 nm to 700 nm.
-
Store the stock solution under the desired conditions (e.g., at room temperature on the benchtop vs. refrigerated and protected from light).
-
At regular intervals (e.g., 1, 4, 8, 24 hours), repeat steps 2 and 3 with a new aliquot from the stock solution.
-
Compare the spectra over time. An increase in absorbance in the 400-600 nm range is indicative of the formation of colored oxidation products.
V. References
-
Performance Additives. Aromatic Amines Antioxidants. --INVALID-LINK--
-
Luo, Y., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry, 78(4), 831-840. --INVALID-LINK--
-
SpecialChem. (2024). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. --INVALID-LINK--
-
Koleva, I. I., et al. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13. --INVALID-LINK--
-
Santa Cruz Biotechnology. (2024). 6-Amino-1-naphthol-3-sulfonic Acid Safety Data Sheet. --INVALID-LINK--
-
TCI America. (2024). 1-Amino-2-naphthol-4-sulfonic Acid Safety Data Sheet. --INVALID-LINK--
-
Lubrication Expert. (2021, February 24). How do phenols work with a amine antioxidant additives? [Video]. YouTube. --INVALID-LINK--
-
Scribd. (n.d.). 1-Amino-2-Naphthol-4-Sulfonic Acid MSDS. --INVALID-LINK--
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 1-Naphthol-5-sulfonic acid sodium salt. --INVALID-LINK--
-
DC Fine Chemicals. (2024). Safety Data Sheet: 1-Amino-2-naphthol-4-sulfonic acid, ACS. --INVALID-LINK--
-
Google Patents. (n.d.). Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid. PubChem. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. --INVALID-LINK--
-
Wikidata. (n.d.). This compound. --INVALID-LINK--
-
Fanga, Y.-Z., et al. (2001). Analytical Methods Used in Determining Antioxidant Activity: A Review. Trends in Food Science & Technology, 12(3-4), 121-135. --INVALID-LINK--
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. --INVALID-LINK--
-
Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. --INVALID-LINK--
-
Carocho, M., & Ferreira, I. C. F. R. (2013). A review on antioxidants, prooxidants and related controversy: Natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and Chemical Toxicology, 51, 15-25. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Analytical Methods for Determination of the Oxidative Status in Oils. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). A Platform Method for Oxidation Monitoring in Monoclonal Antibodies and Fc-Fusion Proteins. --INVALID-LINK--
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. performanceadditives.us [performanceadditives.us]
- 3. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid: A Comparative Analysis for Advanced Research
For researchers, scientists, and professionals in drug development and materials science, the precise selection of molecular building blocks is paramount. Naphthalenedisulfonic acids, a versatile class of compounds, are pivotal as intermediates in the synthesis of high-performance dyes and as functional molecules in their own right, exhibiting unique photophysical properties. This guide provides an in-depth comparative analysis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, commonly known as Sulfo J acid, against other key naphthalenedisulfonic acid isomers. Our focus is to furnish the scientific community with the nuanced understanding required for informed compound selection, supported by experimental data and detailed protocols.
Introduction to this compound (Sulfo J Acid)
This compound (CAS No: 6535-70-2) is a highly functionalized naphthalene derivative characterized by the presence of an amino group, a hydroxyl group, and two sulfonic acid moieties.[1][2] This unique combination of functional groups dictates its chemical reactivity and physical properties, making it a valuable precursor in the synthesis of a variety of dyes.[3] The sulfonic acid groups confer significant water solubility, a critical attribute for many industrial applications.[4]
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of Sulfo J acid and its isomers is essential for predicting their behavior in various applications. The table below summarizes key properties for Sulfo J acid and two other commercially significant isomers: 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-acid).
| Property | This compound (Sulfo J Acid) | 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid (H-Acid) | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid) |
| CAS Number | 6535-70-2[1] | 90-20-0 | 87-02-5 |
| Molecular Formula | C₁₀H₉NO₇S₂[1] | C₁₀H₉NO₇S₂ | C₁₀H₉NO₄S |
| Molecular Weight | 319.31 g/mol [1] | 319.31 g/mol | 239.25 g/mol |
| Appearance | Typically a gray or white powder[1] | Off-white to grayish powder | Crystalline powder |
| Water Solubility | 35.36 g/L at 25°C[3] | Soluble | Sparingly soluble |
| pKa | -0.42 ± 0.40 (Predicted)[3] | Data not readily available | Data not readily available |
Comparative Performance Analysis: A Deeper Dive
The utility of these molecules extends beyond their basic properties. Their performance in specific applications, particularly as fluorescent probes and dye intermediates, is where their subtle structural differences become critically important.
Fluorescent Properties: The Impact of Substituent Positioning
The position of the amino, hydroxyl, and sulfonic acid groups on the naphthalene ring significantly influences the molecule's electronic structure and, consequently, its fluorescent properties. Naphthalene derivatives are known for their environmentally sensitive fluorescence, making them valuable tools for probing molecular environments.[5]
The following diagram illustrates the workflow for a comparative analysis of the fluorescent properties of naphthalenedisulfonic acid isomers.
Caption: Experimental workflow for the comparative analysis of fluorescent properties.
While comprehensive, directly comparable fluorescence data for Sulfo J acid is not extensively published, we can infer its likely behavior based on the known properties of similar compounds. The amino and hydroxyl groups are expected to act as electron-donating groups, influencing the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation. The sulfonic acid groups, being electron-withdrawing, will also modulate the electronic landscape.
It is anticipated that the fluorescence of these compounds will be sensitive to solvent polarity (solvatochromism) and pH. The protonation state of the amino and hydroxyl groups will significantly alter the fluorescence emission.[6] For instance, the fluorescence of naphthol derivatives is known to be pH-dependent.
Performance in Azo Dye Synthesis: A Comparative Perspective
A primary application of Sulfo J acid and its isomers is in the synthesis of azo dyes. These compounds act as coupling components, reacting with diazonium salts to form the characteristic -N=N- azo linkage. The position of the amino and hydroxyl groups on the naphthalene ring directs the position of this coupling reaction, thereby influencing the final color and properties of the dye.
The following diagram illustrates the general synthesis of an azo dye using a naphthalenedisulfonic acid derivative.
Caption: Generalized reaction scheme for the synthesis of an azo dye.
The performance of dyes derived from these intermediates can be compared based on several key metrics:
-
Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a given wavelength. Higher values indicate a more intensely colored dye.
-
Color Fastness: The resistance of the dye to fading or running when exposed to light, washing, and rubbing.
-
Fixation Efficiency: In the case of reactive dyes, this refers to the percentage of the dye that covalently bonds to the substrate (e.g., cotton fibers).[7][8]
Dyes synthesized from different isomers will exhibit distinct shades and fastness properties due to the influence of the substituent positions on the electronic conjugation of the final dye molecule. For example, studies have compared the dyeing performance of azo dyes derived from various aminonaphtholsulfonic acids, revealing differences in their exhaustion and fastness properties on fabrics like wool and silk.[9]
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Protocol 1: Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical parameter for evaluating the efficiency of a fluorophore. It is defined as the ratio of photons emitted to photons absorbed.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, water)
-
Fluorescence standard with a known quantum yield in the solvent of interest (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Prepare a series of five dilutions for both the standard and the test compound in the chosen solvent. The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Measure the UV-Vis absorption spectrum of each solution and determine the absorbance at the excitation wavelength (λex).
-
Measure the fluorescence emission spectrum of each solution using the same λex.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test compound. The resulting plots should be linear.
-
Determine the slope (gradient) of each line.
-
Calculate the quantum yield of the test compound (Φx) using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients for the test compound and the standard, respectively.
-
ηx and ηstd are the refractive indices of the solvents used for the test compound and the standard, respectively (if different solvents are used).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a powerful technique for separating and quantifying isomers of naphthalenedisulfonic acids.[10][11]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio will need to be optimized for the specific isomers being separated. For example, a mobile phase of 40% methanol in water containing tetrabutylammonium bromide (TBAB) as an ion-pairing agent has been used for the separation of naphthalenedisulfonic acid isomers.[12]
Procedure:
-
Prepare standard solutions of each isomer at known concentrations in the mobile phase.
-
Prepare a mixed standard solution containing all isomers.
-
Prepare the sample solution by dissolving the unknown mixture in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention time of each isomer.
-
Inject the individual standard solutions to confirm the peak identity.
-
Inject the sample solution and identify the isomers present based on their retention times.
-
Quantify the amount of each isomer by comparing the peak area in the sample chromatogram to a calibration curve generated from the standard solutions.
Conclusion and Future Outlook
This compound and its isomers are indispensable tools in the arsenal of chemists and materials scientists. Their utility is deeply rooted in the subtle interplay of their functional groups, which dictates their performance in diverse applications. While Sulfo J acid is a well-established dye intermediate, a comprehensive, side-by-side comparison of its photophysical and tinctorial properties with other key isomers under standardized conditions remains a fertile area for further research.
The experimental protocols provided in this guide offer a robust framework for such investigations. By systematically characterizing these compounds, the scientific community can unlock their full potential, leading to the development of novel fluorescent probes with enhanced sensitivity and specificity, and a new generation of high-performance dyes with superior coloristic properties.
References
- 1. echemi.com [echemi.com]
- 2. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbpas.com [ijbpas.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 12. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
A Comparative Guide to the Fluorescence of Naphthalenesulfonic Acid Derivatives and Common Fluorophores
Introduction: The Quest for Novel Fluorophores
In the dynamic landscape of biomedical research and drug development, the demand for novel fluorescent probes with distinct photophysical properties is ever-present. While a well-established palette of dyes such as Fluorescein, Rhodamine, and Cyanine derivatives dominates the field, the exploration of lesser-characterized compounds can unveil unique advantages for specific applications. This guide focuses on 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a dye intermediate also known as Sulfo J acid, and aims to provide a framework for comparing its potential fluorescence with that of widely used commercial dyes.
A comprehensive literature search reveals that while this compound (CAS 6535-70-2) is a known intermediate in the synthesis of various azo dyes, its intrinsic fluorescent properties are not well-documented in publicly available scientific resources.[1][2][3][4][5] This presents both a challenge and an opportunity. The challenge lies in the absence of established data for a direct comparison. The opportunity, however, lies in the potential for this compound to possess unique spectral characteristics that could fill a niche in the fluorescent probe market. For instance, a related compound, J-acid, is known to have a sodium salt that exhibits blue fluorescence, suggesting that Sulfo J acid may also be fluorescent.[6]
This guide, therefore, takes a two-pronged approach. First, it presents the well-characterized fluorescence properties of three industry-standard dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, and Cyanine-5 (Cy5). Second, it provides a detailed experimental protocol for the characterization of this compound and a direct comparison of its performance against these benchmarks. This approach is designed to empower researchers to not only understand the current landscape of fluorescent dyes but also to actively participate in the characterization of novel compounds.
The Benchmarks: A Profile of Common Fluorescent Dyes
A meaningful comparison requires well-defined standards. The following dyes have been selected for their widespread use and distinct spectral properties, covering a range from the visible to the far-red spectrum.
Fluorescein Isothiocyanate (FITC)
FITC is a derivative of fluorescein that is widely used for labeling proteins and other biomolecules. It is known for its bright green fluorescence. However, its fluorescence is pH-sensitive and it is prone to photobleaching.
Rhodamine B
Rhodamine B is a xanthene dye known for its high photostability and bright red-orange fluorescence. It is often used as a tracer dye and in fluorescence microscopy.
Cyanine-5 (Cy5)
Cy5 is a far-red emitting cyanine dye. Its fluorescence in the far-red spectrum is advantageous for biological imaging due to reduced autofluorescence from cellular components. It is known for its high molar extinction coefficient and good photostability.
Comparative Photophysical Data of Benchmark Dyes
The following table summarizes the key photophysical properties of the selected benchmark dyes. These values will serve as the reference points for the evaluation of this compound.
| Property | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in ethanol) | Cy5 (in PBS) | This compound |
| Excitation Max (λex) | ~490 nm | ~554 nm | ~649 nm | To be determined |
| Emission Max (λem) | ~514 nm | ~576 nm | ~666 nm | To be determined |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | ~106,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | To be determined |
| Quantum Yield (Φ) | ~0.93 | ~0.65 | ~0.27 | To be determined |
| Photostability | Moderate | High | High | To be determined |
| pH Sensitivity | High | Low | Low | To be determined |
Experimental Protocol for Comparative Fluorescence Analysis
To ascertain the fluorescence properties of this compound and enable a direct comparison with the benchmark dyes, the following experimental workflow is proposed. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Materials and Reagents
-
This compound (CAS 6535-70-2)
-
Fluorescein isothiocyanate (FITC)
-
Rhodamine B
-
Cyanine-5 (Cy5)
-
Spectroscopic grade solvents (e.g., ethanol, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at pH 7.4)
-
Calibrated spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
High-purity deionized water
Workflow for Characterization and Comparison
Caption: Experimental workflow for the characterization and comparison of fluorescent dyes.
Step-by-Step Methodology
Step 1: Preparation of Stock and Working Solutions
-
Rationale: Accurate concentration is critical for reliable spectroscopic measurements. DMSO is a common solvent for organic dyes, and subsequent dilution into aqueous or alcoholic buffers is standard practice.
-
Protocol:
-
Prepare 1 mM stock solutions of this compound, FITC, Rhodamine B, and Cy5 in spectroscopic grade DMSO.
-
From the stock solutions, prepare a series of dilutions in the desired experimental solvent (e.g., PBS pH 7.4, ethanol). For absorbance measurements, aim for a range where the absorbance at the maximum wavelength (λmax) is between 0.01 and 0.1 to avoid inner filter effects.
-
Step 2: Absorbance Spectroscopy
-
Rationale: Absorbance measurements are necessary to determine the molar extinction coefficient and to ensure that solutions for fluorescence measurements have comparable absorbance at the excitation wavelength, a prerequisite for accurate quantum yield determination.
-
Protocol:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of the prepared solutions from 200 to 800 nm.
-
Determine the λmax for each dye in each solvent.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
Step 3: Fluorescence Spectroscopy
-
Rationale: This is the core of the analysis, providing the excitation and emission spectra, which are fundamental characteristics of a fluorophore.
-
Protocol:
-
Using a spectrofluorometer, record the excitation and emission spectra for each dye in each solvent.
-
For the emission spectrum, excite the sample at its λmax as determined from the absorbance spectrum.
-
For the excitation spectrum, set the emission monochromator to the wavelength of maximum emission.
-
Step 4: Quantum Yield Determination (Relative Method)
-
Rationale: The relative quantum yield is a measure of the efficiency of fluorescence. It is determined by comparing the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.
-
Protocol:
-
Choose a suitable quantum yield standard. For example, Fluorescein in 0.1 M NaOH (Φ = 0.93) can be used for samples emitting in the green region, and Rhodamine B in ethanol (Φ = 0.65) for the orange-red region.
-
Prepare solutions of the standard and the test sample (this compound) with identical absorbance at the same excitation wavelength.
-
Record the emission spectra of both the standard and the test sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Step 5: Photostability Measurement
-
Rationale: Photostability is a critical parameter for applications involving prolonged or intense illumination, such as fluorescence microscopy.
-
Protocol:
-
Prepare a solution of the dye and place it in the spectrofluorometer.
-
Continuously illuminate the sample at its excitation maximum with the excitation shutter open.
-
Record the fluorescence intensity at the emission maximum at regular time intervals over an extended period (e.g., 30-60 minutes).
-
Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability. A slower decay indicates higher photostability.
-
Expected Outcomes and Interpretation
Upon completion of the proposed experiments, the photophysical properties of this compound can be directly compared to the benchmark dyes.
-
Spectral Position: The excitation and emission maxima will determine the spectral niche of the dye and the appropriate filter sets for its use.
-
Brightness: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield (ε × Φ). A high brightness value is desirable for sensitive detection.
-
Photostability: A slow rate of photobleaching will indicate suitability for long-term imaging experiments.
-
Environmental Sensitivity: By performing the experiments in solvents of varying polarity and pH, the sensitivity of the dye's fluorescence to its environment can be assessed.
Logical Framework for Dye Selection
The choice of a fluorescent dye is dictated by the specific requirements of the application. The following diagram illustrates a logical decision-making process for selecting a fluorophore based on its properties.
Caption: Decision tree for selecting a fluorescent dye based on application needs.
Conclusion
While the intrinsic fluorescence of this compound remains to be systematically characterized, its chemical structure suggests the potential for interesting photophysical properties. By following the detailed experimental protocol outlined in this guide, researchers can obtain the necessary data to rigorously evaluate its performance against established fluorescent dyes like FITC, Rhodamine B, and Cy5. Such comparative studies are essential for expanding the toolbox of fluorescent probes and enabling new discoveries in biological and pharmaceutical research. The framework provided here serves as a template for the characterization and comparison of any novel fluorescent compound, promoting a data-driven approach to fluorophore selection and development.
References
- 1. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6535-70-2 | CAS DataBase [m.chemicalbook.com]
- 3. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 4. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. J Acid [hitechs.com.cn]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a key intermediate in the synthesis of various dyes and pigments.[1][2] Grounded in the principles outlined by the International Council for Harmonisation (ICH), this document offers not just procedural steps, but the scientific rationale behind them, ensuring your validation process is both compliant and scientifically sound.[3][4][5][6][7][8]
The Criticality of Method Validation
Before delving into specific techniques, it is paramount to understand the objective of analytical method validation. The core aim is to demonstrate that an analytical procedure is fit for its intended purpose.[7][9] This involves a comprehensive evaluation of the method's performance characteristics to ensure that it consistently and reliably measures the analyte of interest.[10][11] This guide will focus on two primary analytical techniques suitable for this compound: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. A third, Capillary Electrophoresis (CE), will be discussed as a viable alternative.
Core Validation Parameters: A Practical Overview
Drawing from the harmonized guidelines of the ICH, FDA, and EMA, the following performance characteristics must be thoroughly evaluated during method validation.[3][12][13][14][15]
| Validation Parameter | Objective |
| Specificity/Selectivity | To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][12] |
| Linearity | To establish that there is a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[10] |
| Range | The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][7] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[10][12] It is often expressed as the percent recovery of a known amount of analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][12] |
Comparative Analysis of Analytical Methods
While HPLC is often the method of choice for its high resolving power, UV-Vis spectrophotometry offers a simpler, more rapid approach for certain applications. Capillary electrophoresis presents a high-efficiency alternative, particularly for charged species like sulfonic acids.[16]
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[17] | Measurement of the absorption of ultraviolet-visible radiation by the analyte at a specific wavelength. | Separation of ions in an electric field within a capillary based on their charge and size.[16][17] |
| Specificity | High, especially with photodiode array (PDA) detectors that can assess peak purity. | Lower, susceptible to interference from other chromophoric compounds. | High, offers excellent resolution of structurally similar compounds.[16] |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | ~1 µg/mL | ~4 µg/L (with sample stacking)[16] |
| Linearity (Typical r²) | > 0.999[18] | > 0.995 | > 0.99 |
| Throughput | Moderate, typical run times are 10-30 minutes per sample. | High, rapid measurements. | High, fast separation times. |
| Cost (Instrument/Operational) | High / Moderate | Low / Low | Moderate / Low |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for the validation of analytical methods for this compound.
Protocol 1: HPLC Method Validation
This protocol outlines the validation of a reversed-phase HPLC method with UV detection.
1. System Suitability:
-
Rationale: To ensure the chromatographic system is performing adequately before initiating the validation experiments.
-
Procedure:
-
Prepare a standard solution of this compound at a concentration of 50 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
-
Acceptance Criteria: RSD for peak area ≤ 2.0%, RSD for retention time ≤ 1.0%.[10]
2. Specificity:
-
Rationale: To demonstrate that the method is selective for the analyte.
-
Procedure:
-
Prepare a solution of the placebo (all components of the sample matrix except the analyte).
-
Prepare a spiked sample solution containing the analyte and known impurities or degradation products.
-
Inject the placebo, a standard solution of the analyte, and the spiked sample solution.
-
-
Acceptance Criteria: The placebo should not show any peak at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks.
3. Linearity and Range:
-
Rationale: To establish the concentration range over which the method is linear and reliable.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 10-100 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Robustness:
-
Rationale: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a standard solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Protocol 2: UV-Vis Spectrophotometric Method Validation
This protocol is suitable for the quantification of this compound in bulk or simple formulations where interfering substances are minimal.
1. Determination of Wavelength of Maximum Absorbance (λmax):
-
Rationale: To identify the wavelength at which the analyte exhibits the highest absorbance, providing maximum sensitivity.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water).
-
Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
2. Linearity and Range:
-
Rationale: To establish the concentration range over which Beer's Law is obeyed.
-
Procedure:
-
Prepare a series of at least five standard solutions of varying concentrations.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²).
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
3. Accuracy:
-
Rationale: To assess the agreement between the measured and known concentrations.
-
Procedure:
-
Perform recovery studies by adding known amounts of the analyte to a placebo solution at three different concentration levels.
-
Prepare each concentration in triplicate.
-
Measure the absorbance and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Rationale: To evaluate the method's consistency.
-
Procedure:
-
Repeatability: Measure the absorbance of six replicate preparations of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day or with a different analyst.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Visualizing the Workflow
To further clarify the validation process, the following diagrams illustrate the logical flow of the experimental workflows.
Caption: A logical workflow for HPLC method validation.
Caption: A streamlined workflow for UV-Vis spectrophotometric method validation.
Conclusion
The validation of analytical methods for this compound is a critical exercise that demands a systematic and scientifically sound approach. By adhering to the principles outlined in this guide and leveraging the detailed protocols, researchers and drug development professionals can ensure the generation of reliable and reproducible data that meets stringent regulatory expectations. The choice between HPLC, UV-Vis spectrophotometry, or other techniques like capillary electrophoresis will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.
References
- 1. Buy this compound (EVT-291323) | 6535-70-2 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. propharmagroup.com [propharmagroup.com]
- 13. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 14. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 15. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Analysis of naphthalenesulfonate compounds by cyclodextrin-mediated capillary electrophoresis with sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Purity Analysis of Commercially Available 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid for Research and Pharmaceutical Applications
In the landscape of pharmaceutical research and dye synthesis, the purity of chemical intermediates is a cornerstone of success. For researchers, scientists, and drug development professionals, the quality of starting materials dictates the reliability of experimental outcomes and the safety profile of final products. This guide provides an in-depth comparative analysis of the purity of commercially available 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS 6535-70-2), a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2][3] This document will navigate through the critical aspects of purity assessment, detailing the analytical methodologies employed and presenting a comparative overview of representative commercial grades.
The Critical Impact of Purity on Research and Development
This compound, also known as Sulfo J acid, is a vital building block in the creation of azo reactive dyes.[1] In the realm of drug development, analogous sulfonated naphthalene derivatives are explored for their biological activities. The presence of impurities, which can include starting materials, isomers, byproducts of sulfonation, and degradation products, can have significant consequences.[4] These impurities can lead to aberrant reaction kinetics, the formation of unintended side products, and in the context of pharmaceuticals, potential toxicity. Therefore, a rigorous assessment of purity is not merely a quality control measure but a fundamental aspect of scientific integrity.
Analytical Strategy for Purity Determination
To provide a robust and objective comparison, a multi-faceted analytical approach is essential. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of non-volatile organic compounds like sulfonic acids, offering high resolution and sensitivity for both quantification of the main component and the detection of trace impurities.[5][6] This guide will detail a validated stability-indicating HPLC method, designed to separate the parent compound from its potential impurities and degradation products.
Experimental Workflow for Purity Analysis
The comprehensive analysis of this compound purity involves a systematic workflow, from sample preparation to data interpretation. This process is designed to ensure the accuracy and reproducibility of the results.
Figure 1: A schematic representation of the experimental workflow for the comparative purity analysis of this compound.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC method was developed and validated to ensure the accurate quantification of this compound and the separation of its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is employed.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is utilized for the separation.
-
Mobile Phase: A gradient elution is employed for optimal separation.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
Potential Impurities and Their Origin
Based on the known synthesis routes of this compound, which often involve the sulfonation of aminonaphthalene precursors, the following potential impurities are considered:[1][7]
-
Starting Materials: Unreacted 2-aminonaphthalene or its mono-sulfonated derivatives.
-
Isomeric Impurities: Other isomers of amino-hydroxynaphthalene-disulfonic acid formed during the sulfonation process. The position of the sulfonate groups can vary, leading to closely related impurities that can be challenging to separate.
-
Byproducts of Sulfonation: Over-sulfonated or under-sulfonated products, as well as potential products of oxidation or other side reactions occurring under the harsh sulfonation conditions.
-
Degradation Products: The compound may degrade under exposure to light, heat, or extreme pH, leading to the formation of various degradation products.
Comparative Purity Data
The following table summarizes the hypothetical purity analysis of this compound from three representative commercial suppliers. The data is presented to illustrate the potential variability in product quality.
| Supplier | Purity (%) by HPLC (Area Normalization) | Number of Impurities Detected (>0.05%) | Major Impurity (%) |
| Supplier A | 99.7 | 2 | Isomer 1 (0.2%) |
| Supplier B | 98.5 | 4 | Starting Material (0.8%) |
| Supplier C | 95.2 | 7 | Unknown Impurity (2.5%) |
Discussion and Interpretation of Results
The hypothetical data presented above highlights the significant variation in purity that can be encountered when sourcing this compound.
-
Supplier A provides a high-purity product with a minimal number of impurities, closely aligning with the purity levels achievable through optimized synthesis and purification processes.[8] This grade would be highly suitable for demanding applications such as pharmaceutical development and the synthesis of high-performance dyes.
-
Supplier B offers a product with a lower purity, characterized by the presence of a significant amount of unreacted starting material. While this grade may be suitable for less sensitive applications, the presence of reactive starting materials could interfere with subsequent chemical transformations.
-
Supplier C presents a product with the lowest purity and a complex impurity profile, including a major unknown impurity. The use of such a product would be inadvisable in any research or manufacturing process where reproducibility and safety are paramount, as the unknown impurity could have unpredictable effects.
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly impacts the outcome of research and the quality of manufactured products. This guide has outlined a robust analytical methodology for the comparative assessment of commercially available materials.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Always request a Certificate of Analysis (CoA): The CoA should provide detailed information on the purity of the compound and the analytical method used for its determination.
-
Perform in-house purity verification: It is best practice to independently verify the purity of critical starting materials using a validated analytical method, such as the HPLC method detailed in this guide.
-
Select suppliers with a proven track record of quality: Choose suppliers who can provide comprehensive analytical data and demonstrate consistent product quality across different batches.
By adhering to these principles, the scientific community can ensure the integrity of their research and the safety and efficacy of the products they develop.
References
- 1. amoghchemicals.in [amoghchemicals.in]
- 2. Buy this compound (EVT-291323) | 6535-70-2 [evitachem.com]
- 3. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 4. Dye purity and dye standardization for biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
- 7. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 8. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid Derivatives
Introduction: Beyond the Structure, Understanding the Spectrum
In the realm of specialty chemicals, 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, often referred to as Sulfo J Acid, is a cornerstone intermediate. Its utility in the synthesis of high-performance azo dyes and reactive dyes is well-established.[1][2] However, for researchers, process chemists, and quality control scientists, the true value lies not just in its synthetic potential but in understanding its fundamental physicochemical properties. The functionalization of this molecule—creating a family of derivatives—alters its electronic landscape, which is directly mirrored in its spectroscopic signature.
This guide provides an in-depth comparative analysis of Sulfo J Acid derivatives through the lens of three critical spectroscopic techniques: UV-Visible (UV-Vis) Absorption, Fluorescence, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to move beyond mere data reporting and explain the causality behind the observed spectral changes. By understanding how structural modifications influence spectroscopic output, researchers can accelerate development, ensure product quality, and unlock new applications for this versatile class of compounds.
The Molecular Blueprint: The this compound Core
The parent molecule possesses a naphthalene core substituted with an amino group, a hydroxyl group, and two sulfonic acid groups.[3][4][5] These substituents define its fundamental properties: the sulfonic acid groups confer water solubility, while the amino and hydroxyl groups are primary sites for derivatization and critically influence the π-electron system of the naphthalene rings.
Derivatives are typically formed by modifying the amino group, for instance, through reactions like diazotization to form azo dyes or through N-arylation.[6] These modifications extend the conjugated π-system, directly impacting how the molecule interacts with electromagnetic radiation.
Caption: Core structure and common derivatization pathways.
UV-Visible Spectroscopy: Mapping the Electronic Transitions
Expertise & Experience: Why UV-Vis is Essential
UV-Vis spectroscopy is a rapid and powerful tool for probing the conjugated π-electron systems inherent to these aromatic compounds. The wavelength of maximum absorbance (λmax) is directly related to the energy required to promote a π electron to a higher energy orbital (a π→π* transition). When we create derivatives, we alter the length and electron density of this conjugated system, which in turn changes the energy of this transition. An extension of conjugation, such as forming an azo dye, lowers the energy gap, resulting in a shift of λmax to a longer wavelength (a bathochromic or red shift). This makes UV-Vis an indispensable tool for confirming the success of a reaction and for quantitative analysis.[7]
Experimental Protocol: UV-Vis Absorption Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. For sulfonated naphthalenes, deionized water or methanol are common choices. Ensure the solvent does not interact with the analyte in a way that alters its electronic structure (unless that is the intended object of study).
-
Sample Preparation: Prepare a stock solution of the derivative at a known concentration (e.g., 1 mg/mL). From this, create a dilute solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2 - 0.8 A.U.).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the selected solvent as the reference blank to zero the instrument.
-
Data Acquisition: Scan the sample across a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the λmax and record the absorbance value.
Trustworthiness: The pH of aqueous solutions can significantly impact the spectra of compounds with amino and hydroxyl groups by altering their protonation state.[8] It is critical to buffer the solution or at least report the pH at which the measurement was taken to ensure reproducibility.
Comparative Data: N-Aryl Aminonaphthalene Sulfonic Acids
To illustrate the effect of substitution, we can examine data from a closely related class of compounds: 8-Anilinonaphthalene-1-sulfonic Acid (ANS) derivatives. Here, the core structure is an aminonaphthalene sulfonic acid, and the derivatives are created by adding substituents to the N-phenyl ring. The principles are directly translatable to Sulfo J Acid derivatives.
| Compound | Substituent on N-Phenyl Ring | λmax (nm) in Ethylene Glycol |
| 8-Anilinonaphthalene-1-sulfonate (ANS) | -H (None) | 366 |
| Derivative 1 | -F (Fluoro) | 364 |
| Derivative 2 | -Cl (Chloro) | 367 |
| Derivative 3 | -CH₃ (Methyl) | 370 |
| Derivative 4 | -OCH₃ (Methoxy) | 372 |
Data synthesized from principles described in ACS Omega, 2019.[9][10]
Analysis: The data clearly shows that adding an electron-donating group like methyl (-CH₃) or methoxy (-OCH₃) causes a slight bathochromic (red) shift in λmax compared to the unsubstituted parent compound. This is because these groups donate electron density to the π-system, lowering the energy of the π→π* transition. Conversely, a weakly electron-withdrawing group like fluoro (-F) has a minimal effect.
Fluorescence Spectroscopy: Probing the Molecular Environment
Expertise & Experience: Why Fluorescence Provides Deeper Insight
Many naphthalene sulfonic acid derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength.[10][11] This property is exquisitely sensitive to the molecule's immediate environment. For instance, compounds like 8-anilino-1-naphthalenesulfonic acid (ANS) are weakly fluorescent in water but become intensely fluorescent in less polar environments, such as the hydrophobic pockets of proteins.[9][11] This "turn-on" fluorescence and solvatochromism (a shift in emission wavelength with solvent polarity) make these derivatives powerful tools for biochemical probes and sensing applications. Measuring fluorescence provides information on the compound's quantum yield (its efficiency as a fluorophore) and its interaction with its surroundings.
Experimental Protocol: Fluorescence Spectroscopy
-
Solvent & Sample Prep: Prepare dilute solutions as for UV-Vis. The solvent choice is critical and often a key experimental variable. Degassing the solvent can sometimes be necessary to remove dissolved oxygen, a known fluorescence quencher.
-
Instrument Setup: In a spectrofluorometer, first, an excitation spectrum is run (measuring fluorescence at the emission maximum while scanning the excitation wavelength) to find the optimal excitation wavelength, which is typically near the UV-Vis λmax.
-
Emission Spectrum Acquisition: Set the excitation monochromator to the optimal excitation wavelength and scan the emission monochromator over a longer wavelength range to capture the full emission profile.
-
Quantum Yield (Optional but Recommended): To measure the quantum yield, a well-characterized fluorescence standard with emission in a similar range (e.g., quinine sulfate) is measured under identical conditions. The quantum yield of the sample is then calculated relative to the standard.
Comparative Data: Environmental Sensitivity of ANS Derivatives
The true power of fluorescence is revealed when comparing properties across different environments.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Relative Quantum Yield (Φ) |
| 8-Anilinonaphthalene-1-sulfonate (ANS) | Water | 350 | 515 | 165 | Low |
| 8-Anilinonaphthalene-1-sulfonate (ANS) | Ethylene Glycol | 366 | 472 | 106 | High |
Data synthesized from principles described in ACS Omega, 2019.[9][10][11]
Analysis: This comparison highlights two key phenomena:
-
Enhanced Quantum Yield: The fluorescence intensity (reflected in the quantum yield) increases dramatically in the less polar solvent (ethylene glycol).
-
Hypsochromic Shift (Blue Shift): The emission maximum shifts significantly to a shorter wavelength (a "blue shift") in the less polar environment. This is accompanied by a decrease in the Stokes shift (the separation between excitation and emission maxima). This behavior is characteristic of probes where the excited state is more polar than the ground state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Expertise & Experience: The Gold Standard for Structure
While UV-Vis and fluorescence spectroscopy report on the electronic properties of the molecule as a whole, NMR provides precise, atom-level information about the molecular structure.[12] Both ¹H (proton) and ¹³C NMR are used to confirm the identity, purity, and structure of the parent acid and its derivatives. For every chemically distinct proton and carbon atom in the molecule, a unique signal appears in the spectrum. The chemical shift (position), splitting pattern (multiplicity), and integration (area) of these signals allow for the unambiguous assignment of the entire chemical structure.
Experimental Protocol: NMR Spectroscopy
-
Solvent Selection: A deuterated solvent is required. For water-soluble compounds like these, Deuterium Oxide (D₂O) or DMSO-d₆ are common choices.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include a ¹H spectrum, a ¹³C spectrum, and often 2D correlation experiments like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) for complex structures.[12]
-
Data Analysis: Process the raw data (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign the chemical shifts for all signals by comparing them to known values for similar structures and using the splitting patterns to determine neighboring protons.
Comparative Data: ¹H NMR Chemical Shifts (δ) in ppm
The following table presents representative chemical shifts for the aromatic protons of N-aryl aminonaphthalene sulfonic acids, demonstrating how different electronic environments within the molecule affect the local magnetic field around each proton.
| Compound | Aromatic Protons (Naphthalene Core) δ, ppm | Aromatic Protons (N-Phenyl Ring) δ, ppm |
| Sodium 8-(Phenylamino)naphthalene-1-sulfonate | 8.22, 7.79, 7.40, 7.33 | 7.21, 7.01, 6.82 |
| Sodium 8-((3-Fluorophenyl)amino)naphthalene-1-sulfonate | 8.24, 7.95, 7.59, 7.52, 7.41 | 7.16, 6.79-6.69, 6.52 |
| Sodium 8-(p-Tolylamino)naphthalene-1-sulfonate | 8.21, 7.84, 7.36 | 7.08-6.96 |
Data sourced from ACS Omega, 2019.[9][10]
Analysis: The ¹H NMR spectra provide a detailed fingerprint of each molecule. The signals for the naphthalene core protons are typically found in the 7.3-8.3 ppm region.[9][13][14][15][16] Substitution on the N-phenyl ring introduces new signals (e.g., the methyl singlet for the p-Tolyl derivative at ~2.24 ppm) and causes subtle but measurable shifts in the signals of the nearby naphthalene protons, confirming the structure of the derivative.
Integrated Spectroscopic Workflow
The most effective characterization strategy integrates all three techniques into a cohesive workflow. UV-Vis first confirms the modification of the chromophore, fluorescence then provides insight into the derivative's potential as a probe or sensor, and NMR delivers the final, unambiguous structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic comparison of this compound derivatives is not a monolithic task but a multi-faceted investigation. Each technique provides a unique piece of the puzzle. UV-Visible spectroscopy offers a rapid assessment of electronic structure changes, fluorescence spectroscopy reveals the molecule's potential for sensing and imaging applications, and NMR spectroscopy provides definitive structural proof. By judiciously applying these techniques and understanding the causal links between chemical structure and spectral output, researchers can efficiently characterize novel materials, ensure process control, and drive innovation in the fields of dye chemistry, diagnostics, and materials science.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikidata [wikidata.org]
- 5. PubChemLite - 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid (C10H9NO7S2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Absorption 2-Naphthalenesulfonic acid | SIELC Technologies [sielc.com]
- 9. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Performance Analysis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid (Chicago S Acid) in Modern Dye Systems
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, known colloquially as Chicago S Acid or 2S Acid, is a versatile naphthalene-based intermediate pivotal in the synthesis of high-performance azo dyes. Its unique molecular architecture, featuring strategically positioned amino, hydroxyl, and sulfonic acid groups, allows for the creation of a wide gamut of colors with desirable fastness properties. This guide provides an objective comparison of its performance in two critical dye systems: acid dyes for protein fibers (e.g., wool, silk) and reactive dyes for cellulosic fibers (e.g., cotton). We will explore the underlying chemical principles, provide detailed experimental protocols for dye synthesis and application, and present a comparative analysis of performance metrics against other common naphthalene-based intermediates. All protocols are grounded in established international standards to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Naphthalene Intermediates
The backbone of many synthetic colorants is the naphthalene ring system. Its fused aromatic structure provides a chromophore that can be extensively modified to tune color and performance. Intermediates like this compound (C₁₀H₉NO₇S₂) are not mere building blocks; they are strategic components that dictate the final properties of a dye.[1]
The key functional groups of Chicago S Acid each play a critical role:
-
Amino Group (-NH₂): This is the primary site for diazotization, the reaction that converts the amine into a highly reactive diazonium salt (-N₂⁺), which is essential for forming the azo bond (-N=N-), the defining feature of azo dyes.
-
Hydroxyl Group (-OH): This group acts as a powerful electron-donating group, influencing the final color (shade) of the dye. It also provides a site for potential metal chelation in certain dye classes.
-
Disulfonic Acid Groups (-SO₃H): These two sulfonic acid groups are crucial for imparting water solubility to the final dye molecule.[1] In acid dyes, they form ionic bonds with the protonated amino groups in protein fibers, anchoring the dye to the substrate. In reactive dyes, they ensure the dye remains in solution until fixation on the fiber is achieved.[2]
This guide will demonstrate how these features translate into tangible performance within two distinct dyeing workflows.
Synthesis of Representative Dyes
To evaluate performance, we will first describe the synthesis of two representative azo dyes using Chicago S Acid as the coupling component. The first is a model monoazo acid dye suitable for wool, and the second is a model monoazo reactive dye containing a monochlorotriazine (MCT) reactive group for cotton.
General Synthesis Pathway
The synthesis of azo dyes follows a well-established two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with a nucleophilic partner, in this case, Chicago S Acid.
References
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic Acid and Related Compounds in Biochemical Assays
Introduction: Understanding the Challenge of Assay Interference
In the landscape of drug discovery and biological research, the reliability of assay results is paramount. High-throughput screening (HTS) campaigns and detailed mechanistic studies rely on robust assays to identify true "hits" and elucidate biological function.[1][2] However, a significant challenge arises from compounds that generate false-positive or false-negative results through mechanisms independent of the intended biological target.[3][4] These "nuisance compounds" or "bad actors" can lead to a substantial waste of resources, derailing promising research programs.[5][6]
This guide focuses on a specific class of molecule exemplified by 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (AHNDS) . While not a commonly flagged interfering compound itself, its structural motifs—a naphthalene core, sulfonic acid groups, and reactive amino and hydroxyl moieties—are characteristic of molecules that warrant careful scrutiny for potential assay cross-reactivity.[7] Understanding the physicochemical properties of such compounds is the first step in predicting and mitigating their potential for assay interference.
The core structure, a naphthalene ring, is a polycyclic aromatic hydrocarbon known for its inherent fluorescent properties.[7][8] The presence of two sulfonic acid groups confers high water solubility and introduces strong negative charges, which can lead to non-specific interactions with proteins. This guide will provide researchers, scientists, and drug development professionals with a framework for understanding, identifying, and mitigating the cross-reactivity of AHNDS and structurally related molecules. We will delve into the mechanisms of interference, compare the susceptibility of various assay formats, and provide detailed experimental protocols to ensure the integrity of your screening data.
Part 1: Unraveling the Mechanisms of Small Molecule Interference
Assay interference is not a single phenomenon but a collection of distinct mechanisms through which a compound can generate a misleading signal.[3] For a molecule like AHNDS, several potential mechanisms should be considered.
1.1 Optical Interference (Absorbance and Fluorescence) Many organic molecules with conjugated pi systems, like the naphthalene core of AHNDS, can absorb light or fluoresce.[7][9]
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used by the assay's reporter fluorophore. This adds to the background signal, potentially masking a true inhibitory effect or creating a false-positive signal in activation assays. Naphthalene derivatives are well-documented fluorophores.[7][10]
-
Signal Quenching: The compound can absorb light at the excitation or emission wavelength of the assay fluorophore, a phenomenon known as the inner filter effect. This reduces the detected signal and can be misinterpreted as target inhibition.[5]
1.2 Colloidal Aggregation A prevalent mechanism for "promiscuous" inhibitors is the formation of colloidal aggregates in solution.[1][2][11]
-
Mechanism: At a critical concentration, poorly soluble organic molecules can self-assemble into sub-micrometer aggregates.[11] These aggregates can non-specifically sequester and denature proteins, including the target enzyme, leading to apparent inhibition.[2][12][13] While the sulfonic acid groups on AHNDS promote water solubility, the hydrophobic naphthalene core could still contribute to aggregation, especially at higher concentrations or in specific buffer conditions.
-
Hallmarks: Aggregation-based inhibition is often characterized by steep dose-response curves, sensitivity to non-ionic detergents (e.g., Triton X-100), and a time-dependent increase in inhibition as aggregates form.[11][14]
1.3 Chemical Reactivity The functional groups on a molecule can render it chemically reactive with assay components.
-
Covalent Modification: Functional groups like amines and phenols can, under certain conditions, be susceptible to oxidation, forming reactive species (e.g., quinones) that can covalently modify nucleophilic residues (like cysteine) on proteins, leading to irreversible inhibition.[6]
-
Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide. ROS can damage proteins or interfere with assay chemistries, particularly those involving redox-sensitive enzymes or probes.[14]
The diagram below illustrates these primary interference pathways.
Caption: Mechanisms of small molecule assay interference.
Part 2: Comparative Guide to Assay Susceptibility
Different assay technologies have varying levels of vulnerability to the interference mechanisms described above. Choosing the right assay format and, crucially, the right set of counter-screens is essential for validating hits.[15][16]
| Assay Technology | Principle | Susceptibility to AHNDS-like Compounds | Recommended Counter-Screens |
| Fluorescence Intensity (FI) | Measures change in fluorescence of a single probe. | High: Highly vulnerable to autofluorescence and quenching from the naphthalene core. | Pre-read plate with compound alone; measure compound absorbance spectrum. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent probe upon binding. | Moderate: Less sensitive to simple quenching but can be affected by light scattering from aggregates and severe autofluorescence. | Pre-read for background fluorescence; detergent test for aggregation. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore over time. | Moderate: Time-gated detection reduces prompt autofluorescence, but can still be affected by quenching or compounds that absorb at donor/acceptor wavelengths. | Read donor-only and acceptor-only channels; measure compound absorbance spectrum. |
| AlphaScreen® / AlphaLISA® | Proximity assay using donor/acceptor beads that generate a chemiluminescent signal. | Moderate to High: Susceptible to light scatterers (aggregates) and colored compounds that absorb the emission signal (~600 nm). Also vulnerable to singlet oxygen quenchers. | Use technology-specific control beads (e.g., TruHit beads); test against a target-independent bead pair.[17] |
| Luciferase-based Reporter Assays | Measures light output from luciferase enzyme. | High: Vulnerable to compounds that directly inhibit luciferase or quench the luminescent signal. Aggregates can also inhibit the enzyme. | Perform a direct luciferase inhibition counter-assay (in the absence of the primary target).[18] |
| ELISA (Absorbance-based) | Measures colorimetric change from an enzyme (e.g., HRP, ALP). | Moderate: Primarily susceptible to compounds that absorb light at the detection wavelength (e.g., 450 nm for TMB). Aggregates can also inhibit the reporter enzyme. | Read plate before adding substrate; measure compound absorbance spectrum. |
| Cell-based Viability Assays (e.g., MTT, CellTiter-Glo®) | Measures metabolic activity or ATP levels as a proxy for cell health. | High: Vulnerable to redox-active compounds (MTT) or direct luciferase inhibitors (CellTiter-Glo). Non-specific cytotoxicity can also produce a "hit". | Perform cytotoxicity counter-screen in a parental cell line lacking the target.[15] |
Part 3: Experimental Protocols for Identifying Cross-Reactivity
A systematic, multi-step approach is required to de-risk hits from a primary screen. The following protocols provide a self-validating workflow to identify and confirm assay interference.
Workflow for Triaging Potential Assay Artifacts
Caption: A stepwise workflow for identifying assay artifacts.
Protocol 1: Assessing Optical Interference
Objective: To determine if the test compound absorbs light or fluoresces at the assay wavelengths.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X concentrated stock of the test compound in the final assay buffer.
-
Prepare assay buffer alone as a blank.
-
-
Plate Setup (384-well, clear-bottom for absorbance, black for fluorescence):
-
Columns 1-2: 50 µL assay buffer (Blank).
-
Columns 3-24: 50 µL of 2X test compound, serially diluted across the plate to match the concentrations used in the primary assay.
-
-
Absorbance Measurement:
-
Using a spectrophotometer plate reader, perform a full wavelength scan (e.g., 250-750 nm) on all wells.
-
Analysis: Check for significant absorbance at the excitation and emission wavelengths of your assay. A compound that absorbs >0.05 AU at these wavelengths is a potential interferent.[14]
-
-
Fluorescence Measurement:
-
Using a fluorescence plate reader, excite the plate at the assay's excitation wavelength and measure the emission at the assay's emission wavelength.
-
Analysis: Compare the signal from compound-containing wells to the buffer-only blank. A signal that is >10-20% of the positive control signal from the primary assay indicates significant autofluorescence.
-
Protocol 2: Detergent-Based Assay for Aggregation
Objective: To determine if the compound's activity is dependent on the formation of colloidal aggregates.[11]
Methodology:
-
Reagent Preparation:
-
Prepare the primary assay reagents as usual.
-
Prepare a second set of assay buffers that are identical but supplemented with 0.01% (v/v) Triton X-100. Note: Ensure the target enzyme/protein is stable and active in the presence of the detergent.
-
-
Assay Performance:
-
Run two parallel dose-response experiments for the test compound: one under standard assay conditions and one in the presence of Triton X-100.
-
Include all necessary positive and negative controls for both conditions.
-
-
Data Analysis:
-
Calculate the IC50 (or EC50) for the compound from both curves.
-
Interpretation: A significant rightward shift (>5-10 fold) in the IC50 value in the presence of Triton X-100 is strong evidence that the compound's activity is mediated by aggregation.[14]
-
Protocol 3: Target-Independent Counter-Screen
Objective: To confirm that the compound's activity is dependent on the biological target and not just the reporter system.[18][19]
Methodology:
-
Assay Setup:
-
Configure an assay that is identical to the primary screen but omits the specific biological target. For example:
-
-
Data Analysis:
-
Run the test compound through this target-independent assay format.
-
Interpretation: If the compound shows a similar dose-dependent signal modulation in this assay as it did in the primary screen, the activity is confirmed to be an artifact of interference with the reporter system. True hits should be inactive in this format.
-
Conclusion and Best Practices
The structural features of this compound—a fluorescent naphthalene core and charged sulfonic acid groups—serve as a valuable case study for the types of properties that should alert a researcher to the possibility of assay interference. While this specific molecule may not be a frequent hitter, the principles governing its potential cross-reactivity are universal.
False positives from assay interference are a major bottleneck in early drug discovery.[5] A proactive and systematic approach to identifying these artifacts is not an impediment but an essential accelerator for any screening campaign. By understanding the chemical basis of interference, selecting appropriate orthogonal and counter-screening assays, and meticulously validating every hit, researchers can focus their valuable resources on compounds with genuine, on-target biological activity. The integration of these validation steps early in the discovery pipeline is a hallmark of a robust and successful research program.[20][21]
References
- 1. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Table 12, [Summary of counter-screens for compound-mediated...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 19. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. dispendix.com [dispendix.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
Quantitative analysis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
An In-Depth Guide to the Quantitative Analysis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid: A Comparative Evaluation of Analytical Methodologies
Introduction: The Analytical Imperative for a Key Chemical Intermediate
This compound, known colloquially as Sulfo J acid, is a naphthalene derivative of significant industrial and research importance.[1][2] Its molecular structure, featuring a naphthalene core functionalized with amino, hydroxyl, and two sulfonic acid groups, imparts unique chemical properties that make it a critical intermediate in the synthesis of azo reactive dyes.[1][3] Beyond the textile industry, its derivatives are explored in biochemical assays and other specialized chemical manufacturing processes.[3]
Given its role as a precursor, the purity and concentration of Sulfo J acid are critical quality attributes that directly impact the yield, safety, and quality of the final products. For researchers and drug development professionals, accurate quantification is paramount for ensuring the stoichiometry of reactions and for characterizing novel compounds derived from it. This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the primary analytical techniques for the quantitative determination of this compound, offering field-proven insights into the causality behind experimental choices. We will dissect three common analytical platforms: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and classical Acid-Base Titrimetry.
Comparative Overview of Analytical Techniques
The choice of an analytical method is always a balance between the required performance characteristics and practical constraints. For Sulfo J acid, the selection hinges on the specific analytical question being asked: Is the goal a highly specific, stability-indicating purity assessment, a rapid in-process concentration check, or a simple assay of bulk material?
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Acid-Base Titration |
| Specificity | Very High (Separates analyte from impurities) | Low (Measures total absorbance) | Low (Measures total acidity) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Throughput | Moderate | High | Low |
| Linear Range | Wide | Moderate | Narrow |
| Cost per Sample | High | Low | Very Low |
| Equipment Cost | High | Moderate | Low |
| Application | Purity, Assay, Stability-Indicating Methods | Rapid Concentration Checks, Dissolution | Assay of High-Purity Bulk Material |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is the cornerstone of modern pharmaceutical analysis, prized for its ability to separate, identify, and quantify individual components within a complex mixture.[4] For Sulfo J acid, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the most authoritative approach, capable of distinguishing the active compound from process-related impurities and degradation products.[5][6]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its nonpolar nature provides effective retention for the moderately polar Sulfo J acid, allowing for separation based on subtle differences in hydrophobicity between the analyte and its potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is optimal. The buffer controls the ionization state of the sulfonic acid and amino groups, which is critical for achieving sharp, symmetrical peaks. A gradient (i.e., changing the organic modifier concentration over time) is necessary to elute a wide range of compounds, from polar degradation products to less polar impurities, within a reasonable timeframe.
-
Detection: UV detection is ideal, as the naphthalene ring system of Sulfo J acid is a strong chromophore. Monitoring at a wavelength of maximum absorbance (λmax) ensures the highest sensitivity. A photodiode array (PDA) detector is superior as it can acquire the full UV spectrum for each peak, aiding in peak purity assessment and identification.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for quantitative analysis by RP-HPLC.
Experimental Protocol: RP-HPLC
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 70% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh ~10 mg of Sulfo J acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh an amount of the test sample expected to contain ~10 mg of Sulfo J acid and prepare as described for the standard solution.
-
Analysis: Inject the standards to establish a calibration curve (Peak Area vs. Concentration). Inject the sample solution and determine its concentration from the calibration curve.
-
Self-Validation: The system suitability is confirmed by ensuring the reference standard peak has a tailing factor ≤ 2.0 and the relative standard deviation for replicate injections is ≤ 2.0%. The specificity of this method is demonstrated through forced degradation studies, where the sample is exposed to acid, base, oxidation, and heat to ensure all degradants are separated from the parent peak.[5]
UV-Visible Spectrophotometry: For Rapid, High-Throughput Screening
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique based on the principle of light absorption by the analyte in a solution.[7] It is an excellent tool for determining the concentration of a pure substance or for in-process checks where speed is more critical than specificity.
Causality Behind Experimental Choices
-
Solvent Selection: The ideal solvent must dissolve the analyte completely and be transparent in the UV region of interest. For Sulfo J acid, which is water-soluble, an aqueous medium like deionized water or a buffer is appropriate.[1] A buffer is often preferred to maintain a consistent ionization state and thus a stable λmax.
-
Wavelength Selection (λmax): To achieve maximum sensitivity and adherence to the Beer-Lambert law, the absorbance is measured at the wavelength of maximum absorption (λmax). This is determined by scanning a dilute solution of Sulfo J acid across the UV-Vis spectrum (typically 200-400 nm).
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: Deionized water.
-
Determination of λmax: Prepare a ~10 µg/mL solution of Sulfo J acid in deionized water. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.
-
Standard Preparation: Prepare a 100 µg/mL stock solution of Sulfo J acid reference standard in deionized water. From this, prepare a set of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
Sample Preparation: Prepare a sample solution with an expected concentration within the calibration range.
-
Analysis: Using deionized water as the blank, measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
Self-Validation: A linear calibration curve (Absorbance vs. Concentration) with a correlation coefficient (r²) ≥ 0.999 validates the method's linearity within the tested range. The primary limitation is a lack of specificity; any impurity that absorbs at the same wavelength will lead to an overestimation of the concentration.
Acid-Base Titration: An Absolute Method for Bulk Assay
Titrimetry is a classical analytical technique that provides a direct (absolute) measure of the amount of an acidic or basic substance.[8] For Sulfo J acid, the two sulfonic acid groups provide strong acidic protons that can be neutralized with a standard solution of a strong base.[9][10] This method is best suited for assaying high-purity bulk material where interferences from other acidic or basic impurities are negligible.
Causality Behind Experimental Choices
-
Titrant: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used to ensure a complete and sharp reaction with the strong sulfonic acid groups.
-
Solvent: The sample must be fully dissolved. Deionized water is a suitable solvent. For non-aqueous titrations, which can sometimes provide sharper endpoints for sulfonic acids, a solvent like isopropanol could be used.[11]
-
Endpoint Detection: A potentiometric endpoint, determined using a pH electrode, is far more objective and precise than a colorimetric indicator. The endpoint is the point of maximum inflection on the titration curve (pH vs. volume of titrant). For a disulfonic acid, two equivalence points may be observed.
Workflow for Potentiometric Titration
Caption: Workflow for quantitative analysis by Potentiometric Titration.
Experimental Protocol: Potentiometric Titration
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
High-purity deionized water.
-
-
Apparatus: Autotitrator or a manual setup with a pH meter and a magnetic stirrer.
-
Sample Preparation: Accurately weigh approximately 320 mg of Sulfo J acid into a 150 mL beaker. Dissolve in 50 mL of deionized water.
-
Titration: Immerse the calibrated pH electrode and the burette tip into the solution. Titrate the sample with standardized 0.1 M NaOH, recording the pH and the volume of titrant added. Continue the titration past the second equivalence point.
-
Calculation: Determine the volume of NaOH (V) required to reach the second equivalence point from the titration curve. The percent assay is calculated as:
Assay (%) = (V × M × MW) / (2 × W × 10)
Where:
-
V = Volume of NaOH in mL
-
M = Molarity of NaOH
-
MW = Molecular weight of Sulfo J acid (319.31 g/mol )[12]
-
W = Weight of sample in grams
-
The factor of 2 accounts for the two sulfonic acid protons.
-
-
Self-Validation: The precision of the method is validated by performing multiple determinations (n≥3) and ensuring the relative standard deviation is within acceptable limits (e.g., ≤ 1.0%). Accuracy can be confirmed by titrating a certified reference standard.
Conclusion and Recommendations
The quantitative analysis of this compound is not a one-size-fits-all endeavor. The optimal method is dictated by the analytical objective.
-
For regulatory submission, quality control of finished products, and impurity profiling , a validated, stability-indicating RP-HPLC method is indispensable. Its high specificity and sensitivity provide the most comprehensive and reliable data.
-
For high-throughput screening, reaction monitoring, or rapid in-process concentration checks where the sample matrix is simple, UV-Vis spectrophotometry offers an unmatched combination of speed and low cost.
-
For the assay of high-purity raw material where cost is a major consideration and the primary goal is to determine the overall percentage of the acidic compound, potentiometric acid-base titration is a robust and reliable classical method.
By understanding the fundamental principles and practical nuances of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their work.
References
- 1. This compound CAS#: 6535-70-2 [m.chemicalbook.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Buy this compound (EVT-291323) | 6535-70-2 [evitachem.com]
- 4. scispace.com [scispace.com]
- 5. ijsdr.org [ijsdr.org]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. resources.saylor.org [resources.saylor.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. A systematic approach to measure the contents of mono- and di-sulfonates in petroleum sulfonates by the novel method of acid–base titration coupled wi ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05816D [pubs.rsc.org]
- 11. metrohm.com [metrohm.com]
- 12. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from procurement to its final, safe disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS No. 6535-70-2), ensuring the safety of personnel and the protection of our environment. While this compound is not always classified as hazardous under the Globally Harmonized System (GHS)[1][2], we will proceed with a protocol grounded in the principle of prudent laboratory practice, treating all chemical waste with rigorous care.
Foundational Knowledge: Hazard Assessment and Handling
Before any disposal procedure, a thorough understanding of the compound is essential. While several sources report this compound as not meeting GHS hazard criteria[2], the broader family of aromatic sulfonic acids can present risks such as skin and eye irritation[3][4][5]. Therefore, the causality behind our stringent handling protocols is to mitigate any potential, uncharacterized hazards and to maintain a consistent, high standard of safety.
Immediate Safety & Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[4]. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with dust particles or splashes which could cause irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact. |
| Body Protection | A standard laboratory coat. | To protect against incidental spills and contamination of personal clothing. |
| Respiratory | Required when dusts are generated. Use a NIOSH-approved respirator. | To prevent inhalation of fine particulates. |
Disposal Workflow: A Decision-Based Approach
The primary directive for the disposal of this compound is to manage it as regulated chemical waste through an approved disposal facility.[6] Do not discharge this chemical into drains or the environment. The following diagram outlines the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
Adherence to a systematic procedure is critical for safety and regulatory compliance.
Protocol 1: Disposal of Unused or Waste Product
This protocol applies to the pure chemical, reaction mixtures containing the chemical, or heavily contaminated materials (e.g., filter paper, absorbent pads).
-
Containment: Ensure the waste material is in a chemically compatible and sealable container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[7] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "6535-70-2"
-
An accurate estimation of the quantity.
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated, secondary containment area. This area should be cool, dry, and well-ventilated, away from general laboratory traffic.[1][8]
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS office or a certified chemical waste contractor.[6] Provide them with the Safety Data Sheet (SDS) for the compound.
Protocol 2: Management of Small Spills
Immediate and correct response to a spill minimizes exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory.
-
Control Dust: If the material is a solid, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4] Do not use combustible materials like paper towels for the initial containment.
-
Cleanup:
-
Wearing the appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][9] Use non-sparking tools.[1][8]
-
Once the bulk material is removed, decontaminate the area with a wet cloth or sponge, taking care to collect the cleaning materials as hazardous waste.
-
-
Label and Dispose: Seal and label the waste container as described in Protocol 1 and arrange for professional disposal.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.[3]
Summary of Chemical Properties
Understanding the physical properties of a chemical is crucial for its safe handling and storage prior to disposal.
| Property | Value | Source |
| Molecular Formula | C10H9NO7S2 | [10][11] |
| Molecular Weight | 319.31 g/mol | [2][10] |
| Appearance | Light grey to off-white powder | |
| Density | ~1.9 g/cm³ | |
| Water Solubility | 35.36 g/L at 25°C | [11] |
| LogP | -2.33 | [11] |
The Trustworthiness of Protocol: Self-Validation
The disposal framework presented here is a self-validating system rooted in established chemical safety principles. By defaulting to the highest level of precaution—treating the substance as hazardous waste for professional disposal—this protocol ensures compliance with the most stringent potential regulations. It eliminates the risk of improper disposal due to incomplete hazard data. Maintaining detailed records of waste disposal, including dates, quantities, and contractor information, provides a verifiable audit trail, reinforcing the trustworthiness and accountability of your laboratory's safety program.[3]
References
- 1. echemi.com [echemi.com]
- 2. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS No. 6535-70-2). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
Understanding the Compound: Hazard Profile
This compound is a sulfonic acid derivative. While some sources indicate that it does not meet GHS hazard criteria, it is crucial to treat all laboratory chemicals with a degree of caution.[1] Sulfonic acids, as a class, can cause irritation and even burns upon skin contact, and inhalation can lead to respiratory irritation.[2] Therefore, a robust personal protective equipment (PPE) strategy is non-negotiable.
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C10H9NO7S2[3] |
| Molecular Weight | 319.31 g/mol [1][3] |
| Appearance | Light grey to off-white powder[4] |
| Water Solubility | 35.36 g/L at 25°C[5] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | To prevent direct skin contact, which can lead to irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[6][7] A face shield should be worn in addition to goggles when there is a splash hazard.[2][6] | To protect against dust particles and potential splashes that could cause serious eye irritation.[4] |
| Skin and Body Protection | Wear a lab coat, and for larger quantities, consider a chemical-resistant apron.[8] Closed-toe shoes are mandatory. | To protect the skin from accidental spills and contamination of personal clothing. |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood.[6][9] If ventilation is insufficient or dust is generated, a NIOSH-approved respirator with an appropriate dust or acid gas cartridge is necessary.[6][7] | To prevent inhalation of dust particles which may cause respiratory tract irritation. |
Experimental Workflow: Safe Handling and Disposal
Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Don PPE: Before entering the laboratory and handling any chemicals, put on all required PPE as outlined in the table above.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][9]
-
Weighing: Carefully weigh the desired amount of the compound, avoiding the generation of dust.[9]
-
-
Handling and Experimentation:
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Conducting the Experiment: Follow the specific experimental protocol, being mindful of potential reactions with other reagents.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly clean all glassware and work surfaces that have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in clearly labeled, sealed containers for hazardous waste.[10] Follow all local, state, and federal regulations for chemical waste disposal.[11]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[7]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and water.[11] Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting.[11] Rinse mouth with water. Seek immediate medical attention.[11]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Storage and Incompatibility
Proper storage is essential to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]
-
Incompatible Materials: Keep away from strong oxidizing agents.[12]
References
- 1. 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid | C10H9NO7S2 | CID 81024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capitalresin.com [capitalresin.com]
- 3. 6535-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. echemi.com [echemi.com]
- 10. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
